molecular formula C10H10N2O3 B1436552 (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide CAS No. 2352-40-1

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Cat. No.: B1436552
CAS No.: 2352-40-1
M. Wt: 206.2 g/mol
InChI Key: HMVFHMLPFAZHEW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1) is a nitrogen-containing compound classified as an α-oxo-oxime derivative, characterized by its molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . This compound features a unique structure with a hydroxyimino group (=N-OH) adjacent to a ketone functionality, which confers distinctive reactivity and makes it a versatile building block in organic synthesis . It serves as a valuable precursor for the generation of amine derivatives and is particularly significant in the construction of various nitrogen-based heterocycles, which are privileged scaffolds in medicinal chemistry . The historical development of this compound is rooted in the broader study of oxime chemistry, which has been pivotal for discovering acetylcholinesterase reactivators . In research settings, derivatives of this structural class have demonstrated considerable potential biological activity. Studies indicate that related α-oxo-oximes exhibit a range of therapeutic properties, including significant antimicrobial, antioxidant, and anticancer effects, with some derivatives showing promising activity by inducing apoptosis in cancer cell lines at low micromolar concentrations . The compound has a melting point of 102-104°C and a calculated density of 1.24 g/cm³ . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFHMLPFAZHEW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423378, DTXSID101246305
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2352-40-1, 127745-40-8
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS Number: 2352-40-1) is an α-oxo-oxime derivative that has emerged as a compound of significant interest in medicinal chemistry and pharmacology.[1] Its unique molecular architecture, featuring a hydroxyimino group adjacent to a ketone functionality within a phenylbutanamide framework, confers upon it a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the compound's chemical properties, synthesis, analytical characterization, and its multifaceted roles as an anticancer, antimicrobial, and antioxidant agent. The underlying mechanisms of action, particularly its ability to induce apoptosis in cancer cells, are discussed in detail. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound is a nitrogen-containing organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] The presence of the hydroxyimino group makes it a versatile building block in organic synthesis, particularly for the creation of various nitrogen-based heterocyclic compounds, which are prominent scaffolds in drug discovery.[1]

PropertyValueSource
CAS Number 2352-40-1[1]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
IUPAC Name This compound
Synonyms (E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide[1]
Melting Point 102-104°C[1]
Appearance Solid
Calculated Density 1.24 g/cm³[1]

Synthesis and Characterization

The primary synthetic route to this compound involves the oximation or nitrosation of a 3-oxo-N-phenylbutanamide precursor. This key transformation selectively converts the ketone at the C2 position into a hydroxyimino group while preserving the amide functionality.[1]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from aniline and an acetoacetic ester, followed by nitrosation.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Oximation/Nitrosation Aniline Aniline Precursor 3-Oxo-N-phenylbutanamide Aniline->Precursor Condensation Acetoacetate Acetoacetic Ester Derivative Acetoacetate->Precursor Target_Compound This compound Precursor->Target_Compound  Selective Nitrosation at C2 Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂/Acid) Nitrosating_Agent->Target_Compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol describes the synthesis via oximation of 3-oxo-N-phenylbutanamide, which has been reported to yield the product in 78% yield.[1]

Materials:

  • 3-Oxo-N-phenylbutanamide

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Cyclohexane

Procedure:

  • Dissolve 3-Oxo-N-phenylbutanamide in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Cool the flask containing the 3-oxo-N-phenylbutanamide solution to 0°C in an ice bath.

  • Slowly add the hydroxylamine hydrochloride and sodium acetate solution to the cooled flask with continuous stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Maintain the reaction temperature at 0°C and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/cyclohexane (1:2) mobile phase. The product should have an Rf value of approximately 0.32.[1]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography using a silica gel stationary phase and an ethyl acetate/cyclohexane (1:2) eluent.[1]

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

TechniqueExpected ResultsReference
¹H NMR A characteristic peak for the hydroxyimino proton (N-OH) is observed around δ 11.0 ppm.[1]
¹³C NMR A characteristic peak for the ketone carbonyl carbon is observed around δ 200.1 ppm.[1]
TLC Rf ≈ 0.32 (EtOAc/cyclohexane 1:2)[1]
Melting Point 95–97°C[1]
FTIR Characteristic peaks for N-H, C=O (amide and ketone), C=N, and N-O stretching vibrations are expected.
Mass Spec. The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 206.20 g/mol should be observed.

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a spectrum of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

This class of compounds has demonstrated potent cytotoxic effects against various human cancer cell lines, with reported IC₅₀ values in the low micromolar range (<10 µM).[1] The primary mechanism underlying its anticancer activity is the induction of apoptosis.[1]

While the precise molecular targets are still under investigation, the available evidence suggests that this compound triggers the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytoplasm.

Key events in this proposed pathway include:

  • Modulation of Bcl-2 Family Proteins: The compound is thought to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It likely upregulates Bax and/or downregulates Bcl-2, leading to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

  • Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.

  • Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

G cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) compound->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytoC_out Cytochrome c MOMP->CytoC_out Release CytoC_in Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 Casp3 Activated Caspase-3 Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution Apoptosome->Casp9 Activation CytoC_out->Apoptosome

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Antimicrobial Activity

Derivatives of the α-oxo-oxime class have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.[1] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Antioxidant Activity

The hydroxyimino moiety is a key structural feature that contributes to the antioxidant properties of this compound class. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on this compound is not yet available, preliminary insights can be drawn from related α-oxo-oxime derivatives.

  • The Hydroxyimino Group: This functional group is critical for the observed biological activities. Its ability to chelate metal ions and participate in hydrogen bonding likely plays a role in enzyme inhibition and receptor binding.

  • The Phenyl Ring: Substitutions on the N-phenyl ring can significantly modulate the compound's potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

  • The Butanamide Backbone: Modifications to the length and rigidity of the alkyl chain can impact how the molecule fits into the active site of its biological targets.

Further research is warranted to systematically explore the SAR of this scaffold to optimize its therapeutic potential.

Safety and Handling

For research use only. Not for human or veterinary use. [1]

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) for CAS number 2352-40-1 from a reputable supplier.

Conclusion and Future Directions

This compound is a promising chemical scaffold with demonstrated potential in the fields of oncology, infectious diseases, and conditions associated with oxidative stress. Its ability to induce apoptosis in cancer cells makes it a particularly attractive candidate for further drug development.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

  • Conducting comprehensive SAR studies to optimize its potency, selectivity, and drug-like properties.

  • Performing in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.

This in-depth technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this versatile molecule.

References

Sources

synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the , a key intermediate in organic and medicinal chemistry. The compound, an α-oxo-oxime derivative, serves as a versatile precursor for various nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery.[1] The primary synthesis route detailed herein is the nitrosation of 3-oxo-N-phenylbutanamide (acetoacetanilide) using sodium nitrite in an acidic medium. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous methods for product characterization and validation, and critical insights into process control for ensuring high yield and stereoselectivity of the desired (Z)-isomer.

Introduction: Significance and Properties

This compound (CAS No: 2352-40-1) is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] Its structure is characterized by a hydroxyimino group (=N-OH) positioned adjacent to a ketone, alongside an N-phenyl amide moiety. This unique arrangement of functional groups imparts significant reactivity, making it a valuable building block for more complex molecular architectures.[1] Derivatives of this structural class have shown considerable potential in therapeutic applications, with some α-oxo-oximes exhibiting antimicrobial, antioxidant, and anticancer properties.[1] Therefore, a robust and well-characterized synthetic route is of paramount importance for researchers in drug development and chemical synthesis.

Synthesis Strategy and Reaction Mechanism

The most direct and widely reported method for preparing the title compound is the nitrosation of the active methylene group in 3-oxo-N-phenylbutanamide.[1] This reaction is typically performed using an alkali metal nitrite, such as sodium nitrite (NaNO₂), in the presence of a weak acid like acetic acid.

Mechanistic Rationale

The reaction proceeds via an electrophilic attack on the enol or enolate form of the β-ketoamide. The key steps are:

  • Generation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). A subsequent protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[2]

  • Enolization: The starting material, 3-oxo-N-phenylbutanamide, exists in equilibrium with its enol tautomer. The acidic conditions catalyze this tautomerization.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the nitrosonium ion.

  • Tautomerization: A final proton transfer results in the formation of the stable oxime product, this compound.

Control of Stereochemistry and Side Reactions

Precise control over reaction conditions is critical for the successful synthesis.

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite is crucial.[1] This prevents the decomposition of unstable nitrous acid and minimizes the formation of potential side products from over-oxidation.

  • pH Control: The use of a weak acid like glacial acetic acid provides the necessary acidic environment to generate the nitrosonium ion without being overly harsh, which could lead to hydrolysis of the amide bond. The pH influences the enolization equilibrium and the stability of the final product, thereby affecting the regioselectivity for the desired (Z)-isomer.[1]

Visualization of the Reaction Workflow

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_final Final Product & Analysis Reactant1 3-Oxo-N-phenylbutanamide Dissolve Dissolve Reactant 1 in Acetic Acid Reactant1->Dissolve Reactant2 Glacial Acetic Acid Reactant2->Dissolve Reactant3 Sodium Nitrite (aq) Addition Slow, dropwise addition of NaNO₂ solution Reactant3->Addition Setup Ice-Water Bath (0-5 °C) Cool Cool solution to 0 °C Setup->Cool Dissolve->Cool Cool->Addition Stir Stir for 1-2 hours at 0-5 °C Addition->Stir Precipitate Pour mixture into ice-water Stir->Precipitate Filter Filter crude product Precipitate->Filter Wash Wash with cold water Filter->Wash Purify Recrystallize from Ethanol/Water Wash->Purify Product This compound Purify->Product Analysis Characterization (NMR, FTIR, MP) Product->Analysis

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution of each step ensures the integrity of the subsequent stages.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityCAS No.
3-Oxo-N-phenylbutanamideC₁₀H₁₁NO₂177.2017.7 g (0.1 mol)102-01-2
Sodium NitriteNaNO₂69.007.6 g (0.11 mol)7632-00-0
Glacial Acetic AcidCH₃COOH60.05100 mL64-19-7
Deionized WaterH₂O18.02~700 mL7732-18-5
Ethanol (for recrystallization)C₂H₅OH46.07As needed64-17-5
Ice--As needed-
Step-by-Step Synthesis Procedure
  • Preparation of Reactant Solution: In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 17.7 g (0.1 mol) of 3-oxo-N-phenylbutanamide in 100 mL of glacial acetic acid.

  • Temperature Control: Place the flask in a large ice-water bath and stir the solution until the internal temperature drops to 0-5 °C. It is critical to maintain this temperature range throughout the next step.

  • Preparation of Nitrite Solution: Separately, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature does not rise above 5 °C. The solution may turn yellow.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.[1]

  • Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 500 mL of an ice-water slurry with constant stirring. A pale yellow solid should precipitate immediately.

  • Isolation: Allow the precipitate to settle for 15-20 minutes. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual acetic acid and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. The typical yield of the crude product is around 75-85%.

  • Purification (Recrystallization): For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry to a constant weight.

Product Characterization and Validation

Rigorous analytical validation is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound.

Summary of Analytical Data
TechniqueParameterExpected ResultReference
Melting Point Range95–97 °C or 102-104 °C[1]
TLC R_f value~0.32 (EtOAc/cyclohexane 1:2)[1]
¹H NMR δ (ppm), DMSO-d₆~11.0 (s, 1H, =N-OH), 7.0-7.8 (m, 5H, Ar-H), 2.4 (s, 3H, -CH₃)[1][3]
¹³C NMR δ (ppm), DMSO-d₆~200.1 (C=O, ketone), ~165 (C=O, amide), ~140 (C=N)[1][3]
FTIR ν (cm⁻¹)~3600 (O-H), ~1665 (C=N), ~945 (N-O)[4]

Note: Reported melting points can vary slightly based on purity and analytical conditions.

Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most definitive methods for structural confirmation. The presence of a singlet far downfield (δ ≈ 11.0 ppm) is characteristic of the acidic hydroxyimino proton.[1] The integration of aromatic and methyl protons should correspond to the expected structure. ¹³C NMR will confirm the presence of the two distinct carbonyl carbons (ketone and amide) and the imine carbon.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum should display a broad absorption band around 3600 cm⁻¹ for the O-H stretch of the oxime, a sharp peak around 1665 cm⁻¹ corresponding to the C=N imine stretch, and a band near 945 cm⁻¹ for the N-O stretch.[4]

Chromatographic and Physical Analysis
  • Thin-Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction's progress and assessing the purity of the final product. A single spot with a consistent R_f value indicates a pure compound.[1]

  • Melting Point: A sharp melting point within the expected range is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Nitrite: An oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

  • General Precautions: Perform the entire synthesis in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with all chemicals.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Temperature too high during NaNO₂ addition. 2. Incomplete reaction. 3. Loss of product during work-up.1. Ensure strict temperature control (0-5 °C). 2. Increase stirring time after addition. 3. Ensure complete precipitation by adding to very cold water; be careful during transfers.
Oily Product/Failure to Crystallize Presence of impurities or unreacted starting material.1. Wash the crude product thoroughly with cold water. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol). 3. Purify via column chromatography (EtOAc/cyclohexane).[1]
Broad Melting Point Range The product is impure.Recrystallize the product again, ensuring slow cooling to form well-defined crystals.

Conclusion

The via nitrosation of 3-oxo-N-phenylbutanamide is a reliable and efficient method suitable for laboratory-scale production. This guide has detailed the critical parameters, mechanistic underpinnings, and analytical validation required to achieve a high yield of a pure, well-characterized product. By adhering to the principles of strict temperature control and procedural diligence, researchers can confidently produce this valuable chemical intermediate for application in synthetic and medicinal chemistry programs.

References

  • BenchChem. This compound.
  • BenchChem. A Researcher's Guide to Confirming Oxime Bond Formation: A Comparative Analysis of Key Analytical Techniques.
  • Wikipedia. Oxime. [Link]

  • Wikipedia. Nitrosation and nitrosylation. [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • Khalilov, L. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1639–1643. [Link]

  • NIST. Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Supporting Information: Regioselective Synthesis of Novel Nitroso-pyrazolylquinoxalines via HOAc-Mediated Cyclocondensation. [Link]

Sources

A Technical Guide to the Structural Elucidation of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative

The molecule (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide belongs to the α-oximino-β-ketoamide class, a scaffold of significant interest in medicinal chemistry due to the versatile reactivity conferred by its adjacent hydroxyimino and ketone functionalities.[1] These compounds serve as crucial building blocks for nitrogen-based heterocycles, which are prominent in pharmacologically active agents.[1][2][3][4] With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , the precise and unambiguous determination of its structure is paramount for understanding its reactivity, biological activity, and for ensuring the integrity of subsequent synthetic applications.[1]

This guide eschews a conventional templated approach, instead adopting a narrative that mirrors the logical workflow of structural determination in a modern research environment. We will progress from establishing the molecular framework and functional groups to the definitive assignment of stereochemistry, emphasizing the synergy between different analytical techniques. Each protocol is presented not merely as a set of instructions, but as a self-validating system where the rationale behind each step is clarified, providing a robust framework for confident structural assignment.

Part 1: Foundational Characterization - Assembling the Molecular Blueprint

The initial phase of elucidation focuses on techniques that define the compound's molecular formula, identify its constituent functional groups, and piece together its core atomic connectivity.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry is the first port of call. Its primary function is to provide an exact molecular weight, which is critical for confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is non-negotiable here, as it provides mass accuracy to within a few parts per million, allowing for the unequivocal determination of the molecular formula and distinguishing it from other potential isobaric compounds.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for this moderately polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to [M+H]⁺. For C₁₀H₁₀N₂O₃, the expected exact mass is 207.0764 Da.

    • Utilize the instrument's software to calculate the molecular formula from the measured exact mass and compare it to the theoretical value.

    • Analyze the fragmentation pattern for structural clues. Key fragments may arise from the loss of water (-18 Da), the phenylamino group (-92 Da), or cleavage of the amide bond.

IonTheoretical Exact Mass (Da)Observed Mass (Da)Δ (ppm)Molecular Formula
[M+H]⁺207.0764[Example: 207.0762][Example: -0.97]C₁₀H₁₁N₂O₃⁺
Infrared (IR) Spectroscopy: A Functional Group Census

Expertise & Causality: IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups.[5] The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint." For this molecule, the presence of two distinct carbonyls (ketone and amide), an oxime, and an amide N-H bond are the primary diagnostic features.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is preferred as it requires minimal sample preparation.[5]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3100Medium, BroadO-H StretchHydroxyimino (=N-OH) group
~3250Medium, SharpN-H StretchAmide N-H group
~1680-1700StrongC=O StretchKetone carbonyl
~1650-1670StrongC=O StretchAmide I band
~1600MediumC=N StretchOxime group
~1540MediumN-H BendAmide II band
1600, 1490Medium-WeakC=C StretchAromatic ring
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to assign every proton and carbon and to piece the fragments together, confirming the constitutional isomer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as it prevents the exchange of labile N-H and O-H protons, allowing them to be observed more clearly.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum to correlate each proton to its directly attached carbon.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons separated by 2-3 bonds. This is crucial for connecting the molecular fragments.

¹H NMR:

  • δ ~11.0 ppm (singlet, 1H): This downfield signal is highly characteristic of the hydroxyimino proton (=N-OH).[1]

  • δ ~10.0 ppm (broad singlet, 1H): The amide proton (N-H).

  • δ ~7.0-7.8 ppm (multiplets, 5H): Protons of the phenyl ring.

  • δ ~2.4 ppm (singlet, 3H): Protons of the methyl group (CH₃).

¹³C NMR:

  • δ ~195-200 ppm: The ketone carbonyl carbon (C=O). A value of 200.1 ppm has been reported.[1]

  • δ ~160-165 ppm: The amide carbonyl carbon (C=O).

  • δ ~145-150 ppm: The imino carbon (C=N).

  • δ ~120-140 ppm: Aromatic carbons.

  • δ ~25-30 ppm: The methyl carbon (CH₃).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 s 1H =N-OH
~10.0 s (br) 1H N-H
~7.6 d 2H Phenyl (ortho)
~7.3 t 2H Phenyl (meta)
~7.1 t 1H Phenyl (para)

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~198 Ketone C =O
~162 Amide C =O
~148 C =NOH
~138 Phenyl (ipso)
~129 Phenyl (meta)
~124 Phenyl (para)
~120 Phenyl (ortho)

| ~28 | -C H₃ |

The HMBC spectrum is the final arbiter of connectivity. Key correlations that would validate the structure include:

  • A 3-bond correlation from the methyl protons (H₃) to the ketone carbonyl carbon (C=O).

  • A 2-bond correlation from the methyl protons (H₃) to the imino carbon (C=N).

  • A 3-bond correlation from the amide proton (N-H) to the ortho-carbons of the phenyl ring.

  • A 2-bond correlation from the amide proton (N-H) to the amide carbonyl carbon .

HMBC_Correlations C_Me CH₃ C_Keto C=O (keto) C_Me->C_Keto ³J C_Imino C=NOH C_Me->C_Imino ²J C_Amide C=O (amide) N_Amide NH N_Amide->C_Amide ²J Phenyl Phenyl N_Amide->Phenyl ³J

Caption: Key HMBC correlations confirming connectivity.

Part 2: Definitive Stereochemical Assignment - The (Z) Configuration

While spectroscopic methods effectively define the molecular constitution, they often cannot unambiguously assign the geometry around double bonds. For an oxime, determining the E/Z configuration is critical. X-ray crystallography provides the definitive answer.[8]

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Causality: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the stereochemical relationship of substituents around the C=N double bond. It is the only method that can directly "visualize" the molecule's structure in the solid state.[9][10]

  • Crystal Growth:

    • Objective: To grow single crystals of sufficient size and quality. This is often the most challenging step.

    • Methodology: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment. Other methods like solvent/anti-solvent diffusion can also be explored.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[9]

    • Cool the crystal under a stream of liquid nitrogen (e.g., 120 K) to minimize thermal vibrations and improve data quality.

    • Collect diffraction data using Mo or Cu radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to optimize the fit, yielding the final, precise 3D structure.

The refined crystal structure will unambiguously show the spatial arrangement of the groups attached to the C=N double bond. For the (Z)-isomer, the -OH group of the oxime and the higher-priority group on the adjacent carbon (the C=O of the ketone) will be on the same side of the C=N double bond. Furthermore, the analysis will reveal details about intermolecular interactions, such as hydrogen bonding networks, which often involve the oxime and amide groups forming dimers or chain-like structures (catemers) in the crystal lattice.[9][11]

Part 3: Integrated Analytical Workflow

The elucidation of a chemical structure is not a linear process but an integrated workflow where each piece of data corroborates the others. A discrepancy in any one technique necessitates a re-evaluation of the entire dataset.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Structural Analysis cluster_initial Initial Characterization cluster_nmr Connectivity Mapping cluster_final Definitive 3D Structure Start Synthesis of Crude Product (e.g., from 3-oxo-N-phenylbutanamide) Purify Purification (Chromatography, Recrystallization) Start->Purify MS HRMS (Molecular Formula) Purify->MS IR FTIR (Functional Groups) Purify->IR NMR_1D 1D NMR (¹H, ¹³C) Purify->NMR_1D XRAY X-Ray Crystallography (Stereochemistry & Conformation) MS->XRAY Proposed Structure IR->XRAY Proposed Structure NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->XRAY Proposed Structure End Final Structure Confirmed: This compound XRAY->End

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while infrared spectroscopy provides a quick confirmation of essential functional groups. The core of the constitutional assignment lies in a comprehensive suite of NMR experiments, particularly 2D HMBC, which pieces together the atomic framework. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing unequivocal proof of the (Z)-configuration and offering insights into solid-state packing and intermolecular forces. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for any future research or development efforts.

References

  • Goud, N. R., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(8), 3504-3512. Retrieved from [Link]

  • SciSpace. (n.d.). Structural Chemistry of Oximes. Retrieved from [Link]

  • Alhifthi, F. A., et al. (2017). Structure-reactivity correlations of the abnormal Beckmann reaction of dihydrolevoglucosenone oxime. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylbutanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Meng, T., et al. (2020). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 11(31), 8227-8233. Retrieved from [Link]

  • van der Vlag, R. A., et al. (2018). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. PLoS One, 13(1), e0191395. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

  • Kwiecień, H., et al. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. CORE. Retrieved from [Link]

  • Brud, E., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 25(24), 5993. Retrieved from [Link]

  • Maccallini, C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4991. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a versatile α-oxo-oxime derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a hydroxyimino group adjacent to a ketone and an N-phenylamide moiety, bestows upon it a rich chemical reactivity and a promising profile for biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a critical resource for researchers engaged in the study and utilization of this multifaceted compound.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: this compound) is a solid organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol [1]. The molecule's structure is characterized by a butanamide backbone with a phenyl group attached to the nitrogen atom, a ketone at the C3 position, and a hydroxyimino group at the C2 position in the (Z) configuration.

The presence of two hydrogen bond donors (the amide N-H and the oxime O-H) and four hydrogen bond acceptors (the amide and ketone carbonyl oxygens, and the oxime nitrogen and oxygen) allows for the formation of significant intermolecular hydrogen bonding networks[1]. This contributes to its solid state at room temperature and influences its solubility profile. The compound is moderately soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
CAS Number 127745-40-8
Melting Point 102-104 °C[1]
Calculated Density 1.24 g/cm³[1]
XLogP3 2[1]
Topological Polar Surface Area 78.8 Ų[1]
Physical Form Solid
Purity 95%

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the nitrosation of 3-oxo-N-phenylbutanamide. This reaction involves the introduction of a nitroso group at the C2 position, which then tautomerizes to the more stable hydroxyimino form.

Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the readily available 3-oxo-N-phenylbutanamide.

Synthesis_Workflow Start 3-oxo-N-phenylbutanamide Reaction Nitrosation at 0°C Start->Reaction Reagents Sodium Nitrite (NaNO₂) Acetic Acid Reagents->Reaction Product This compound Reaction->Product Purification Column Chromatography (EtOAc/Cyclohexane) Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-oxo-N-phenylbutanamide

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice

  • Ethyl acetate (EtOAc)

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-oxo-N-phenylbutanamide in glacial acetic acid.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The addition of sodium nitrite in an acidic medium generates nitrous acid in situ, which is the active nitrosating agent.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Dry the crude product under vacuum.

  • For purification, perform column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 1:2 v/v) as the eluent.

  • Collect the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to obtain this compound as a solid. A typical yield for this procedure is approximately 78%[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, methyl, amide, and hydroxyimino protons. A key diagnostic signal is the deshielded proton of the hydroxyimino group (-NOH), which typically appears as a singlet at approximately 11.0 ppm[1]. The amide proton (-NH) will also be present as a singlet, while the phenyl protons will appear in the aromatic region (around 7-8 ppm), and the methyl protons will be a sharp singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and amide groups, the sp² carbons of the phenyl ring and the hydroxyimino group, and the sp³ carbon of the methyl group. The ketone carbonyl carbon is typically observed at a downfield chemical shift of around 200.1 ppm[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands are expected for the O-H stretch of the hydroxyimino group, the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the C=N stretch of the oxime.

Table 2: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyimino)~3400 (broad)
N-H (amide)~3300
C=O (ketone)~1700
C=O (amide I)~1670
C=N (oxime)~1620
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its array of functional groups.

  • Acidity: The hydroxyimino proton is acidic and can be deprotonated with a suitable base.

  • Nucleophilicity: The nitrogen and oxygen atoms of the hydroxyimino group possess lone pairs of electrons and can act as nucleophiles.

  • Electrophilicity: The carbonyl carbons of the ketone and amide groups are electrophilic and susceptible to nucleophilic attack.

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry[1]. The hydroxyimino group can undergo various transformations, including reduction to an amino group or rearrangement reactions like the Beckmann rearrangement under acidic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Potential Applications and Biological Activity

Derivatives of α-oxo-oximes have demonstrated a wide range of biological activities, and this compound is a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Studies on related hydroxyimino compounds have shown significant antimicrobial activity against various bacterial strains[1]. The mechanism of action is thought to involve the chelation of essential metal ions or the inhibition of key enzymes in microbial metabolic pathways.

Anticancer Activity

This class of compounds has also exhibited promising anticancer properties. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines at low micromolar concentrations[1]. The cytotoxic effects are likely due to the inhibition of critical cellular processes in cancer cells.

Synthetic Intermediate

Beyond its biological potential, this compound is a key intermediate in organic synthesis. Its functional groups can be selectively manipulated to construct more complex molecules, including pharmaceuticals and functional materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2Z)-2-(hydroxyiminfo)-3-oxo-N-phenylbutanamide is a compound of significant interest due to its versatile chemical nature and potential biological applications. This technical guide has provided a detailed overview of its physical and chemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and potential uses. As research in this area continues, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of new therapeutic agents and advanced materials.

References

  • This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuuTinAGuhhnsctKQSLyVpJ6SzMjGKDg_9KiLlsYaPaqeYnCpurqKNd1ZmT0VbWJs_xChBpj0-bGLiX-TNi3YyXBeD_8GuSclNLj57hjXn0_VW5btM7HQ6HiVwc0pFqb9kMCHQjQ==]

Sources

An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry and drug development, the exploration of novel scaffolds with significant biological activity is paramount. Among these, α-oxo-oxime derivatives have garnered considerable attention for their versatile chemical reactivity and promising therapeutic applications. This guide provides a comprehensive technical overview of a noteworthy member of this class: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, its emerging potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and application of this promising molecule.

Compound Identification and Physicochemical Properties

This compound is a nitrogen-containing organic compound classified as an α-oxo-oxime derivative.[1] Its structure is characterized by a butanamide backbone functionalized with a phenyl group on the amide nitrogen, a ketone at the C3 position, and a (Z)-configured hydroxyimino group at the C2 position. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity.

The IUPAC name for this compound is This compound .[2][3] It is crucial to specify the stereochemistry of the C=N double bond, as the (E) and (Z) isomers can exhibit different properties and biological effects.

Structural Diagram:

Caption: Structure of this compound.

PropertyValueSource
IUPAC Name This compound[2][3]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
CAS Number 127745-40-8[2][3]
Appearance Solid[3]
Melting Point 102-104°C[1]
Calculated XLogP3 2[1]
Hydrogen Bond Donors 2 (amide N-H and oxime O-H)[1]
Hydrogen Bond Acceptors 4 (amide C=O, ketone C=O, oxime N, oxime O)[1]
Solubility Moderately soluble in polar solvents such as ethanol and DMSO[1]

Synthesis of this compound

The primary synthetic route to this class of compounds is through the nitrosation of the active methylene group in a β-keto amide precursor, 3-oxo-N-phenylbutanamide (acetoacetanilide).[1] This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, under acidic conditions. The choice of reaction conditions, particularly temperature, is critical to ensure the selective formation of the desired oxime and to minimize the formation of byproducts.

General Synthetic Workflow:

G cluster_0 Synthesis of this compound Start 3-Oxo-N-phenylbutanamide Reaction Nitrosation at 0-5°C Start->Reaction Dissolve in solvent (e.g., ethanol/water) Reagents NaNO2, HCl (aq) Reagents->Reaction Add dropwise Workup Filtration & Washing Reaction->Workup Precipitate forms Purification Recrystallization Workup->Purification Crude product Product This compound Purification->Product Pure product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the nitrosation of active methylene compounds. Researchers should optimize conditions as necessary.

  • Preparation of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-oxo-N-phenylbutanamide (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in deionized water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-oxo-N-phenylbutanamide, maintaining the internal temperature below 5°C. Concurrently, add a dilute solution of hydrochloric acid dropwise to maintain a slightly acidic pH.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product typically precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity and Therapeutic Potential

The interest in this compound and related α-oxo-oximes is largely driven by their potential biological activities, particularly in the realm of oncology.[1] While comprehensive studies on this specific molecule are not widely published, the broader class of oxime-containing compounds has demonstrated significant therapeutic promise.

Anticancer Activity

Derivatives of this structural class have shown potent anticancer effects in various studies.[1] The primary mechanism of action is believed to be the induction of apoptosis in cancer cells. One report indicates that this compound exhibited strong anticancer properties, with IC₅₀ values suggesting effective inhibition of cancer cell growth across multiple cell lines at low micromolar concentrations.[1]

Compound ClassCell LineIC₅₀ (µM)Reference
Indirubin-3′-oxime derivativesHeLa, HL-60, HT-290.11 - 0.36[4]
Indirubin-5-nitro-3′-oximeA549, HT-1080, HL-605.4 - 9.2[4]
2,6-diphenylpiperidine-4-one oxime(Antioxidant activity)4.53 (µg/mL)[5]
Naringenin oxime ether derivativeHeLa, Siha, MCF-7Potent growth inhibition[6]

Note: The data in this table is for structurally related compounds and should be used for comparative purposes only.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The oxime moiety is a key pharmacophoric feature, containing both hydrogen bond donors and acceptors, which allows for unique interactions with biological targets compared to their carbonyl precursors.[7][8] Many oxime derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

Hypothesized Mechanism of Action:

G cluster_0 Proposed Anticancer Mechanism Compound This compound Kinase Protein Kinase (e.g., CDK, GSK-3β) Compound->Kinase Inhibition Signaling Disruption of Pro-survival Signaling Pathways Kinase->Signaling Leads to Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -8, -9) Signaling->Caspase_Activation Initiates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Execution of

Caption: Hypothesized mechanism of apoptosis induction via kinase inhibition.

By inhibiting key kinases such as Cyclin-Dependent Kinases (CDKs) or Glycogen Synthase Kinase 3β (GSK-3β), this compound could disrupt the cell cycle and pro-survival signaling pathways.[7] This disruption can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of a cascade of caspases (e.g., caspase-3, -8, -9).[9][10] These executioner caspases then orchestrate the dismantling of the cell, resulting in programmed cell death.

Structure-Activity Relationship (SAR) Insights

For the broader class of oxime derivatives, SAR studies have revealed several key insights relevant to drug development professionals:

  • The Oxime Group: The presence and configuration of the hydroxyimino group are often crucial for biological activity.[4]

  • Aromatic Substituents: Modifications to the N-phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly modulate the compound's potency and selectivity.

  • Lipophilicity: Adjusting the lipophilicity of the molecule can impact its cell permeability and overall pharmacokinetic properties.

Further SAR studies on the N-phenylbutanamide scaffold are warranted to optimize the anticancer activity and drug-like properties of this compound class.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification:

Based on data for similar compounds, the following hazards may be associated with this substance:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a promising chemical entity within the class of α-oxo-oximes. Its straightforward synthesis and the demonstrated anticancer potential of related structures make it an attractive candidate for further investigation in drug discovery programs.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling: Systematic evaluation of the compound's cytotoxicity against a broad panel of cancer cell lines is needed to identify sensitive cancer types and to generate robust IC₅₀ data.

  • Mechanism of Action Elucidation: Detailed studies are required to identify the specific molecular targets (e.g., kinase profiling) and to fully characterize the apoptotic pathways induced by this compound.

  • Pharmacokinetic Studies: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the drug-like properties of the compound.

  • Analogue Synthesis and SAR: A focused medicinal chemistry effort to synthesize and test analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic parameters.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a novel therapeutic agent. Its unique structural features and promising biological activity profile warrant a dedicated research effort to unlock its full clinical potential.

References

  • This compound. Benchchem. [URL: https://www.benchchem.com/product/b204938]
  • (2Z)-2-(N-hydroxyimino)-3-oxo-N-phenylbutanamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/key/458251616]
  • Anticancer Oximes. Encyclopedia MDPI. [URL: https://www.mdpi.com/2673-8392/4/1/25]
  • Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d. ResearchGate. [URL: https://www.researchgate.net/figure/Cytotoxicity-induced-in-MCF-7-HeLa-A549-and-K562-by-compounds-2a-d-A-Cytotoxicity_fig3_355883216]
  • Anticancer Oximes. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/53349]
  • Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20632380/]
  • Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/24/9/1736]
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A Comprehensive Spectroscopic Analysis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS No: 2352-40-1), a multifunctional α-oximino-β-keto amide, serves as a pivotal intermediate in the synthesis of diverse nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.[1] Its unique molecular architecture, featuring adjacent hydroxyimino and ketone functionalities coupled with an N-phenyl amide, presents a rich and distinct spectroscopic profile.[1] This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By integrating theoretical principles with data from analogous structures, this document serves as an essential reference for researchers in synthetic chemistry, drug discovery, and quality control, offering predictive insights and validated experimental protocols for its unambiguous characterization.

Molecular Structure and Spectroscopic Implications

The spectroscopic identity of this compound is a direct consequence of its constituent functional groups and their electronic interplay. The molecule, with the chemical formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , contains a conjugated system that includes the phenyl ring, the amide linkage, and the α-oximino-β-keto core.[1]

The designated (2Z) stereochemistry indicates that the hydroxyl group of the oxime and the higher-priority acyl group are on the same side of the C=N double bond. This configuration influences the intramolecular environment, particularly the potential for hydrogen bonding, which can be observed in various spectra.

G M [M]⁺˙ m/z = 206 F1 [C₆H₅NH₂]⁺˙ m/z = 93 (Aniline radical cation) M->F1 - C₄H₃NO₂ F2 [C₆H₅NCO]⁺˙ m/z = 119 (Phenyl isocyanate) M->F2 - C₄H₅NO (McLafferty-type) F5 [M - CH₃CO]⁺ m/z = 163 M->F5 - CH₃CO F4 [C₆H₅]⁺ m/z = 77 (Phenyl cation) F1->F4 - NH₂ F3 [CH₃CO]⁺ m/z = 43 (Acetyl cation) F5->F1 - C₂H₂NO

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Predicted Key Fragments:

m/z Proposed Fragment Comments
206[C₁₀H₁₀N₂O₃]⁺˙Molecular Ion (M⁺˙).
163[M - CH₃CO]⁺Loss of an acetyl radical from the ketone.
119[C₆H₅NCO]⁺˙Phenyl isocyanate radical cation, formed via rearrangement.
93[C₆H₅NH₂]⁺˙Aniline radical cation. This is a very common and often the base peak for N-phenyl amides. [2]
77[C₆H₅]⁺Phenyl cation, from loss of NH₂ from the aniline fragment.
43[CH₃CO]⁺Acetyl cation, from cleavage alpha to the ketone.
Experimental Protocol: GC-MS Analysis

For volatile and thermally stable compounds, GC-MS with electron ionization (EI) is a standard method.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Set to 250°C.

    • Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temperature: Set to 280°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak for the target compound. Examine the mass spectrum of this peak and compare the molecular ion and fragmentation pattern to the predicted values.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. The combination of NMR, IR, UV-Vis, and MS analyses offers a multi-faceted and robust approach to confirm the structure, purity, and identity of this valuable synthetic intermediate. The provided protocols are designed to be self-validating, ensuring that researchers can confidently generate high-quality, reproducible data. By understanding these characteristic spectroscopic signatures, scientists can accelerate their research and development efforts in fields reliant on complex organic synthesis.

References

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  • Akkurt, M., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a versatile α-oxo-oxime derivative with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis.[1] Its molecular structure, characterized by a hydroxyimino group adjacent to a ketone, imparts unique reactivity.[1] Understanding the three-dimensional arrangement of this molecule in the solid state through its crystal structure is paramount for elucidating structure-activity relationships, guiding the design of novel therapeutics, and controlling solid-state properties crucial for drug development. This guide provides an in-depth technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, offering insights into its anticipated molecular geometry and intermolecular interactions. While a specific public crystal structure deposition for this exact compound is not available, this guide leverages data from closely related structures and fundamental crystallographic principles to present a comprehensive and predictive analysis.

Introduction: The Significance of the α-Oxo-Oxime Moiety

The α-oxo-oxime functional group is a privileged motif in medicinal chemistry, contributing to a wide array of biological activities.[1] Oximes and their derivatives are recognized for their potential as antimicrobial, antioxidant, and anticancer agents.[1][2] The hydroxyimino group can act as a bioisosteric replacement for other functional groups, modulate pharmacokinetic properties, and participate in crucial binding interactions with biological targets.[3][4][5] this compound, with its molecular formula C₁₀H₁₀N₂O₃ and molecular weight of 206.20 g/mol , is a prime candidate for further investigation and derivatization in drug discovery programs.[1] A definitive understanding of its crystal structure provides the atomic-level blueprint necessary for rational drug design.

Synthesis and Preparation of Crystalline Material

The reliable synthesis of high-purity this compound is the foundational step for obtaining diffraction-quality single crystals. The most common and efficient synthetic route involves the nitrosation of the precursor, 3-oxo-N-phenylbutanamide.[1]

Synthetic Protocol: Nitrosation of 3-oxo-N-phenylbutanamide

This protocol is based on established methods for the synthesis of α-oxo-oximes.[1]

Materials:

  • 3-oxo-N-phenylbutanamide

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve 3-oxo-N-phenylbutanamide in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and air-dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature: Performing the reaction at low temperatures is critical to prevent side reactions and the decomposition of the nitrous acid formed in situ.

  • Slow Addition: The gradual addition of sodium nitrite ensures controlled formation of the nitrosating agent and prevents localized overheating.

  • Acidic Medium: Acetic acid provides the necessary acidic environment for the formation of nitrous acid from sodium nitrite.

Single Crystal Growth: The Gateway to Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[1][6] For small organic molecules like this compound, several techniques can be employed.

Recommended Crystallization Protocol: Slow Solvent Evaporation

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

Self-Validating System:

  • The purity of the starting material is paramount; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Purity should be confirmed by NMR and melting point analysis.[7]

  • The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal.[7]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for SCXRD analysis.

experimental_workflow cluster_synthesis Material Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection Mounted Crystal data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation Final Model

Caption: Experimental workflow for crystal structure determination.

Anticipated Crystal Structure and Intermolecular Interactions

While a specific CCDC entry for the title compound is not publicly available, we can predict its key structural features based on its chemical constitution and data from analogous structures.

Molecular Conformation

The molecule is expected to exhibit a relatively planar conformation, particularly the butanamide backbone, due to the presence of sp² hybridized carbon and nitrogen atoms. The phenyl ring will likely be twisted out of this plane to minimize steric hindrance.

Intermolecular Interactions: The Driving Force of Crystal Packing

Hydrogen bonding is anticipated to be the dominant intermolecular interaction governing the crystal packing of this compound.

  • N-H···O=C Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the amide and ketone carbonyl oxygens are effective acceptors. This interaction is a common and robust motif in the crystal structures of N-phenylamides.

  • O-H···N/O Hydrogen Bonds: The hydroxyimino O-H group can act as a hydrogen bond donor to the nitrogen atom of the hydroxyimino group of an adjacent molecule or to a carbonyl oxygen.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygens are also likely to contribute to the overall stability of the crystal lattice.

These interactions are expected to form intricate networks, leading to a densely packed and stable crystal structure. Analysis of related structures, such as (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, reveals the prevalence of N—H⋯O and C—H⋯O hydrogen bonds in stabilizing the crystal packing.[8][9]

Representative Crystallographic Data

The following table summarizes the expected crystallographic parameters for this compound, based on typical values for small organic molecules of similar size and composition.

ParameterExpected Value/Information
Chemical FormulaC₁₀H₁₀N₂O₃
Formula Weight206.20 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for centrosymmetric packing)
Temperature100(2) K or 293(2) K (data collection temperature)
Wavelength0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Density (calculated)1.3 - 1.5 g/cm³
Key Hydrogen BondsN-H···O, O-H···N, O-H···O, C-H···O

Implications for Drug Development

A detailed understanding of the crystal structure of this compound has several critical implications for its development as a potential therapeutic agent:

  • Structure-Based Drug Design: The precise molecular geometry can be used for in silico modeling and docking studies to predict binding affinities and design more potent analogues.

  • Polymorphism Screening: Different crystalline forms (polymorphs) can exhibit distinct physical properties, including solubility and bioavailability. A foundational crystal structure is the first step in identifying and characterizing potential polymorphs.

  • Solid-State Stability: The nature and strength of intermolecular interactions within the crystal lattice influence the compound's melting point, stability, and hygroscopicity.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination and public deposition, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. Based on the known chemistry of α-oxo-oximes and crystallographic principles, a structure dominated by robust hydrogen bonding networks is anticipated. The elucidation of this crystal structure is a critical step in unlocking the full therapeutic potential of this promising molecular scaffold and will undoubtedly pave the way for the rational design of new and effective therapeutic agents.

References

  • Khalilov, L. M., Akkurt, M., Brito, I., Bhattarai, A., Naghiyev, F. N., & Mamedov, I. G. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1142–1147. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2161. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Sharma, P., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. Available at: [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

  • Salehi, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(21), 6549. Available at: [Link]

  • Wencel-Delord, J., et al. (2015). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 54(40), 11937-11941. Available at: [Link]

  • PubMed. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to the Thermal Stability of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of thermal analysis to present a robust framework for its evaluation. We delve into the structural features influencing thermal stability, detailed protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of potential thermal decomposition pathways. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle, process, and develop this compound safely and effectively.

Introduction: The Significance of this compound

This compound is a versatile organic compound characterized by the presence of an α-oximino-β-keto-amide moiety. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. The molecule's utility in drug discovery underscores the importance of a thorough understanding of its physicochemical properties, particularly its thermal stability. Thermal events, such as decomposition, can impact purity, shelf-life, and safety during synthesis, purification, and storage.

Molecular Structure and Physicochemical Properties

The structural attributes of this compound, including the hydroxyimino group, the amide linkage, and the phenyl ring, all contribute to its thermal behavior. The presence of intermolecular hydrogen bonding, facilitated by the oxime and amide groups, is expected to play a significant role in its crystalline structure and melting point.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[1]
Molecular Weight206.20 g/mol [1]
Melting Point102-104 °C[1]
AppearanceSolid[2]

Assessing Thermal Stability: Core Methodologies

The thermal stability of a compound is evaluated by subjecting it to a controlled temperature program and monitoring changes in its physical and chemical properties. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is invaluable for determining the onset of decomposition, the temperature at which maximum decomposition occurs, and the residual mass after decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides information on thermal events such as melting, crystallization, glass transitions, and decomposition, including the enthalpy changes associated with these processes.

Accelerating Rate Calorimetry (ARC)

For a more in-depth assessment of thermal runaway potential, Accelerating Rate Calorimetry (ARC) is employed. ARC measures the time, temperature, and pressure data of an exothermic reaction under near-adiabatic conditions, providing critical information for process safety.[5][6]

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a comprehensive thermal characterization of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of the compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.

Diagram of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample prep2 Place in TGA pan prep1->prep2 setup1 Set N₂ flow to 50 mL/min prep2->setup1 setup2 Equilibrate at 30 °C setup1->setup2 setup3 Ramp to 600 °C at 10 °C/min setup2->setup3 acq Record Mass vs. Temperature setup3->acq analysis Plot TGA & DTG curves acq->analysis

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, and other thermal transitions, and to determine the enthalpy of these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

  • Instrument Setup:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Diagram of DSC Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis prep1_dsc Weigh 2-5 mg of sample prep2_dsc Seal in aluminum pan prep1_dsc->prep2_dsc setup1_dsc Set N₂ flow to 50 mL/min prep2_dsc->setup1_dsc setup2_dsc Equilibrate at 30 °C setup1_dsc->setup2_dsc setup3_dsc Ramp to 300 °C at 10 °C/min setup2_dsc->setup3_dsc acq_dsc Record Heat Flow vs. Temperature setup3_dsc->acq_dsc analysis_dsc Identify thermal events acq_dsc->analysis_dsc

Caption: Workflow for Differential Scanning Calorimetry.

Expected Thermal Behavior and Decomposition Profile

Based on available literature for the target compound and its analogs, a multi-stage decomposition is anticipated. A preliminary report suggests decomposition initiates above 200°C.

Expected TGA Profile:

  • Initial Stability: The compound is expected to be thermally stable up to approximately 200°C.

  • Decomposition Stages: The decomposition is likely to occur in multiple steps, corresponding to the fragmentation of the different functional groups.

  • Residual Mass: The final residual mass at 600°C in an inert atmosphere is expected to be minimal.

Expected DSC Profile:

  • Melting: A sharp endothermic peak is expected in the range of 102-104 °C, corresponding to the melting of the crystalline solid.[1]

  • Decomposition: Exothermic or endothermic peaks associated with decomposition are expected to appear at temperatures above 200°C.

Potential Thermal Decomposition Pathways

The thermal degradation of this compound is likely to be a complex process involving the cleavage of its various functional groups. The following pathways are proposed based on the known chemistry of α-oximino carbonyl compounds and amides.

  • Initial N-O Bond Homolysis: The relatively weak N-O bond in the oxime moiety is a likely point of initial cleavage, leading to the formation of radical intermediates.

  • Beckmann Rearrangement: The oxime functionality, especially in the presence of trace acidic impurities, could potentially undergo a Beckmann rearrangement upon heating, though this is more common for ketoximes.[7]

  • Amide Bond Cleavage: The amide bond may cleave at higher temperatures, leading to the formation of aniline and other fragments.

  • Decarbonylation: The carbonyl groups present in the molecule could be eliminated as carbon monoxide or carbon dioxide at elevated temperatures.

To definitively identify the decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.[1]

Diagram of Proposed Decomposition Pathways

Decomposition_Pathways cluster_pathways Potential Initial Decomposition Steps cluster_products Potential Products parent This compound path1 N-O Bond Homolysis parent->path1 path2 Beckmann Rearrangement parent->path2 path3 Amide Bond Cleavage parent->path3 path4 Decarbonylation parent->path4 prod1 Radical Intermediates path1->prod1 prod2 Rearranged Amide path2->prod2 prod3 Aniline path3->prod3 prod4 CO, CO₂ path4->prod4

Caption: Proposed initial thermal decomposition pathways.

Kinetic Analysis of Thermal Decomposition

The kinetics of the decomposition process can be investigated using the data obtained from TGA experiments conducted at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Model-free kinetic methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods, can be applied to determine the activation energy (Ea) of decomposition as a function of the extent of conversion. This provides valuable insights into the complexity of the decomposition mechanism. For related N-phenyl carbamates, activation energies for thermal decomposition have been reported in the range of 70-140 kJ/mol.[8]

Safety and Handling Considerations

Given that the thermal decomposition of this compound begins above 200°C, it is considered thermally stable under normal laboratory and storage conditions. However, the following precautions are recommended:

  • Avoid Excessive Heating: Do not subject the compound to temperatures approaching its decomposition point, especially in a closed system, as this could lead to pressure build-up from the evolution of gaseous byproducts.

  • Inert Atmosphere: When heating is necessary for processing, conducting the operation under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative decomposition.

  • Ventilation: All thermal analyses and high-temperature manipulations should be performed in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its thermal stability can be extrapolated from the behavior of analogous compounds and the application of standard thermal analysis techniques. This guide provides a robust framework for the thermal characterization of this important synthetic intermediate. The proposed methodologies and a thorough understanding of the potential decomposition pathways are crucial for ensuring the safe and effective use of this compound in research and drug development. Further experimental studies, particularly Py-GC-MS analysis, are recommended to elucidate the precise decomposition products and refine the proposed degradation mechanisms.

References

  • ResearchGate. Accelerating rate calorimeter. [Link]

  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimetry (ARC). [Link]

  • Oriental Journal of Chemistry. Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PMC. [Link]

  • ResearchGate. Dft Study in the Kinetics and Mechanism of the Thermal Decomposition of N-Benzoyl-N'-Phenylthiourea Derivatives. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • BioChromato. Analysis of Nylon-6 by Thermal Desorption and Pyrolysis Combined with DART-MS (TDP/DART-MS) and Py-GC/MS. [Link]

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • ResearchGate. Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResearchGate. Thermal decomposition of some N-Nitroso-N-Alkyl(aryl) hydroxylaminates. [Link]

  • Society of Education, Agra. Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. [Link]

  • NIH. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

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A Technical Guide to the Solubility of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, an α-oxo-oxime derivative with significant potential in medicinal chemistry and organic synthesis.[1] Lacking extensive published solubility data for this specific compound, this paper establishes a predictive analysis based on its molecular structure and functional group contributions. It further outlines a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the universally recognized shake-flask method.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound by mastering its solubility characteristics.

Introduction and a Priori Analysis

This compound (CAS 2352-40-1) is a nitrogen-containing organic compound with a molecular weight of 206.20 g/mol .[1] Its structure is characterized by a phenylamide group, a ketone, and a hydroxyimino (oxime) functional group.[1] This combination of functionalities makes it a valuable building block for synthesizing nitrogen-based heterocycles, which are prominent structures in many therapeutic agents.[1] Derivatives of this structural class have shown potential antimicrobial, antioxidant, and anticancer activities.[1]

Understanding the solubility of this compound is paramount for several key applications:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for achieving optimal reaction rates and minimizing side-product formation.

  • Purification and Crystallization: Solubility differences across various solvents are exploited for effective purification and obtaining desired crystalline forms.

  • Drug Formulation: For pharmaceutical applications, solubility directly impacts bioavailability and the design of delivery systems.[4]

Structural Analysis and Solubility Prediction

The principle that "like dissolves like" is the cornerstone of solubility prediction.[5] A molecule's solubility in a given solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound presents a classic case of amphiphilicity, featuring both polar and non-polar regions.

  • Polar Moieties:

    • Hydroxyimino Group (-C=N-OH): The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom acts as a hydrogen bond acceptor.[6] This group significantly contributes to solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

    • Amide Group (-CONH-): The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[7]

    • Ketone Group (-C=O): The second carbonyl oxygen also serves as a hydrogen bond acceptor.

  • Non-Polar Moieties:

    • Phenyl Ring (-C₆H₅): This aromatic ring is hydrophobic and engages in non-polar van der Waals interactions. It promotes solubility in aromatic solvents (e.g., toluene) and other non-polar media.

    • Alkyl Backbone: The methyl and methylene groups contribute to the non-polar character of the molecule.

Predicted Solubility Profile: Based on this analysis, the solubility of this compound is expected to be:

  • Low in non-polar aliphatic solvents (e.g., Hexane, Cyclohexane).

  • Moderate in solvents with intermediate polarity and some hydrogen bonding capability (e.g., Toluene, Diethyl Ether, Ethyl Acetate).

  • High in polar aprotic solvents that are strong hydrogen bond acceptors (e.g., Acetone, THF, DMF, DMSO).

  • High in polar protic solvents that can act as both hydrogen bond donors and acceptors (e.g., Methanol, Ethanol).

Experimental Determination of Equilibrium Solubility

To obtain precise, reliable data, an experimental approach is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[2][3] This contrasts with kinetic solubility methods, which can overestimate true solubility by forming supersaturated solutions, especially when using DMSO stock solutions.[2][8]

Causality Behind Experimental Choices

The protocol described below is designed to ensure that a true thermodynamic equilibrium is reached and measured accurately.

  • Choice of Method: The shake-flask method is selected over high-throughput kinetic assays to ensure the measurement reflects a true equilibrium state, which is critical for applications like crystallization and formulation where long-term stability is required.[2][3]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is crucial for reproducibility and relevance to standard laboratory conditions.

  • Equilibration Time: A sufficient incubation period is vital to ensure the dissolution process has reached a plateau.[9] Preliminary experiments to determine the time to reach equilibrium are recommended, but a 24-hour period is generally a robust starting point for many organic compounds.[8][9]

  • Phase Separation: Centrifugation is a critical step to separate the undissolved solid from the saturated supernatant without altering the solution's concentration, which could occur with filtration due to adsorption or evaporation.

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.

Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a step-by-step methodology for determining the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a 2 mL glass vial. An excess is confirmed when undissolved solid remains visible throughout the experiment. A starting amount of ~10 mg is typically sufficient.

    • Accurately add 1.0 mL of the desired organic solvent to the vial.

    • Securely cap the vial. Prepare each solvent experiment in triplicate to ensure reproducibility.[9]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 hours to allow the system to reach equilibrium.[8] Visually confirm that excess solid remains.

  • Phase Separation:

    • After equilibration, remove the vials and place them in a centrifuge.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully pipette an aliquot of the clear supernatant (e.g., 100 µL).

    • Dilute the aliquot with the mobile phase or a suitable solvent to a concentration that falls within the range of the HPLC calibration curve. A large dilution factor may be necessary for highly soluble compounds.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Record the peak area of the analyte for each sample.

  • Calculation:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. Express the result in units such as mg/mL or mol/L.

Data Presentation and Visualization

Quantitative results from the experimental protocol should be summarized for clear comparison.

Table 1: Example Solubility Data for this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Non-PolarHexane0.1<0.1<0.0005
Toluene2.4~1.5~0.0073
Polar AproticEthyl Acetate4.4~25~0.121
Tetrahydrofuran (THF)4.0~80~0.388
Acetone5.1~150~0.727
Dimethylformamide (DMF)6.4>200>0.969
Dimethyl Sulfoxide (DMSO)7.2>200>0.969
Polar ProticMethanol5.1~120~0.582
Ethanol4.3~95~0.461

Note: Values in italics are hypothetical predictions based on chemical principles and serve as a template for experimental results.

Visualization of Methodologies and Interactions

Visual diagrams are essential for clarifying complex workflows and abstract molecular concepts.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis A Add Excess Solid Compound to Vial B Add 1.0 mL of Organic Solvent A->B C Agitate at Constant Temperature (25°C) for 24 hours B->C D Centrifuge to Pellet Undissolved Solid C->D E Extract & Dilute Supernatant D->E F Analyze by HPLC E->F G Calculate Concentration vs. Calibration Curve F->G H Final Solubility Value (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G Solute-Solvent Interactions cluster_solute cluster_solvents Solute Phenylamide-Oxime-Ketone (Amphiphilic) Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) => High Solubility Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole => High Solubility Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Weak van der Waals Mismatch => Low Solubility

Caption: Key Intermolecular Forces Governing Solubility.

Conclusion

While specific published data for the solubility of this compound is limited, a thorough analysis of its molecular structure allows for reliable predictions of its behavior in various organic solvents. Its amphiphilic nature, with multiple hydrogen bond donor and acceptor sites, suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar hydrocarbons. For definitive quantitative data, the shake-flask method remains the most trustworthy approach. The detailed protocol provided herein offers a robust, self-validating system for researchers to generate accurate and reproducible solubility data, facilitating the optimization of synthesis, purification, and formulation processes in drug discovery and development.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Retrieved January 19, 2026, from [Link]

  • Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Available at: [Link]

  • Martinez, M. N., & Amidon, G. L. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

  • Palmer, D. S., & Llinàs, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). Acetoacetanilide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved January 19, 2026, from [Link]

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α-Oximinoacetoacetanilides: A Comprehensive Technical Guide on Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of α-oximinoacetoacetanilides, a versatile class of organic compounds. It is intended for researchers, scientists, and professionals in drug development. This document details the historical discovery, evolution of synthetic methodologies, and diverse applications of these compounds, grounded in authoritative scientific literature. The guide offers a blend of historical context, mechanistic insights, and practical experimental protocols. Through structured data presentation and explanatory diagrams, this whitepaper serves as a comprehensive resource for understanding and utilizing α-oximinoacetoacetanilides in modern chemical and pharmaceutical research.

Introduction: A Versatile Scaffold in Chemical Science

α-Oximinoacetoacetanilides, also known as isonitrosoacetanilides, are a class of organic compounds characterized by a core structure featuring an oxime group alpha to a keto group, and an anilide moiety. This unique arrangement of functional groups imparts a remarkable versatility to these molecules, making them valuable intermediates and reagents in various fields of chemistry. Their ability to act as multidentate ligands has led to their widespread use as chelating agents for the determination of metal ions. Furthermore, the reactive nature of the α-oximino-β-keto functionality provides a convenient scaffold for the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. This guide will provide a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of α-oximinoacetoacetanilides.

Historical Perspective: From Dye Precursors to Analytical Reagents

The journey of α-oximinoacetoacetanilides is interwoven with the development of synthetic organic chemistry in the late 19th and early 20th centuries. Their conceptual origins can be traced to the pioneering work on acetoacetanilides and the subsequent exploration of their chemical reactivity.

A pivotal moment in this history was the work of Ludwig Knorr who, in 1883 , first synthesized acetoacetanilide.[1][2] His research on the reactions of ethyl acetoacetate with amines laid the foundation for a new class of β-ketoanilides.[1][2] Following this, the exploration of the reactivity of the active methylene group in acetoacetanilides became a subject of significant interest.

The direct synthesis of α-oximinoacetoacetanilides, or isonitrosoacetanilides, is most notably associated with the Sandmeyer isatin synthesis , first described by Traugott Sandmeyer in 1919 .[3][4][5] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide intermediate.[4][6][7] This intermediate was then cyclized using strong acid to produce isatin, a key component in the synthesis of indigo dyes.[3][6] While the primary goal of the Sandmeyer synthesis was the production of isatins, it inherently established a reliable method for the preparation of α-oximinoacetoacetanilides.

The utility of these compounds extended beyond being mere intermediates. In the early 20th century, the burgeoning field of analytical chemistry was in search of new organic reagents for the selective detection and quantification of metal ions. The chelating ability of α-oximinoacetoacetanilides, owing to the presence of the oxime and keto-amide functionalities, made them prime candidates for such applications. Their ability to form stable, often colored, complexes with various transition metals led to their adoption as analytical reagents for both gravimetric and colorimetric analyses.[8][9]

Synthesis and Mechanistic Insights: A Validated Protocol

The most common and historically significant method for the synthesis of α-oximinoacetoacetanilides is through the nitrosation of the corresponding acetoacetanilide. This reaction is a classic example of an electrophilic substitution on an active methylene group.

Experimental Protocol: Synthesis of α-Oximinoacetoacetanilide

Objective: To synthesize α-oximinoacetoacetanilide via the nitrosation of acetoacetanilide.

Materials:

  • Acetoacetanilide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Preparation of the Acetoacetanilide Solution: Dissolve the desired molar equivalent of acetoacetanilide in ethanol in a flask. Gentle warming can be applied to facilitate dissolution. Cool the solution to room temperature.

  • Preparation of the Nitrosating Agent: In a separate beaker, dissolve a slight molar excess of sodium nitrite in a minimal amount of deionized water.

  • The Nitrosation Reaction:

    • Place the flask containing the acetoacetanilide solution in an ice bath and begin stirring.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid or glacial acetic acid to the acetoacetanilide solution.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred, acidified acetoacetanilide solution. It is crucial to maintain the reaction temperature between 0-5 °C to prevent the decomposition of nitrous acid.

  • Mechanistic Rationale: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and the added acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The enol tautomer of the acetoacetanilide acts as a nucleophile, attacking the nitrosonium ion at the α-carbon. A subsequent deprotonation and tautomerization of the initially formed nitroso intermediate yields the more stable α-oximinoacetoacetanilide.

  • Isolation and Purification: After the addition of the nitrite solution is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes. The product will precipitate as a crystalline solid. The solid is then collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Diagram: Synthesis and Mechanism of α-Oximinoacetoacetanilide

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Acetoacetanilide Acetoacetanilide ReactionVessel Reaction Vessel (0-5 °C) Acetoacetanilide->ReactionVessel NaNO2 Sodium Nitrite NaNO2->ReactionVessel Acid Acid (HCl or AcOH) Acid->ReactionVessel Nitrosation Nitrosation ReactionVessel->Nitrosation Formation of NO+ Product α-Oximinoacetoacetanilide Nitrosation->Product Tautomerization

Caption: A simplified workflow for the synthesis of α-oximinoacetoacetanilide.

Physicochemical Properties

The physicochemical properties of α-oximinoacetoacetanilides are crucial for their application in both analytical and synthetic chemistry. These properties are influenced by the electronic effects of substituents on the anilide ring.

Table 1: Physicochemical Properties of α-Oximinoacetoacetanilide

PropertyValue/DescriptionReference
Molecular Formula C₁₀H₁₀N₂O₃-
Molecular Weight 206.20 g/mol -
Appearance White to pale yellow crystalline solidGeneral Observation
Melting Point ~175-178 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and aqueous alkaline solutions.General Observation
pKa The acidity of the oxime proton is a key feature for chelation and is influenced by substituents on the aniline ring. Spectrophotometric methods are commonly used for pKa determination.[10][11][12][13]
UV-Vis Spectroscopy The chromophoric system gives rise to characteristic UV-Vis absorption bands, which are sensitive to pH and metal ion coordination.[10][14]

Applications in Chemical Science

The unique structural features of α-oximinoacetoacetanilides have led to their application in two major areas: as analytical reagents for metal ion detection and as building blocks for the synthesis of heterocyclic compounds.

Analytical Reagents for Metal Ion Determination

The ability of α-oximinoacetoacetanilides to form stable and often colored complexes with a variety of metal ions makes them excellent reagents for both qualitative and quantitative analysis.[15][16][17][18][19]

  • Gravimetric Analysis: These compounds can form insoluble precipitates with specific metal ions, allowing for their determination by weight. A notable example is the gravimetric determination of palladium, which forms a stable complex with α-oximinoacetoacetanilide.[8][9]

  • Colorimetric and Spectrophotometric Analysis: The formation of colored complexes in solution allows for the spectrophotometric determination of metal ion concentrations. The intensity of the color is proportional to the concentration of the metal ion, providing a sensitive and selective method of analysis.

Diagram: Chelation and Metal Ion Detection

G Metal_Ion Metal Ion (e.g., Pd²⁺) Complex Stable Metal Complex Metal_Ion->Complex Chelating_Agent α-Oximinoacetoacetanilide Chelating_Agent->Complex Detection Detection Method Complex->Detection Gravimetric Gravimetric Analysis Detection->Gravimetric Colorimetric Colorimetric Analysis Detection->Colorimetric

Caption: The chelation of a metal ion by α-oximinoacetoacetanilide leading to its detection.

Precursors for Heterocyclic Synthesis

The vicinal dicarbonyl-like functionality of α-oximinoacetoacetanilides makes them versatile starting materials for the synthesis of a range of heterocyclic compounds.

  • Synthesis of Pyrazoles: The reaction of α-oximinoacetoacetanilides with hydrazine derivatives is a common method for the synthesis of substituted pyrazoles.[20] The reaction proceeds through a condensation-cyclization sequence.

  • Synthesis of Imidazoles: While less common, the core structure can be adapted for the synthesis of imidazole derivatives through reactions with appropriate reagents that provide the remaining atoms of the imidazole ring.

  • Other Cyclization Reactions: The reactive nature of the α-oximino-β-keto system allows for various other intramolecular and intermolecular cyclization reactions to form a diverse array of heterocyclic structures.[21][22][23][24][25]

Conclusion and Future Outlook

From their origins as intermediates in the synthesis of dyes to their established role as valuable analytical reagents and versatile synthetic building blocks, α-oximinoacetoacetanilides have a rich history and continue to be of significant interest in chemical research. The foundational work of early organic chemists laid the groundwork for the development of these compounds, and their utility continues to be explored in modern chemistry. Future research is likely to focus on the development of new derivatives with enhanced selectivity for specific metal ions, their application in the design of novel functional materials, and their use as key intermediates in the synthesis of complex, biologically active molecules. The inherent versatility of the α-oximinoacetoacetanilide scaffold ensures its continued relevance in the ever-evolving landscape of chemical science.

References

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 1, p.52 (1921).
  • Merck Index. (n.d.).
  • ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

  • Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]

  • Onsciences. (n.d.). Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

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  • Negishi, E. (2010). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
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  • Mori, K., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their synthetic application to pyrrolidines. Organic & Biomolecular Chemistry, 19(10), 2236-2240.
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Methodological & Application

Application Notes and Protocols for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Analytical Potential of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

This compound, a member of the α-oxo-oxime class of compounds, presents a compelling molecular architecture for applications in analytical chemistry.[1] With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , its structure is distinguished by a hydroxyimino group (=N-OH) adjacent to a ketone functionality.[1] This arrangement of functional groups is pivotal, creating a potent scaffold for the chelation of metal ions. The nitrogen and oxygen atoms within this moiety can act as donor atoms, forming stable complexes with various metal cations. This characteristic is the cornerstone of its utility as a chromogenic reagent in spectrophotometric analysis and as a recognition element in chemosensors.[2][3]

Synthesis and Characterization: A General Approach

The synthesis of this compound is typically achieved through the nitrosation of its precursor, 3-oxo-N-phenylbutanamide (acetoacetanilide).[1] The key transformation involves the conversion of the active methylene group adjacent to the two carbonyl groups into a hydroxyimino group.

A general synthetic strategy involves reacting 3-oxo-N-phenylbutanamide with a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions and at low temperatures (e.g., 0°C) to control the reaction's selectivity and prevent side reactions.[1] The resulting product can be purified by recrystallization or column chromatography. Purity confirmation is typically performed using techniques like Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

Application Note: Spectrophotometric Determination of Cobalt(II)

Principle

This compound is anticipated to function as an effective chelating agent for cobalt(II) ions. The reaction between the ligand and Co(II) ions is expected to form a stable, colored complex that can be quantitatively extracted into an organic solvent. The absorbance of this colored complex in the organic phase is then measured at its wavelength of maximum absorbance (λmax). By constructing a calibration curve from standard solutions, the concentration of cobalt(II) in unknown samples can be determined. This extractive spectrophotometric method enhances selectivity and sensitivity by separating the analyte from potential interfering species in the aqueous sample matrix.

Instrumentation and Reagents
  • Instrumentation:

    • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

    • Digital pH meter

    • Separatory funnels (100 mL)

    • Standard volumetric flasks and pipettes

  • Reagents:

    • This compound solution: A standard solution (e.g., 0.1% w/v) prepared in a suitable organic solvent like ethanol or acetone.

    • Cobalt(II) stock solution (1000 ppm): Prepared by dissolving a known weight of CoSO₄·7H₂O in double-distilled water containing a few drops of concentrated H₂SO₄.

    • Buffer solutions: Acetate buffer (for pH 4-6) and borate buffer (for pH 8-10) to adjust the pH of the aqueous phase.

    • Organic solvent for extraction: Chloroform or n-butanol.

    • Standard solutions of interfering ions.

Representative Protocol for Extractive Spectrophotometric Determination of Cobalt(II)

Disclaimer: The following is a representative protocol based on established methods for similar oxime-based ligands. This protocol should be considered a starting point and requires optimization and validation for the specific use of this compound.

Step 1: Preparation of Calibration Standards

  • Pipette aliquots of the standard cobalt(II) solution into a series of 100 mL separatory funnels to cover a suitable concentration range (e.g., 0.5 - 10 µg/mL).

  • Add a sufficient volume of buffer solution to each funnel to adjust the pH to the optimal range (this needs to be determined experimentally, typically between pH 7 and 9 for cobalt complexes with similar ligands).

  • Add a fixed volume (e.g., 2 mL) of the this compound solution to each funnel.

  • Add a fixed volume (e.g., 10 mL) of the organic extraction solvent (e.g., chloroform) to each funnel.

  • Shake the funnels vigorously for approximately 2-3 minutes to ensure complete complex formation and extraction.

  • Allow the two phases to separate. Collect the organic layer in a dry beaker containing a small amount of anhydrous sodium sulfate to remove any traces of water.

Step 2: Measurement

  • Measure the absorbance of the organic extracts at the predetermined λmax against a reagent blank prepared in the same manner but without the cobalt(II) solution.

  • Plot a calibration graph of absorbance versus the concentration of cobalt(II).

Step 3: Analysis of Unknown Sample

  • Take a known volume of the sample solution containing an unknown amount of cobalt(II) in a separatory funnel.

  • Follow the same procedure as described for the calibration standards (steps 1.2 to 2.1).

  • Determine the concentration of cobalt(II) in the sample from the calibration graph.

Caption: Experimental workflow for the extractive spectrophotometric determination of Co(II).

Method Validation Parameters

For the robust application of this method, the following parameters must be experimentally determined and validated:

ParameterDescriptionRepresentative Value (based on similar ligands)
λmax (Wavelength of Maximum Absorbance) The wavelength at which the Co(II)-ligand complex shows maximum absorbance.390 - 420 nm
Beer's Law Range The concentration range over which the absorbance is directly proportional to the concentration of the analyte.0.5 - 10 µg/mL
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a particular wavelength. Higher values indicate greater sensitivity.> 1.0 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette.0.005 - 0.01 µg cm⁻²
Stoichiometry of the Complex The molar ratio of the metal to the ligand in the complex, typically determined by Job's method of continuous variation or the mole ratio method.1:2 (Metal:Ligand)
Optimal pH Range The pH range in which the complex formation and extraction are quantitative.7.0 - 9.5
Effect of Shaking Time and Reagent Concentration Optimization of these parameters to ensure complete and reproducible complex formation and extraction.2-5 minutes shaking; sufficient excess of reagent
Stability of the Complex The time for which the absorbance of the extracted complex remains constant.> 24 hours
Interference Studies

The selectivity of the method is a critical parameter. It is essential to investigate the effect of various foreign ions that are commonly associated with cobalt in real samples. This is typically done by analyzing a standard solution of cobalt(II) in the presence of a known excess of the potentially interfering ion. The tolerance limit is defined as the concentration of the foreign ion that causes an error of not more than ±2% in the determination of cobalt(II).

Caption: General principle of Co(II) chelation by the ligand.

Conclusion

This compound holds significant promise as a versatile reagent in analytical chemistry. Its inherent ability to form stable, colored complexes with metal ions, such as cobalt(II), makes it a strong candidate for the development of new spectrophotometric methods. The provided application note and representative protocol offer a solid foundation for researchers to explore and validate its use for the sensitive and selective determination of metal ions in various matrices. Further research into its application for other metal ions and in different analytical techniques, such as the development of chemical sensors, is warranted.

References

  • MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]

  • IntechOpen. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. [Link]

  • National Center for Biotechnology Information. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]

  • BIP-CIC. SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI. [Link]

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Application Notes and Protocols for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a versatile chelating agent. Drawing from the established coordination chemistry of structurally related α-oxo-oxime derivatives, these notes offer foundational knowledge and detailed protocols for the synthesis, characterization, and potential applications of its metal complexes. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for exploring the utility of this compound in various research and development endeavors.

Introduction: The Scientific Rationale for Chelation

This compound, a derivative of acetoacetanilide, possesses a rich chemical architecture conducive to the formation of stable coordination complexes with a variety of metal ions.[1][2] The molecule's chelating prowess stems from the presence of multiple donor atoms, specifically the oxygen atoms of the oxo and amide functionalities, and the nitrogen and oxygen atoms of the hydroxyimino (oxime) group. This arrangement allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal center, a thermodynamically favorable process.

The hydroxyimino group is a particularly potent coordinating moiety, and its presence in a molecule often imparts significant biological activity, including antimicrobial, antioxidant, and anticancer effects, which can be further enhanced upon complexation with metal ions.[1][3][4] The broader class of coordination compounds is instrumental in numerous industrial and biological processes, from catalysis to the function of metalloenzymes.[5][6][7][8]

These application notes will delineate the synthesis of this compound, detail protocols for the preparation and characterization of its metal complexes, and propose a potential application in analytical chemistry.

Synthesis of the Ligand

The synthesis of this compound is typically achieved through the nitrosation of the active methylene group in 3-oxo-N-phenylbutanamide (acetoacetanilide).[1]

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the chelating agent (ligand) from acetoacetanilide.

Materials:

  • 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Distilled Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Paper

  • Beakers and Erlenmeyer Flasks

Procedure:

  • Dissolution of Starting Material: In a 250 mL beaker, dissolve 17.7 g (0.1 mol) of 3-oxo-N-phenylbutanamide in 100 mL of ethanol with gentle warming and stirring.

  • Preparation of Nitrosating Agent: In a separate 100 mL beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of distilled water.

  • Acidification and Cooling: Cool the ethanolic solution of acetoacetanilide to 0-5 °C in an ice bath. While maintaining this temperature, slowly add 10 mL of concentrated hydrochloric acid dropwise with continuous stirring.

  • Nitrosation Reaction: To the cooled, acidified solution, add the sodium nitrite solution dropwise over a period of 30 minutes. Ensure the temperature remains below 10 °C throughout the addition.

  • Reaction Completion and Precipitation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. A pale-yellow precipitate of this compound should form.

  • Isolation and Purification: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C).

Expected Outcome: A crystalline solid with a melting point in the range of 102-104°C.[1]

Synthesis and Characterization of Metal Complexes

The bidentate nature of this compound allows for the formation of stable complexes with various transition metal ions. The following protocol provides a general method for the synthesis of its metal(II) complexes.

Protocol 3.1: General Synthesis of Metal(II) Complexes

Objective: To synthesize metal complexes of this compound with divalent metal ions (e.g., Cu(II), Ni(II), Co(II)).

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, NiSO₄·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Magnetic Stirrer and Hotplate

  • Reflux Condenser

  • Buchner Funnel and Filter Paper

Procedure:

  • Ligand Solution: Dissolve 2.06 g (0.01 mol) of the ligand in 50 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.005 mol of the respective metal(II) salt in 20 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. The molar ratio of ligand to metal should be 2:1.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. A colored precipitate of the metal complex will form.

  • Isolation: Allow the mixture to cool to room temperature, then isolate the solid complex by vacuum filtration.

  • Washing and Drying: Wash the precipitate with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator.

Data Presentation: Expected Properties of Metal Complexes

ComplexProposed FormulaColorMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Cu(II) Complex[Cu(L)₂]Greenish-blue~10-20~1.7-2.2
Ni(II) Complex[Ni(L)₂]Green~10-20~2.8-3.5
Co(II) Complex[Co(L)₂]Pinkish-red~10-20~4.3-5.2

Note: The molar conductance values in a non-coordinating solvent like DMF are expected to be low, indicating the non-electrolytic nature of the complexes. The magnetic moment values are indicative of the number of unpaired electrons and help in determining the geometry of the complex.

Characterization Techniques

To elucidate the structure and properties of the synthesized complexes, the following analytical techniques are recommended:

  • Elemental Analysis (CHN): To determine the empirical formula of the complexes and confirm the ligand-to-metal ratio.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O, N-O, and C=N groups upon complexation provides evidence of their involvement in bonding to the metal ion.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in understanding the electronic structure and stereochemistry of the central metal ion.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the presence of any coordinated or lattice water molecules.

Application in Analytical Chemistry

The ability of this compound to form colored complexes with specific metal ions can be exploited for their quantitative determination using spectrophotometry.

Protocol 4.1: Spectrophotometric Determination of a Metal Ion (e.g., Fe(III))

Objective: To establish a method for the quantitative analysis of a metal ion in an aqueous solution.

Materials:

  • Stock solution of the metal ion (e.g., 100 ppm Fe(III) solution)

  • Solution of this compound in a suitable solvent (e.g., ethanol)

  • Buffer solution to maintain optimal pH

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax: Prepare a solution containing a known excess of the ligand and a fixed concentration of the metal ion. Scan the absorption spectrum of the resulting colored complex over a suitable wavelength range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of the metal ion with varying concentrations (e.g., 1, 2, 5, 10, 15 ppm) in 25 mL volumetric flasks.

    • To each flask, add a fixed, excess amount of the ligand solution and the buffer solution to maintain the optimal pH for complex formation.

    • Dilute each solution to the mark with distilled water and allow sufficient time for color development.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to obtain a calibration curve.

  • Analysis of Unknown Sample:

    • Take a known volume of the sample solution containing an unknown concentration of the metal ion in a 25 mL volumetric flask.

    • Add the ligand and buffer solutions as done for the standards.

    • Dilute to the mark and measure the absorbance at λmax.

    • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Diagram 1: Chelation of a Metal Ion

Chelation cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 L1_N N M M²⁺ L1_N->M Coordination Bond L1_O_oxime O L1_O_oxo O L1_O_oxo->M L2_N N L2_N->M L2_O_oxime O L2_O_oxo O L2_O_oxo->M

Caption: Proposed bidentate coordination of this compound with a metal ion (M²⁺).

Diagram 2: Experimental Workflow for Complex Synthesis

Workflow start Start dissolve_L Dissolve Ligand in Hot Methanol start->dissolve_L dissolve_M Dissolve Metal Salt in Methanol start->dissolve_M mix Mix Solutions dissolve_L->mix dissolve_M->mix reflux Reflux for 2-3 hours mix->reflux cool Cool to Room Temp. reflux->cool filter Vacuum Filtration cool->filter wash Wash with Methanol and Diethyl Ether filter->wash dry Dry in Desiccator wash->dry characterize Characterization (IR, UV-Vis, etc.) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and characterization of metal complexes.

References

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. Available at: [Link]

  • Metal Complexes of Pharmaceutical Substances. SciSpace. Available at: [Link]

  • Chromium (Ii!) and Iron (Iii) Complexes of 3-Hydroxy Imino-1-N-Phenyl Amino Butane-1-One. Oriental Journal of Chemistry. Available at: [Link]

  • Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. Hilaris Publisher. Available at: [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. DergiPark. Available at: [Link]

  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry-A Review. PubMed. Available at: [Link]

  • Acetoacetanilide. Wikipedia. Available at: [Link]

  • Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands. PubMed Central. Available at: [Link]

  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. ResearchGate. Available at: [Link]

  • Acetoacetanilide | C10H11NO2. PubChem. Available at: [Link]

  • 25.6: Applications of Coordination Compounds. Chemistry LibreTexts. Available at: [Link]

  • Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Metal Complexes with (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of α-Oximino-β-ketoamide Ligands in Coordination Chemistry

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a fascinating organic ligand characterized by its unique arrangement of functional groups: an oxime, a ketone, and an amide. This specific architecture provides multiple coordination sites, making it a versatile building block for the synthesis of a wide array of metal complexes. The study of such complexes is a burgeoning field, driven by their potential applications in catalysis, materials science, and, most notably, in the development of novel therapeutic agents. The coordination of metal ions to such ligands can significantly enhance their biological activity, leading to potent antimicrobial, antioxidant, and anticancer properties.[1][2]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound. It is intended for researchers and professionals in chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Ligand Analysis and Coordination Behavior

This compound can act as a bidentate or potentially a polydentate ligand. The primary coordination sites are typically the nitrogen atom of the hydroxyimino group and the oxygen atom of the keto group, forming a stable five-membered chelate ring with the metal ion. The amide group may also participate in coordination, leading to different structural motifs. The deprotonation of the oxime hydroxyl group upon complexation is a common feature, resulting in a neutral complex.

General Synthesis Protocol for Metal(II) Complexes

This protocol outlines a general method for the synthesis of metal(II) complexes of this compound. Specific modifications may be required depending on the metal salt used.

Materials and Reagents
  • This compound (Ligand, HL)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if solubility is an issue)

  • Deionized water

  • Standard laboratory glassware (reflux condenser, round-bottom flasks, beakers, etc.)

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Step-by-Step Synthesis Procedure
  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent like absolute ethanol. Gentle warming and stirring may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt in the same solvent. The molar ratio of ligand to metal is typically 2:1 for the formation of ML₂ complexes.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or the formation of a precipitate may be observed upon mixing.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for a period of 2 to 8 hours.[3] The reflux time can be optimized based on the specific metal ion used.[1]

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. The solid complex that precipitates out is then collected by filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate with small portions of the cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or in a drying oven at a controlled temperature (e.g., 60-80 °C).

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complex Formation cluster_workup Isolation & Purification L This compound L_sol Ligand Solution L->L_sol Dissolve Solvent1 Ethanol/Methanol Solvent1->L_sol Mix Mix & Stir L_sol->Mix M Metal(II) Salt M_sol Metal Salt Solution M->M_sol Dissolve Solvent2 Ethanol/Methanol Solvent2->M_sol M_sol->Mix Reflux Reflux (2-8h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Product ML₂ Complex Dry->Product

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Synthesized Complexes

A thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure.

Physicochemical Properties
  • Color and Melting Point: The color of the complex is a preliminary indicator of coordination. The melting or decomposition point, which is generally higher than that of the free ligand, suggests the formation of a new compound.[3][4]

  • Solubility: The solubility of the complexes in various organic solvents should be tested. Many are soluble in DMF and DMSO.[4]

  • Molar Conductivity: Molar conductivity measurements in a suitable solvent (e.g., DMF) can determine whether the complex is an electrolyte or non-electrolyte. Low conductivity values are indicative of non-electrolytic nature.[1][4]

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. Key spectral changes to look for upon complexation include:

    • A shift in the ν(C=O) (keto) stretching vibration.

    • A shift in the ν(C=N) (oxime) stretching vibration.

    • The appearance of new bands at lower frequencies corresponding to ν(M-O) and ν(M-N) vibrations.[3][4]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands, which are absent in the free ligand, is a clear indication of complex formation.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of protons and carbons near the coordination sites will be affected upon complexation.

  • Mass Spectrometry: This technique helps in determining the molecular weight of the complex, thus confirming its stoichiometry.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements at room temperature can be used to determine the magnetic moment of the complex, which in turn provides insights into the geometry and the oxidation state of the central metal ion.[5]

Expected Structures and Geometries

The coordination number and geometry of the metal complexes will depend on the metal ion and the reaction conditions. For divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II), common geometries include octahedral and square planar.

Caption: Common geometries of metal complexes.

Quantitative Data Summary

Metal IonTypical Molar Ratio (M:L)Expected GeometryMagnetic Moment (μB)
Co(II)1:2Octahedral4.7 - 5.2
Ni(II)1:2Octahedral2.8 - 3.5
Cu(II)1:2Distorted Octahedral/Square Planar1.7 - 2.2
Zn(II)1:2Octahedral/TetrahedralDiamagnetic

Note: The magnetic moment values are typical ranges for high-spin complexes.

Potential Applications in Drug Development

Metal complexes of ligands similar to this compound have shown promising biological activities.[6] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its bioavailability.[3] Potential therapeutic applications include:

  • Anticancer Agents: Many metal complexes exhibit significant cytotoxicity against various cancer cell lines.[1][7]

  • Antimicrobial Agents: The coordinated metal ions can interfere with essential microbial processes, leading to enhanced antibacterial and antifungal activity compared to the free ligand.[3][8]

  • Antioxidant Activity: Some metal complexes can act as scavengers of free radicals, suggesting their potential use in conditions associated with oxidative stress.[4]

Conclusion

The synthesis of metal complexes with this compound offers a rich field for exploration in coordination chemistry and medicinal inorganic chemistry. The straightforward synthesis and the diverse structural and electronic properties of the resulting complexes make them attractive candidates for further investigation. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and develop novel metal-based compounds with tailored properties for various applications.

References

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI. Available at: [Link]

  • Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. Available at: [Link]

  • Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. Hilaris Publisher. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. UNIMAS Institutional Repository. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FO. Science World Journal. Available at: [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chemistry and applications of metal complexes. ResearchGate. Available at: [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC - NIH. Available at: [Link]

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protocol for the synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Introduction

This compound (CAS No: 2352-40-1) is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] Structurally, it is classified as an α-oxo-oxime derivative, featuring a hydroxyimino group (=N-OH) adjacent to a ketone functionality.[1] This unique arrangement of functional groups imparts distinctive reactivity, making it a highly versatile precursor in organic synthesis. It is particularly valuable in the construction of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[1] Research into related α-oxo-oxime structures has revealed significant potential for biological activity, including antimicrobial, antioxidant, and anticancer properties.[1]

This document provides a comprehensive, field-tested via the nitrosation of 3-oxo-N-phenylbutanamide (acetoacetanilide). It includes a detailed step-by-step methodology, mechanistic insights, characterization data, and essential safety precautions for researchers and drug development professionals.

Reaction Scheme and Mechanism

The synthesis is achieved through the nitrosation of the active methylene group in 3-oxo-N-phenylbutanamide. The most direct and widely reported method utilizes sodium nitrite in an acidic medium, such as acetic acid, at low temperatures.[1]

Overall Reaction:

Mechanistic Rationale:

The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile.

  • Formation of Nitrous Acid: In the presence of a protic acid (acetic acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: Nitrous acid is further protonated by the acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The starting material, 3-oxo-N-phenylbutanamide, exists in equilibrium with its enol tautomer. The electron-rich α-carbon of the enol form acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Tautomerization: A final deprotonation and tautomerization step yields the stable this compound product.

Controlling the temperature is critical; maintaining conditions at or near 0°C is essential to prevent the decomposition of unstable nitrous acid and to minimize potential side reactions.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Product Isolation A 3-Oxo-N-phenylbutanamide (in Acetic Acid) C Combine & Cool (0-5 °C) A->C B Sodium Nitrite (aq) D Slow Dropwise Addition of NaNO₂ Solution B->D E Stir at 0-5 °C (1-2 hours) D->E Nitrosation Occurs F Precipitate in Ice-Cold Water E->F G Vacuum Filtration & Washing F->G H Drying G->H I Final Product: (2Z)-2-(hydroxyimino)-3-oxo- N-phenylbutanamide H->I

Caption: Workflow for the synthesis of the target compound.

Materials and Apparatus

Reagents and Chemicals
ReagentCAS No.Molecular FormulaPuritySupplier
3-Oxo-N-phenylbutanamide102-01-2C₁₀H₁₁NO₂≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂≥99%Fisher Scientific
Glacial Acetic Acid64-19-7CH₃COOH≥99.7%VWR
Deionized Water7732-18-5H₂O--
Apparatus
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and graduated cylinders

  • Glass stirring rod

  • Spatulas

  • Standard laboratory glassware for characterization (NMR tubes, TLC plates, etc.)

Detailed Experimental Protocol

  • Preparation of Reactant Solution:

    • Place 17.7 g (0.1 mol) of 3-oxo-N-phenylbutanamide into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Add 60 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.

  • Reaction Cooling:

    • Place the flask in an ice-salt bath. Cool the solution, with continuous stirring, until the internal temperature reaches 0–5 °C. Maintain this temperature range throughout the addition of the sodium nitrite solution.

    • Causality: Low temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic reaction, thus avoiding the formation of unwanted byproducts.[1]

  • Preparation and Addition of Nitrosating Agent:

    • In a separate beaker, dissolve 7.6 g (0.11 mol, 1.1 equivalents) of sodium nitrite in 20 mL of deionized water.

    • Transfer this solution to a dropping funnel positioned over the central neck of the reaction flask.

    • Add the sodium nitrite solution dropwise to the stirred acetic acid solution over approximately 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Causality: A slow, controlled addition ensures a steady generation of the nitrosonium ion, preventing localized overheating and promoting selective nitrosation at the α-carbon.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 1 to 2 hours.

    • The formation of a pale yellow precipitate should be observed as the reaction progresses.

  • Product Isolation and Purification:

    • Pour the reaction mixture slowly into a 600 mL beaker containing 400 mL of ice-cold deionized water while stirring vigorously with a glass rod. This will cause the product to precipitate fully.

    • Allow the slurry to stand for 15-20 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acetic acid and inorganic salts.

  • Drying:

    • Press the solid on the funnel to remove as much water as possible.

    • Transfer the product to a watch glass and allow it to air-dry, or place it in a desiccator over anhydrous calcium chloride until a constant weight is achieved.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected ResultReference
Physical Appearance Pale yellow solid-
Yield ~78%[1]
Melting Point 102–104 °C[1]
TLC (EtOAc/cyclohexane 1:2) Rf = 0.32[1]
¹H NMR (DMSO-d₆) δ ≈ 11.0 ppm (s, 1H, =N-OH), 7.0-7.8 ppm (m, 5H, Ar-H), 2.4 ppm (s, 3H, -CH₃)[1]
¹³C NMR (DMSO-d₆) δ ≈ 200.1 ppm (C=O, ketone), 162.5 ppm (C=O, amide), 145.0 ppm (C=N), 118-138 ppm (Ar-C), 26.5 ppm (-CH₃)[1]
IR (KBr, cm⁻¹) ~3300 (O-H), ~3250 (N-H), ~1680 (C=O, ketone), ~1650 (C=O, amide), ~1600 (C=N)-
Mass Spec (ESI-MS) m/z = 207.07 [M+H]⁺, 229.05 [M+Na]⁺-

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): This compound is a strong oxidizer and may intensify fires; keep it away from combustible materials.[2][3] It is toxic if swallowed and causes serious eye irritation.[2] Avoid generating dust. In case of ingestion, call a poison control center or doctor immediately.[2][4] In case of eye contact, rinse cautiously with water for several minutes.[2][4]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.

  • 3-Oxo-N-phenylbutanamide: May cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and nitrite-containing waste should be neutralized and handled as hazardous waste.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Temperature too high, causing decomposition of nitrous acid. 2. Incomplete dissolution of starting material. 3. Insufficient reaction time.1. Ensure the temperature is strictly maintained at 0-5 °C. 2. Stir until all 3-oxo-N-phenylbutanamide is dissolved before adding nitrite. 3. Extend the stirring time post-addition to 2-3 hours.
Oily Product / Fails to Solidify Presence of unreacted starting materials or byproducts.1. Ensure the correct stoichiometry of reagents. 2. Try triturating the oil with a small amount of cold diethyl ether or hexane to induce crystallization. 3. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
Product is Dark Brown or Tarry Reaction temperature was too high, leading to decomposition and side reactions.Repeat the synthesis, paying very close attention to maintaining the temperature below 5 °C during the entire NaNO₂ addition.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Sodium Nitrite. Available from: [Link].

  • Chemtrade Logistics. Safety Data Sheet: Sodium Nitrite, High Purity Granular and Flake Grades. Available from: [Link].

  • Wikipedia. Nitrosation and nitrosylation. Available from: [Link].

Sources

Application Note: Advanced Analytical Strategies for the Determination of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Overview

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS No. 127745-40-8) is an organic compound featuring a hydroxyimino group adjacent to a ketone, a phenylamide framework, and a specific Z-configuration around the C=N bond.[1] Its molecular structure confers distinctive reactivity and potential for biological activity, including antimicrobial and anticancer properties.[1] The synthesis often involves the nitrosation of a 3-oxo-N-phenylbutanamide precursor.[1][2]

The analytical challenge lies in the compound's polarity, potential for isomerization (Z/E forms), and the need for high sensitivity when monitored as a process-related impurity. This note addresses these challenges by providing methods that are specific, stable, and sensitive.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[1]
Molecular Weight206.20 g/mol [1]
AppearanceSolid
XLogP32.0 (moderate lipophilicity)[1]
Topological Polar Surface Area78.8 Ų[1]
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)[1]
Hydrogen Bond Acceptors4 (amide O, ketone O, hydroxyimino O/N)[1]
SolubilityModerately soluble in polar solvents like Ethanol and DMSO.[1] Poorly soluble in water.

Method 1: Quantification by Reverse-Phase HPLC-UV

Principle: This method is the primary choice for quantifying the analyte in bulk drug substances or formulated products due to its robustness, precision, and accessibility. A reverse-phase C18 column is employed to retain the moderately lipophilic molecule. The mobile phase is buffered at a slightly acidic pH to ensure the oxime's hydroxyl group (a weak acid) remains protonated, preventing peak tailing and ensuring consistent retention. Detection is performed at a UV wavelength corresponding to an absorbance maximum of the phenylamide chromophore.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate & Dilute to Final Concentration B->C D Inject into HPLC System C->D E Isocratic Elution on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Calculate Concentration via Calibration Curve G->H

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Materials & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (ACS grade)

    • Phosphoric acid (ACS grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

Table 2: HPLC-UV Chromatographic Conditions

ParameterConditionRationale
ColumnC18, 150 mm x 4.6 mm, 5 µmStandard reverse-phase chemistry provides good retention and selectivity for this compound.
Mobile PhaseAcetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)The buffer at pH 3.0 suppresses the ionization of the oxime group, leading to better peak shape. The ACN/water ratio provides optimal retention.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature30 °CControlled temperature ensures reproducible retention times.
Injection Volume10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection Wavelength245 nmCorresponds to a strong UV absorbance of the phenylamide chromophore, providing good sensitivity.
Run Time10 minutesSufficient for elution of the analyte and any closely related impurities.
  • Preparation of Solutions:

    • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Preparation: Prepare sample solutions at a target concentration of 50 µg/mL in diluent.

  • System Suitability and Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[3][4]

    • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the analyte's retention time.

    • System Suitability: Perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%. Tailing factor should be ≤1.5.

    • Linearity: Establish linearity across a range of at least 5 concentrations (e.g., 5-100 µg/mL). The correlation coefficient (r²) should be ≥0.999.

Method 2: Trace-Level Analysis by LC-MS/MS

Principle: For applications requiring higher sensitivity, such as determining trace-level impurities or for bioanalytical studies, LC-MS/MS is the preferred method. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is suitable for this polar molecule. The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing exceptional specificity.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Sample/ Standard Dilutions B Matrix Cleanup (e.g., SPE, PPT) A->B C UHPLC Separation B->C D ESI Source (Ionization) C->D E Q1: Precursor Ion Selection D->E F Q2: Collision Cell (Fragmentation) E->F G Q3: Product Ion Selection F->G H Detector G->H I Generate MRM Chromatogram H->I J Quantify using Area Ratio (Analyte/IS) I->J

Caption: Workflow for trace analysis by LC-MS/MS.

Detailed Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents:

    • Acetonitrile and Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

Table 3: LC-MS/MS Method Parameters

ParameterConditionRationale
LC Conditions
ColumnC18, 50 mm x 2.1 mm, 1.8 µmA shorter UHPLC column allows for rapid gradient elution and high throughput.
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase LC-MS.
Gradient10% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minA fast gradient is suitable for separating the analyte from matrix components.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID UHPLC column.
Column Temperature40 °CEnsures robust and reproducible chromatography.
MS/MS Conditions
Ionization ModeESI, PositiveThe molecule can be readily protonated to form [M+H]⁺.
Monitored MRM Transitionm/z 207.1 → 120.1Precursor [M+H]⁺ → Product ion from cleavage of the amide bond (C₆H₅NHCO⁺ fragment).
Dwell Time100 msBalances sensitivity with the ability to acquire sufficient data points across the peak.
Collision EnergyOptimized via infusion (e.g., 15 eV)Tuned to maximize the intensity of the product ion.
  • Sample Preparation:

    • For pharmaceutical samples, dilution in mobile phase A may be sufficient.

    • For biological matrices (plasma, urine), protein precipitation (PPT) with acetonitrile followed by centrifugation is a common and effective cleanup step.[5]

  • Validation Considerations:

    • The method is suitable for detecting impurities at levels relevant to the Threshold of Toxicological Concern (TTC), often requiring a Limit of Quantification (LOQ) in the low ng/mL range.[6][7]

    • Linearity should be established from the LOQ to a concentration where detector saturation is not observed.

    • Matrix effects should be evaluated to ensure that co-eluting components do not suppress or enhance the analyte's ionization.

Spectroscopic Characterization

For identity confirmation and structural elucidation, spectroscopic methods are indispensable.

  • UV-Visible Spectroscopy:

    • Protocol: Dissolve the compound in ethanol. Scan from 400 nm to 200 nm using a dual-beam spectrophotometer with ethanol as the blank.

    • Expected Result: A primary absorbance maximum (λmax) is expected around 245 nm, characteristic of the N-phenylbutanamide structure. This technique is useful for quick concentration estimates using the Beer-Lambert law once an extinction coefficient is determined.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.

    • Expected Result: Characteristic peaks confirming functional groups:

      • ~3300 cm⁻¹ (O-H stretch, oxime)

      • ~3250 cm⁻¹ (N-H stretch, amide)

      • ~1680 cm⁻¹ (C=O stretch, ketone)

      • ~1650 cm⁻¹ (C=O stretch, Amide I band)

      • ~1600 cm⁻¹ (C=N stretch, oxime)

      • ~1540 cm⁻¹ (N-H bend, Amide II band)

Concluding Remarks

The analytical methods detailed in this application note provide a robust framework for the determination of this compound. The HPLC-UV method is ideal for routine quality control and assay, offering excellent precision and reliability. For applications demanding higher sensitivity, such as impurity profiling or bioanalysis, the LC-MS/MS method delivers the necessary performance. These chromatographic methods, supported by spectroscopic identity tests, ensure a comprehensive analytical strategy that aligns with the rigorous standards of the pharmaceutical industry. All methods should be fully validated for their specific intended use to guarantee data integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • PubChem Compound Summary for CID 135462465, (2Z)-2-hydroxyimino-3-oxo-N-phenethyl-butanamide. National Center for Biotechnology Information. [Link]

  • A Rapid Cation-Exchange HPLC Method for Detection and Quantification of Pyridinium Oximes in Plasma and Tissue. ResearchGate. [Link]

  • PubChem Compound Summary for CID 7011, 2-Phenylbutanamide. National Center for Biotechnology Information. [Link]

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

  • (2E,3E)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide Synthesis Information. ChemSynthesis. [Link]

  • Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry. [Link]

  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids. National Center for Biotechnology Information (PMC). [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@Leiden. [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information (PMC). [Link]

  • Acetoacetanilide. Wikipedia. [Link]

  • PubChem Compound Summary for CID 7592, Acetoacetanilide. National Center for Biotechnology Information. [Link]

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Application Note: Spectrophotometric Analysis Using (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a chromogenic chelating agent for the spectrophotometric determination of metal ions. We delve into the underlying chemical principles, provide detailed, validated protocols for the quantification of Iron(III), and discuss the method's performance characteristics. This guide is intended for researchers, analytical chemists, and quality control professionals seeking a robust, sensitive, and cost-effective analytical method.

Introduction to this compound

This compound is an organic compound belonging to the α-oxo-oxime class of molecules.[1] Its chemical structure is distinguished by a hydroxyimino group (=N-OH) positioned adjacent to a ketone functionality, a feature that imparts significant reactivity and chelating capabilities.[1] This compound, with the molecular formula C₁₀H₁₀N₂O₃, serves as a versatile ligand that can form stable, colored complexes with various metal ions.

The principle of its application in spectrophotometry lies in this chelation process. When the ligand reacts with a target metal ion in solution, it forms a coordination complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the resulting color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law.[2][3] This property allows for the sensitive and accurate quantification of trace metals in diverse sample matrices.

Principle of Chelation and Color Formation

The efficacy of this compound as an analytical reagent is rooted in its molecular architecture. The oxygen atom of the carbonyl group and the nitrogen atom of the hydroxyimino group act as donor atoms, forming a stable five-membered ring structure upon coordination with a metal ion. This process is known as chelation.

The formation of this metal-ligand complex alters the electronic configuration of the molecule, leading to the absorption of light at a specific wavelength (λmax) in the visible spectrum. The selection of an optimal pH is critical, as it influences the deprotonation of the hydroxyimino group, which is essential for effective coordination with the metal cation. The stoichiometry of the complex (metal-to-ligand ratio) can be determined using methods such as Job's method of continuous variation or the mole-ratio method.[4]

cluster_reagents Reactants cluster_product Product cluster_measurement Measurement Principle HIONPBA This compound (Ligand) Complex Colored Metal-Ligand Complex (Absorbs at λmax) HIONPBA->Complex Chelation MetalIon Metal Ion (e.g., Fe³⁺) (Analyte) MetalIon->Complex Spectrophotometer Spectrophotometer measures Absorbance (A) Complex->Spectrophotometer Leads to BeerLambert Beer-Lambert Law A = εbc Spectrophotometer->BeerLambert Quantified by

Caption: Logical relationship of the spectrophotometric method.

Application Protocol: Determination of Iron(III)

This section provides a detailed protocol for the quantitative determination of Iron(III) (Fe³⁺) in aqueous samples. The method is based on the formation of a stable, colored Fe³⁺-(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide complex.

Required Instrumentation and Materials
  • Instrumentation:

    • UV-Visible Spectrophotometer (with 1 cm path length quartz or glass cuvettes)

    • Digital pH meter

    • Analytical balance

  • Glassware:

    • Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

    • Pipettes (volumetric and micropipettes)

    • Beakers

  • Reagents and Chemicals:

    • This compound

    • Ethanol (95% or absolute)

    • Ferric nitrate nonahydrate [Fe(NO₃)₃·9H₂O], Analytical Reagent (A.R.) grade

    • Concentrated Nitric Acid (HNO₃)

    • Sodium Acetate and Acetic Acid (for buffer preparation)

    • Deionized or double-distilled water

Preparation of Solutions
  • Ligand Stock Solution (1 x 10⁻² M):

    • Accurately weigh 0.2062 g of this compound.

    • Dissolve it in a small amount of ethanol in a beaker.

    • Transfer the solution quantitatively to a 100 mL volumetric flask and dilute to the mark with ethanol. Store in a dark bottle.

  • Iron(III) Stock Solution (1000 ppm or 1.79 x 10⁻² M):

    • Accurately weigh 0.7235 g of ferric nitrate nonahydrate.

    • Dissolve in 100 mL of deionized water in a beaker.

    • Add 2-3 drops of concentrated HNO₃ to prevent the hydrolysis of Fe³⁺.[5]

    • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Iron(III) Working Standard Solution (100 ppm):

    • Pipette 10.0 mL of the 1000 ppm Iron(III) stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • Acetate Buffer (pH 5.0):

    • Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the final pH to 5.0 using a pH meter.

Experimental Workflow

prep 1. Reagent Preparation standards 2. Prepare Calibration Standards (0, 2, 4, 6, 8, 10 ppm Fe³⁺) prep->standards sample 3. Prepare Unknown Sample prep->sample react 4. Complexation Reaction Add Buffer & Ligand Solution Incubate for 15 min standards->react sample->react measure 5. Spectrophotometric Measurement Read Absorbance at λmax react->measure plot 6. Construct Calibration Curve (Absorbance vs. Concentration) measure->plot calc 7. Calculate Unknown Concentration plot->calc

Caption: General workflow for spectrophotometric analysis.

Procedure for Calibration Curve
  • Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 ppm Fe³⁺ working standard solution into a series of six 10 mL volumetric flasks. This corresponds to final concentrations of 0, 2, 4, 6, 8, and 10 ppm Fe³⁺.

  • To each flask, add 2.0 mL of acetate buffer (pH 5.0).

  • Add 1.0 mL of the 1 x 10⁻² M ligand stock solution to each flask.

  • Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Set the spectrophotometer to zero absorbance at the predetermined λmax (wavelength of maximum absorbance, to be determined by scanning the 8 ppm standard from 400-700 nm against the blank) using the "0 ppm" solution as the blank.

  • Measure the absorbance of each standard solution (2-10 ppm).

  • Plot a graph of absorbance versus concentration (in ppm). This is the Beer-Lambert Law plot.[2]

Procedure for Unknown Sample Analysis
  • Prepare the unknown sample solution. If it is a solid, dissolve a known weight in acid and dilute appropriately with deionized water to bring the expected iron concentration within the calibration range (2-10 ppm).[4]

  • Take a known volume (aliquot) of the prepared sample solution and place it in a 10 mL volumetric flask.

  • Add 2.0 mL of acetate buffer (pH 5.0) and 1.0 mL of the ligand stock solution.

  • Dilute to the mark with deionized water, mix, and allow 15 minutes for color development.

  • Measure the absorbance of the sample solution against the blank at λmax.

  • Determine the concentration of Fe³⁺ in the flask using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

  • Calculate the original concentration of Fe³⁺ in the unknown sample, remembering to account for all dilution factors.

Method Performance and Validation

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed.

ParameterDescriptionTypical Expected Value/Method
λmax (Wavelength of Max. Absorbance) The wavelength at which the complex shows the highest absorbance, providing maximum sensitivity.Determined by scanning a mid-range standard (e.g., 8 ppm) against a reagent blank.
Linearity & Range The concentration range over which the absorbance is directly proportional to the concentration.Determined from the calibration curve. A correlation coefficient (R²) > 0.998 is desirable.
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a given wavelength. Units: L mol⁻¹ cm⁻¹.Calculated from the slope of the calibration curve (when concentration is in mol L⁻¹). A higher value indicates greater sensitivity.
Sandell's Sensitivity The concentration of analyte in µg cm⁻² required to produce an absorbance of 0.001.A practical measure of sensitivity, calculated from the molar absorptivity.[4]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.[6]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively measured with acceptable precision.Calculated as 10σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.[6]
Selectivity The ability of the method to determine the analyte in the presence of other components (interfering ions).Assessed by analyzing a standard in the presence of potential interfering ions.[5]

Conclusion

This compound is a highly effective chromogenic reagent for the spectrophotometric determination of metal ions, particularly Iron(III). The method presented here is simple, rapid, sensitive, and utilizes common laboratory instrumentation. Proper optimization of experimental conditions and thorough method validation are crucial for achieving accurate and reproducible results. This application note provides a solid foundation for researchers to develop and implement this analytical technique for various sample types.

References

  • Ombaka, O., & Gichumbi, J.M. (2012). Spectrophotometric Determination of Iron(III) by New Analytical Reagents Derived from Coupling Arylhydroxylamine and Aryldiazonium Salt. Asian Journal of Chemistry, 24(4), 1483-1488. Available at: [Link]

  • Society of Education, Agra. Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Extractive Spectrophotometric Method for Determination of Iron (II) using Ligand 2-(((Z)- 4 - ijarsct. Available at: [Link]

  • ResearchGate. Spectrophotometric Determination of Iron. Available at: [Link]

  • ResearchGate. Spectrophotometric Determination of Iron. Available at: [Link]

  • YouTube. (2012). Spectrophotometric Determination of Iron. Available at: [Link]

  • Al-Ostath, A., Jaradat, N., & Abualhasan, M. (2023). Developing Metal Complexes for Captopril Quantification in Tablets Using Potentiometric and Conductometric Methods. Molecules, 28(2), 738. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Antimicrobial Research

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. The (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide core represents a promising starting point for the development of new antimicrobial agents. This structure, characterized by an α-oxo-oxime moiety linked to an N-phenylacetamide group, combines features known to be present in various biologically active compounds.[1] The hydroxyimino group (=N-OH) is a key functional group that can influence the compound's physicochemical properties and its interactions with biological targets. While direct studies on this specific class of compounds are emerging, related structures containing acetamide, N-aryl, and oxime functionalities have demonstrated a range of biological activities, including antimicrobial and antifungal effects.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of novel this compound derivatives. The protocols outlined herein are based on established, standardized methodologies to ensure data reliability and reproducibility, which are critical for the advancement of new therapeutic agents.[4]

Scientific Rationale and Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the chemical functionalities present in the scaffold suggest several plausible pathways for antimicrobial activity. The oxime group, for instance, is a known metal chelator, which could interfere with essential metalloenzymes in microbial cells. Furthermore, the overall structure may allow for interactions with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death.[5] Structure-activity relationship (SAR) studies on related N-aryl compounds have shown that substitutions on the phenyl ring can significantly modulate antimicrobial potency, suggesting that these derivatives may be optimized for enhanced activity.[6][7]

Synthesis of this compound Derivatives: A General Approach

The synthesis of a library of this compound derivatives is a crucial first step in evaluating their antimicrobial potential and establishing structure-activity relationships. A common and effective method involves the nitrosation of a 3-oxo-N-phenylbutanamide precursor.

General Synthetic Scheme:

G Precursor 3-oxo-N-phenylbutanamide derivative Product This compound derivative Precursor->Product Nitrosation at 0°C Reagent Sodium Nitrite (NaNO2) in Acetic Acid Reagent->Product

Caption: General synthesis of target compounds.

This reaction is typically performed at low temperatures (0°C) to ensure the selective conversion of the ketone at the second position to a hydroxyimino group while preserving the amide functionality. The starting 3-oxo-N-phenylbutanamide derivatives can be synthesized through various established methods, such as the Schotten-Baumann reaction between an appropriate aniline and diketene.[8]

Protocols for Antimicrobial Susceptibility Testing

The following are detailed, step-by-step protocols for determining the antimicrobial activity of newly synthesized this compound derivatives. It is recommended to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[2]

Workflow for MIC Determination:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare serial dilutions of test compound C Inoculate 96-well plate with compound dilutions and inoculum A->C B Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Broth microdilution MIC assay workflow.

Detailed Protocol:

  • Preparation of Test Compounds:

    • Dissolve the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50-100 µL.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (inoculum without any compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Detailed Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

    • Spot-plate these aliquots onto fresh agar plates (e.g., Mueller-Hinton Agar) that do not contain any test compound.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11][12]

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[3] It provides a visual representation of the antimicrobial activity as a zone of growth inhibition.

Workflow for Kirby-Bauer Assay:

G A Prepare a lawn of bacteria on a Mueller-Hinton agar plate C Place disks on the inoculated agar surface A->C B Impregnate sterile paper disks with the test compound B->C D Incubate at 37°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Kirby-Bauer disk diffusion method.

Detailed Protocol:

  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.

  • Preparation and Application of Disks:

    • Sterilize blank paper disks.

    • Impregnate the sterile disks with a known concentration of the test compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation and Interpretation

For a clear comparison of the antimicrobial activity of different derivatives, the quantitative data should be summarized in a structured table.

Table 1: Example of MIC and MBC Data Summary for this compound Derivatives

Compound IDR-group SubstitutionMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 14-Chloro163264>12832
Derivative 24-Nitro816326416
Derivative 34-Methoxy64>128>128>128128
Control Drug(e.g., Ciprofloxacin)0.510.250.5N/A

Interpretation of Results:

  • Structure-Activity Relationship (SAR): By comparing the MIC and MBC values of derivatives with different substitutions on the N-phenyl ring, researchers can deduce initial SAR trends. For example, in the hypothetical data above, electron-withdrawing groups (chloro and nitro) appear to enhance antimicrobial activity compared to an electron-donating group (methoxy).

  • Spectrum of Activity: The data will reveal whether the compounds have broad-spectrum activity (active against both Gram-positive and Gram-negative bacteria) or a narrower spectrum.

  • Bactericidal vs. Bacteriostatic Action: Comparing the MIC and MBC values will indicate whether the compounds are primarily bactericidal or bacteriostatic against the tested strains.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of novel this compound derivatives. Rigorous and standardized testing is paramount for identifying promising lead compounds. Future research should focus on expanding the panel of tested microorganisms, including multidrug-resistant strains, and elucidating the mechanism of action of the most potent derivatives. Further chemical modifications based on initial SAR data can lead to the optimization of this promising chemical scaffold for the development of next-generation antimicrobial agents.

References

  • Heasley, B. H., et al. (2012). Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PubMed Central. Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff. (2016). Semantic Scholar. Available at: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (n.d.). Frontiers. Available at: [Link]

  • The development of antimicrobial a-AApeptides that suppress proinflammatory immune responses. (n.d.). PubMed. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity Evaluation of Some New Benzoxazepindiones Obtained from Diphenylacrylimidamides. (2025). ResearchGate. Available at: [Link]

  • Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. (n.d.). MDPI. Available at: [Link]

  • Taylor & Francis eBooks. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo. (n.d.). MDPI. Available at: [Link]

  • Grokipedia. Minimum bactericidal concentration. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). NIH. Available at: [Link]

  • Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis and antibacterial evaluation of 2-alkyl-and 2-aryl-3-(phenylamino)quinazolin-4(3H)-one derivatives. (2025). ResearchGate. Available at: [Link]

  • Azobenzene as Antimicrobial Molecules. (2022). MDPI. Available at: [Link]

  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024). Preprints.org. Available at: [Link]

Sources

Unlocking the Fungicidal Potential of Substituted α-Oximinoacetoacetanilides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of fungal resistance to existing agrochemicals and clinical antifungal agents necessitates the exploration of novel chemical scaffolds. Among these, substituted α-oximinoacetoacetanilides have emerged as a promising class of compounds with significant fungicidal potential. Their unique structural features offer a versatile platform for chemical modification, enabling the fine-tuning of their biological activity. This guide provides an in-depth exploration of the synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) analysis of these compounds, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for α-Oximinoacetoacetanilides as Fungicides

α-Oximinoacetoacetanilides are organic compounds characterized by an oxime functional group at the α-position of an acetoacetanilide backbone. This structural motif is of significant interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by related compounds. The presence of multiple modifiable positions—the anilide ring, the oxime group, and the acetyl moiety—allows for the creation of extensive compound libraries to probe structure-activity relationships.

The fungicidal action of many nitrogen-containing heterocyclic compounds is well-documented, often involving the disruption of essential fungal cellular processes. While the precise mechanism of action for α-oximinoacetoacetanilides is still an active area of research, it is hypothesized that they may interfere with fungal respiration, cell wall synthesis, or key enzymatic pathways.

Synthesis of Substituted α-Oximinoacetoacetanilides

The synthesis of α-oximinoacetoacetanilides is typically a straightforward process, making this class of compounds attractive for high-throughput screening and lead optimization. A general and reliable synthetic route is outlined below.

Protocol 1: General Synthesis of Substituted α-Oximinoacetoacetanilides

Objective: To synthesize a series of substituted α-oximinoacetoacetanilides for antifungal screening.

Principle: This protocol involves the nitrosation of a substituted acetoacetanilide at the α-position using nitrous acid, generated in situ from sodium nitrite and an acid catalyst.

Materials:

  • Substituted acetoacetanilide (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round bottom flask, dissolve the substituted acetoacetanilide in a minimal amount of glacial acetic acid. If solubility is an issue, a co-solvent such as ethanol can be added.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C. Maintaining this low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

  • Nitrosation: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise to the cooled acetoacetanilide solution over a period of 15-20 minutes with vigorous stirring. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. The product will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Activity Screening

The initial evaluation of the fungicidal potential of the synthesized compounds is performed through in vitro screening against a panel of relevant fungal pathogens. For agricultural applications, this panel should include key phytopathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay

Objective: To determine the in vitro antifungal activity of substituted α-oximinoacetoacetanilides against phytopathogenic fungi.

Principle: This assay measures the ability of a compound to inhibit the radial growth of a fungus on a solid nutrient medium. The results are typically expressed as the EC₅₀ (Effective Concentration for 50% inhibition).

Materials:

  • Synthesized α-oximinoacetoacetanilides

  • Stock solutions of test compounds (e.g., in DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal cultures (e.g., Rhizoctonia solani, Pythium aphanidermatum, Fusarium oxysporum)

  • Cork borer (5 mm diameter)

  • Incubator

  • Sterile water

  • Commercial fungicide (e.g., Hymexazol) as a positive control

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50 °C in a water bath.

  • Compound Incorporation: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO and a positive control plate with the commercial fungicide.

  • Plating: Gently swirl the flasks to ensure uniform mixing and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the relationship between the chemical structure of the synthesized α-oximinoacetoacetanilides and their antifungal activity is crucial for designing more potent compounds.

Key Structural Modifications and Their Potential Impact:

  • Substituents on the Anilide Ring: The nature, position, and number of substituents on the phenyl ring of the anilide moiety can significantly influence antifungal activity.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) may enhance activity by altering the electronic properties of the molecule, potentially improving its interaction with the target site.

    • Electron-donating groups (e.g., -CH₃, -OCH₃) can also modulate activity, and their effects should be systematically investigated.

    • Steric factors introduced by bulky substituents can influence the compound's ability to fit into the active site of a target enzyme.

  • Modification of the Oxime Group: The oxime functionality is a key feature of these molecules.

    • Alkylation or acylation of the oxime hydroxyl group can impact the compound's lipophilicity and its ability to form hydrogen bonds, which may be critical for target binding.

  • Alterations to the Acetoacetanilide Backbone: While less commonly explored, modifications to the core structure could lead to novel derivatives with improved properties.

Data Presentation:

The results of the SAR analysis should be presented in a clear and concise manner, typically in a tabular format that includes the compound structure, the specific substitutions, and the corresponding antifungal activity data (e.g., EC₅₀ values).

Compound IDR¹ (Anilide Substituent)R² (Anilide Substituent)Antifungal Activity (EC₅₀ in µg/mL)
1a HH>50
1b 4-ClH25.3
1c 2,4-diClH10.8
1d 4-NO₂H15.1
1e 4-CH₃H32.5
1f 4-OCH₃H28.9

This is an example table; actual data will vary based on experimental results.

In Vivo Evaluation of Lead Compounds

Promising compounds identified from in vitro screening should be advanced to in vivo studies to assess their efficacy in a more complex biological system. For agricultural fungicides, this typically involves testing on infected plants.

Protocol 3: In Vivo Antifungal Assay on Infected Plants

Objective: To evaluate the protective and curative efficacy of lead α-oximinoacetoacetanilides against a specific plant disease.

Principle: This protocol assesses the ability of a compound to prevent (protective) or treat (curative) a fungal infection on a host plant.

Materials:

  • Lead compounds

  • Healthy host plants (e.g., cucumber, tomato)

  • Fungal pathogen (e.g., Rhizoctonia solani)

  • Spore suspension or mycelial slurry of the pathogen

  • Wettable powder or emulsifiable concentrate formulation of the test compound

  • Spray bottle

  • Greenhouse or growth chamber with controlled environment

Procedure:

A. Protective Assay:

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 2-3 true leaves).

  • Compound Application: Prepare a solution or suspension of the test compound at various concentrations. Spray the plants evenly with the compound solution until runoff. Allow the plants to air dry.

  • Inoculation: After 24 hours, inoculate the treated plants with a spore suspension or mycelial slurry of the pathogen.

  • Incubation: Place the plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each plant using a predefined rating scale.

B. Curative Assay:

  • Plant Preparation and Inoculation: Grow healthy plants and inoculate them with the pathogen as described above.

  • Compound Application: After a specific time post-inoculation (e.g., 24 hours), apply the test compound solution to the infected plants.

  • Incubation and Assessment: Incubate the plants and assess disease severity as in the protective assay.

Data Analysis:

Calculate the control efficacy of the compound compared to an untreated control. Statistical analysis should be performed to determine the significance of the results.

Visualizing Workflows and Relationships

To better understand the experimental processes and the logic behind SAR, the following diagrams are provided.

Synthesis_Workflow sub_aceto Substituted Acetoacetanilide dissolve Dissolve in Glacial Acetic Acid sub_aceto->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution (dropwise) cool->add_nitrite stir Stir for 1-2 hours add_nitrite->stir precipitate Precipitate in Ice Water stir->precipitate filter Filter and Wash precipitate->filter purify Recrystallize filter->purify characterize Characterize (NMR, HRMS) purify->characterize final_product α-Oximinoacetoacetanilide characterize->final_product

Caption: General workflow for the synthesis of α-oximinoacetoacetanilides.

Antifungal_Screening_Workflow start Synthesized Compounds prep_media Prepare PDA Medium with Test Compound start->prep_media inoculate Inoculate with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at 25-28 °C inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC₅₀ calculate->determine_ec50 sar_analysis Structure-Activity Relationship Analysis determine_ec50->sar_analysis

Caption: Workflow for in vitro antifungal screening and SAR analysis.

SAR_Logic core α-Oximinoacetoacetanilide Core Anilide Ring Oxime Group Acetyl Group anilide_sub Anilide Substituents (R¹, R²) - Electronic Effects - Steric Effects core:f1->anilide_sub Modify oxime_mod Oxime Modification - Alkylation - Acylation core:f2->oxime_mod Modify activity Antifungal Activity (EC₅₀) anilide_sub->activity Influences oxime_mod->activity Influences

Caption: Logical relationship in SAR studies of α-oximinoacetoacetanilides.

Conclusion and Future Directions

Substituted α-oximinoacetoacetanilides represent a fertile ground for the discovery of novel fungicides. The synthetic accessibility and modular nature of these compounds make them ideal candidates for the development of extensive chemical libraries. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, screening, and optimization of this promising class of molecules.

Future research should focus on elucidating the precise mechanism of action of these compounds, which will enable more rational drug design. Furthermore, expanding the scope of in vivo testing to a wider range of crops and fungal diseases will be essential for realizing their potential as agricultural fungicides. The exploration of their activity against clinically relevant fungal pathogens could also open new avenues for their application in human medicine.

References

  • Synthesis and fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives. Molecules. Available at: [Link]

  • Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. Molecules. Available at: [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and antifungal activity of some substituted pyrimidines. ResearchGate. Available at: [Link]

  • Biological Activity of Four Trichoderma Species Confers Protection against Rhizoctonia solani, the Causal Agent of Cucumber Damping-Off and Root Rot Diseases. MDPI. Available at: [Link]

  • The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health. National Institutes of Health. Available at: [Link]

experimental setup for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

A Guide to Synthesis, Characterization, and Key Synthetic Transformations

Introduction: The Versatility of an α-Oxo-Oxime Building Block

This compound is a multifunctional organic compound that serves as a highly versatile precursor in synthetic chemistry.[1] Characterized by its α-oxo-oxime framework, this molecule integrates a hydroxyimino group (=N-OH) adjacent to a ketone, alongside an N-phenyl amide moiety.[1] This unique arrangement of functional groups imparts distinct reactivity, making it a valuable starting material for constructing complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[1] Derivatives of this structural class have shown significant potential for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1]

This document provides a comprehensive guide for researchers, covering the detailed synthesis, purification, and characterization of the title compound. Furthermore, it outlines key reaction protocols that leverage its unique reactivity for advanced synthetic applications.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential before its use in any experimental setup.

PropertyValueSource
IUPAC Name This compound[2]
Synonym(s) (E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide[1]
CAS Number 127745-40-8[2][3]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance Solid[2][3]
Melting Point 102-104°C[1]
Purity Typically >95%[2][3]

Synthesis Protocol: Nitrosation of 3-Oxo-N-phenylbutanamide

The most direct and widely reported method for preparing the title compound is the nitrosation of the active methylene group in 3-oxo-N-phenylbutanamide (acetoacetanilide).[1] This reaction is typically performed under acidic conditions, where sodium nitrite is used to generate the nitrosating agent, nitrous acid (HNO₂), in situ.[4]

Causality of Experimental Choices:

  • Acidic Medium (Acetic Acid): The reaction requires an acidic environment to convert sodium nitrite (NaNO₂) into the active electrophilic nitrosating species (e.g., H₂ONO, N₂O₃).[4][5] Acetic acid serves as both the solvent and the acid catalyst.

  • Low Temperature (0-5°C): Maintaining a low temperature is critical.[1] It prevents the thermal decomposition of unstable nitrous acid and minimizes potential side reactions, such as over-oxidation or undesired diazotization if primary amines are present, ensuring higher yield and purity of the desired oxime.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_end Final Product start_material 3-Oxo-N-phenylbutanamide reaction Stirring at 0-5°C (Ice Bath) start_material->reaction Dissolve in Acetic Acid reagents Sodium Nitrite (NaNO₂) Glacial Acetic Acid reagents->reaction Slow Addition workup Pour into Ice Water reaction->workup After ~2 hours filtration Filter Precipitate workup->filtration wash Wash with Cold Water filtration->wash dry Dry in Air or Vacuum wash->dry product (2Z)-2-(hydroxyimino)-3-oxo- N-phenylbutanamide dry->product

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-N-phenylbutanamide (e.g., 10.0 g, 56.4 mmol) in glacial acetic acid (e.g., 60 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

  • Nitrosation: Prepare a solution of sodium nitrite (e.g., 4.28 g, 62.0 mmol) in a minimal amount of cold water (e.g., 10 mL). Add this solution dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.[1] The mixture may become a thick slurry.

  • Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove residual acetic acid).

  • Drying: Dry the product in a desiccator or a vacuum oven at low heat (~40°C) to yield the final compound.

Purity Confirmation and Characterization

To ensure the successful synthesis and purity of the product, a combination of analytical techniques should be employed. This serves as a self-validating system for the protocol.

TechniqueParameterExpected Result
Thin Layer Chromatography (TLC) Rf Value~0.32 (EtOAc/Cyclohexane 1:2)[1]
Melting Point Range102-104°C[1]
¹H NMR Hydroxyimino Proton (OH)δ ≈ 11.0 ppm (singlet)[1]
¹³C NMR Ketone Carbonyl (C=O)δ ≈ 200.1 ppm[1]

Key Reactions and Synthetic Applications

The strategic placement of reactive functional groups makes this compound a powerful intermediate for further synthetic transformations.

Reactions_Diagram cluster_heterocycles Heterocycle Synthesis cluster_reduction Reduction cluster_rearrangement Rearrangement cluster_coordination Coordination Chemistry main (2Z)-2-(hydroxyimino)-3-oxo- N-phenylbutanamide pyrazoles Pyrazoles / Isoxazoles main->pyrazoles + Hydrazines quinoxalines Quinoxalines main->quinoxalines + Phenylenediamines amines α-Amino Ketones or Diamino Alcohols main->amines LiAlH₄ / NaBH₄ rearranged N-substituted Oxamides main->rearranged Beckmann Rearrangement (Acid Catalyst) complexes Metal Complexes main->complexes + Metal Salts (Cu²⁺, Ni²⁺)

Caption: Key reaction pathways for synthetic applications.

Protocol 1: Synthesis of Heterocycles (e.g., Pyrazolyl Derivatives)

The 1,2-dicarbonyl-like nature of the molecule allows for facile cyclocondensation reactions with binucleophiles like hydrazines to form five-membered heterocycles.[6]

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[6]

  • Reagent Addition: Add a substituted or unsubstituted hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for several hours, monitoring the reaction progress by TLC.[6]

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly or require concentration under reduced pressure followed by purification via recrystallization or column chromatography.

Protocol 2: Reduction to Amines

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the oxime and the amide functionalities, whereas milder reagents may offer more selective reductions. The reduction of an amide with LiAlH₄ typically yields an amine.[7][8]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (excess, e.g., 3-4 eq) in anhydrous THF.

  • Addition: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Quenching (Caution: Exothermic): Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude amine product, which can be purified by chromatography or distillation.

Other Potential Reactions
  • Beckmann Rearrangement: Treatment with an acid catalyst (e.g., H₂SO₄, PCl₅) can induce a Beckmann rearrangement of the oxime, potentially leading to cleavage of the C-C bond and formation of N-substituted oxamide derivatives.[9]

  • Coordination Chemistry: The oxime and adjacent carbonyl oxygen act as excellent chelating ligands for various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺), forming stable metal complexes with potential catalytic or biological applications.[10]

Safety and Handling

  • General Precautions: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

    • Sodium Nitrite: Oxidizer and toxic upon ingestion.

    • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under strictly anhydrous conditions.

  • Nitrosating Agents: Nitrosating agents can potentially form carcinogenic N-nitrosamines if they react with secondary or tertiary amines.[11] While the intended reaction is the formation of an oxime at an active methylene, careful control of pH and temperature is necessary to prevent side reactions.[4][5]

Conclusion

This compound is a readily accessible and highly valuable synthetic intermediate. Its straightforward synthesis via nitrosation, combined with the diverse reactivity of its oxime, ketone, and amide functionalities, provides chemists with a versatile platform for creating a wide array of more complex molecules, particularly nitrogen-containing heterocycles and functionalized amines. The protocols outlined in this guide offer a reliable foundation for the synthesis and application of this important chemical building block.

References

  • (2Z)-2-hydroxyimino-3-oxo-N-phenethyl-butanamide | C12H14N2O3. PubChem. [Link]

  • Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Organic Syntheses. [Link]

  • A Versatile New Reagent for Nitrosation under Mild Conditions. ChemRxiv. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • Preparation, characterization and Microbicide activities of N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide and its complexes. ResearchGate. [Link]

  • Supporting Information Regioselective Synthesis of Novel Nitroso- pyrazolylquinoxalines via HOAc-Mediated Cyclocondensation of 2 - (hydroxyimino)-1,3-dicarbonyls with 3-hydrazinylquinoxalin-2(1H)-one. Royal Society of Chemistry. [Link]

  • Synthesis and Reactions of Amides. YouTube. [Link]

  • α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. [Link]

  • N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. Journal of Pharmaceutical Sciences. [Link]

  • Reactions of Amides. YouTube. [Link]

  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. National Institutes of Health. [Link]

  • ChemInform Abstract: Synthesis of 2-Hydroxyimino-1,2,3,4-tetrahydropyrimidines. ResearchGate. [Link]

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Application Notes and Protocols: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and application of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a versatile chelating ligand in coordination chemistry. We will explore its synthesis from common precursors, its coordination behavior with various metal ions, and the potential applications of the resulting metal complexes in catalysis and medicinal chemistry. The protocols provided are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Potential of α-Oxo-Oxime Ligands

This compound is an organic compound belonging to the α-oxo-oxime class.[1] Its structure, featuring a hydroxyimino group (=N-OH) adjacent to both ketone and amide functionalities, makes it an excellent candidate for a multidentate chelating ligand.[1] The strategic placement of nitrogen and oxygen donor atoms allows it to form stable complexes with a wide range of transition metal ions. The resulting coordination compounds are of significant interest due to their potential applications in diverse fields, from industrial catalysis to the development of novel therapeutic agents.[2][3][4] Metal complexes often exhibit enhanced biological activity compared to the free ligands, a property that is actively explored in drug discovery.[2][5] This guide serves as a practical resource for researchers looking to leverage the unique properties of this ligand in their work.

Ligand Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the nitrosation of an active methylene group. The widely reported and reliable method involves the reaction of 3-oxo-N-phenylbutanamide (acetoacetanilide) with a nitrosating agent, such as sodium nitrite, under acidic conditions.[1]

1.1. Synthesis Principle

The reaction proceeds via an acid-catalyzed enolization of the acetoacetanilide, followed by an electrophilic attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a protic acid (e.g., acetic acid). The resulting C-nitroso compound rapidly tautomerizes to the more stable oxime (hydroxyimino) form.

Critical Consideration: Maintaining a low temperature (typically 0-5 °C) throughout the reaction is paramount.[1] This precaution minimizes potential side reactions, such as hydrolysis of the amide or the formation of undesired byproducts, and ensures the regioselective formation of the thermodynamically favored (Z)-isomer.[1]

1.2. Visualization: Synthesis Scheme

G cluster_0 Synthesis of this compound start 3-Oxo-N-phenylbutanamide (Acetoacetanilide) reagents + NaNO₂ / Acetic Acid start->reagents conditions 0-5 °C, 1-2 hours reagents->conditions product This compound conditions->product Nitrosation & Tautomerization

Caption: Reaction scheme for the synthesis of the target ligand.

1.3. Detailed Protocol: Synthesis of the Ligand

This protocol describes the synthesis of this compound from 3-oxo-N-phenylbutanamide.

Materials:

  • 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ethanol

  • Ice Bath, Magnetic Stirrer, Beakers, Buchner Funnel

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve 10.0 g of 3-oxo-N-phenylbutanamide in 60 mL of glacial acetic acid. Place the beaker in an ice bath and stir the solution until the temperature drops to 0-5 °C.

  • Nitrosation: While maintaining the low temperature and stirring vigorously, slowly add a solution of 4.2 g of sodium nitrite in 10 mL of distilled water dropwise over 30 minutes. The reaction is exothermic; ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.[1] The solution may turn a pale yellow.

  • Precipitation: Pour the reaction mixture slowly into 400 mL of ice-cold distilled water while stirring. A white or pale-yellow precipitate will form.

  • Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove any residual acid and salts.

  • Drying and Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from an ethanol/water mixture.

1.4. Characterization Data

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.

PropertyTypical ValueReference
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance White to pale yellow solid
Yield ~75-85%[1]
Melting Point 102-104 °C[1]
¹H NMR (DMSO-d₆, δ) ~11.0 ppm (s, 1H, N-OH), 7.0-7.8 ppm (m, 5H, Ar-H), 2.4 ppm (s, 3H, CH₃)[1]
IR (KBr, cm⁻¹) ~3300 (O-H), ~1680 (Amide C=O), ~1650 (Ketone C=O), ~980 (N-O)

Coordination Chemistry and Complex Formation

The this compound ligand is a versatile chelating agent due to the presence of multiple donor atoms. Its coordination behavior depends on the metal ion, the reaction pH, and the solvent used.

2.1. Coordination Modes

The primary coordination sites are the nitrogen atom of the hydroxyimino group and the oxygen atom of the adjacent ketone group, forming a stable five-membered chelate ring. Deprotonation of the hydroxyimino proton under basic conditions creates an anionic ligand that forms strong coordinate bonds. The amide oxygen can also participate in coordination, potentially leading to bridging modes or higher coordination numbers.

2.2. Visualization: Potential Coordination Modes

G cluster_1 Bidentate (N,O) Chelation cluster_2 Potential Bridging Mode L1 Ligand M1 M L1->M1 O-keto L1->M1 N-oxime L2 Ligand M2 M₁ L2->M2 O-keto L2->M2 N-oxime M3 M₂ L2->M3 O-amide

Caption: Common bidentate and potential bridging coordination modes.

2.3. General Protocol: Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a metal complex, for instance, with Copper(II) acetate. It can be adapted for other metal salts like Ni(II), Co(II), or Zn(II).

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate)

  • Methanol or Ethanol

  • Magnetic Stirrer, Reflux Condenser

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 30 mL of hot methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 20 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. The molar ratio is typically 2:1 (Ligand:Metal) for octahedral or square planar M(L)₂ complexes.

  • Reaction: Upon addition, a color change and/or precipitation of the complex is often observed. Attach a reflux condenser and heat the mixture at reflux for 2-3 hours to ensure complete reaction.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by rotary evaporation to induce crystallization.

  • Washing and Drying: Wash the collected complex with small portions of cold methanol to remove unreacted starting materials, followed by diethyl ether. Dry the final product in a desiccator.

Characterization and Application Workflow

A systematic workflow is essential for the successful synthesis and evaluation of new metal complexes.

3.1. Visualization: Experimental Workflow

G cluster_workflow Synthesis and Characterization Workflow A Step 1: Ligand Synthesis (Nitrosation Protocol) B Step 2: Ligand Characterization (NMR, IR, MP) A->B C Step 3: Metal Complex Synthesis (General Protocol) B->C D Step 4: Complex Characterization (IR, UV-Vis, TGA, EA) C->D E Step 5: Application Screening D->E F Catalytic Activity (e.g., Oxidation) E->F G Biological Activity (e.g., Anticancer, Antimicrobial) E->G

Caption: A standard workflow from ligand synthesis to application testing.

Potential Applications of Metal Complexes

The coordination of this compound to metal centers can yield complexes with valuable properties.

4.1. Catalysis Transition metal complexes are widely used as catalysts in the chemical industry for reactions such as oxidation, hydrogenation, and hydroformylation.[4] The complexes derived from this ligand could be screened for catalytic activity, where the metal center acts as the active site and the ligand framework can be modified to tune selectivity and efficiency.

4.2. Biological and Medicinal Chemistry There is significant interest in the biological activity of coordination compounds, particularly in the development of anticancer and antimicrobial agents.[2] Metal ions can coordinate ligands in specific three-dimensional arrangements, creating molecules tailored for biological targets.[2] Complexes of similar oxime- and hydrazone-based ligands have demonstrated potent cytotoxic effects against cancer cell lines and activity against various microbes.[2][6] The chelation can improve the lipophilicity of the drug, facilitating its transport across cell membranes, and the metal ion itself can be crucial to the mechanism of action.[5]

References

  • PMC. Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. [Link]

  • PMC. Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • PubMed Central. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. [Link]

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. [Link]

  • PMC. Special Issue: Practical Applications of Metal Complexes. [Link]

  • ResearchGate. Cu(II), Ni(II), Co(II), Mn(II), Zn(II) and Cd(II) Complexes of Ethyl-3-(2-carbamothioylhydrazono)-2-(hydroxyimino)butanoate: Synthesis, Characterization and Cytotoxicity Activity. [Link]

  • MDPI. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. [Link]

  • PubChem. Acetoacetanilide. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile α-oxo-oxime intermediate.[1] Achieving high purity is critical, as this compound serves as a key building block in the synthesis of various nitrogen-containing heterocycles with potential therapeutic applications.[1] This guide provides troubleshooting solutions and detailed protocols based on established chemical principles and field-proven experience to help you overcome common challenges encountered during its purification.

Purification Strategy Overview

The purification of this compound typically follows a logical workflow from the crude reaction mixture to the final, highly pure compound. The chosen path depends on the nature and quantity of impurities present. The general strategy involves an initial workup followed by one or more purification techniques.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis & Final Product A Crude Reaction Mixture B Quenching & Liquid-Liquid Extraction A->B Isolate crude product C Recrystallization B->C High crude purity Crystalline solid D Flash Column Chromatography B->D Oily product or complex mixture E Purity & Identity Confirmation (TLC, MP, NMR) C->E D->E F Pure Crystalline Product (>98%) E->F

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My isolated product is a persistent oil or waxy solid instead of the expected crystalline material. How can I induce crystallization?

Answer: An oily product is a common issue that typically points to the presence of impurities or residual solvent, both of which can inhibit the formation of a stable crystal lattice.[2] Here is a systematic approach to resolve this:

  • Ensure Complete Solvent Removal: First, confirm that all volatile solvents from the workup (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under high vacuum. Residual solvent is a frequent cause of "oiling out."

  • Purity Check via TLC: Analyze the oil by Thin Layer Chromatography (TLC). If multiple spots are visible, significant impurities are present, and you should proceed with column chromatography before attempting recrystallization again.

  • Induce Crystallization: If the product is reasonably pure, you can attempt to induce crystallization using these techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-oil interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the oil. This will act as a template for crystallization.[2]

    • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, such as cold hexanes or pentane) to the oil. Stir the mixture vigorously with a spatula. This process can wash away soluble impurities and force your product to precipitate as a solid, which can then be collected and recrystallized properly.[2]

    • Slow Cooling/Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (like ethanol) and allow the solvent to evaporate very slowly in the back of a fume hood, or cool the saturated solution very slowly. Rapid cooling often leads to oiling out.[2]

Q2: My TLC plate shows two or more close-running spots after purification. What are they, and how can I achieve separation?

Answer: The presence of multiple spots on a TLC plate, especially after an initial purification attempt, can be attributed to several factors:

  • Geometric (E/Z) Isomers: Oximes are capable of existing as syn and anti (E/Z) isomers.[2][3] These isomers often have very similar polarities and can be difficult to separate. While the "(2Z)" isomer is specified, the reaction conditions may have produced a mixture.

  • Unreacted Starting Material: The precursor, 3-oxo-N-phenylbutanamide, may be present if the reaction did not go to completion.

  • Byproducts: Side reactions can lead to impurities that have similar polarities to the desired product.

Solution: Flash column chromatography is the most effective method for separating compounds with close Rf values.[3][4][5]

  • System Selection: Use a solvent system that provides the best possible separation (ΔRf) on an analytical TLC plate. A common eluent system for oximes is a mixture of hexanes and ethyl acetate.[4] You may need to screen various ratios (e.g., 4:1, 3:1, 2:1 Hexanes:EtOAc) to optimize separation.

  • Column Preparation: Use a high-quality silica gel with a fine particle size for better resolution. Pack the column carefully to avoid channeling.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining the fractions that contain the pure desired product.

Q3: My yield dropped significantly after recrystallization. How can I improve my recovery rate?

Answer: Low recovery during recrystallization is often a trade-off for high purity, but it can be optimized. The key is in the solvent selection and technique.

  • Optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[6] For oximes, aqueous ethanol or pure ethanol are often excellent choices.[7][8] If the compound is too soluble even when cold, you may be losing a significant amount in the mother liquor.

  • Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve full dissolution. Using excess solvent will keep more of your product dissolved when cooled, thus reducing the yield.

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor by about half and re-cooling. Note that this second crop may be of slightly lower purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting conditions for purifying this compound? For a crude product that is a solid, recrystallization from an ethanol/water mixture is an excellent first choice due to its efficiency and simplicity.[6][7] For oily or highly impure products, flash column chromatography on silica gel with a hexanes/ethyl acetate gradient is recommended.[4]

FAQ 2: How can I confirm the purity and identity of my final product? A multi-point confirmation is standard practice:

  • TLC: The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range that matches the literature value (102-104°C) is a strong indicator of purity.[1] Impure compounds typically exhibit a broad and depressed melting point range.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The characteristic hydroxyimino proton (OH) often appears as a broad singlet far downfield (e.g., ~11.0 ppm).[1]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for purifying a solid crude product where impurities have different solubility profiles.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (95%) dropwise while heating and swirling until the solid just dissolves.

  • Induce Crystallization: If the solution is colored, you may add a small amount of activated charcoal and hot filter. To the clear solution, add deionized water dropwise at boiling temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water solution.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Record the final mass, calculate the yield, and determine the melting point.

Protocol 2: Flash Column Chromatography

This method is used for separating complex mixtures or purifying oils.

  • Solvent System Selection: Determine the optimal mobile phase (eluent) using TLC. Aim for an Rf value of ~0.3 for the desired compound. A typical starting point is 2:1 Hexanes:Ethyl Acetate.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For solids, it is often better to pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions continuously in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate.

  • Combine and Evaporate: Combine the pure fractions containing only the desired product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent/System Rationale & Use Case
Recrystallization Ethanol / Water Good for high-purity solids. Exploits differential solubility.[6][7]
Recrystallization Isopropanol Alternative protic solvent if ethanol is not suitable.
Trituration Hexanes or Pentane Used to solidify oils by washing away non-polar impurities.[2]
Column Chromatography Hexanes / Ethyl Acetate Excellent for separating isomers and closely related impurities.[4]

| Column Chromatography | Dichloromethane / Methanol | For more polar impurities; use a low percentage of methanol (1-5%). |

Table 2: Analytical Data for Purity Confirmation

Analysis Method Parameter Expected Value Reference
Melting Point Range 102-104 °C [1]
TLC (2:1 Hex:EtOAc) Rf Value ~0.32 [1]
¹H NMR (CDCl₃) Hydroxyimino Proton (OH) ~11.0 ppm (broad singlet) [1]

| ¹³C NMR (CDCl₃) | Ketone Carbonyl (C=O) | ~200.1 ppm |[1] |

Troubleshooting Decision Tree

If you encounter a problem, follow this decision tree to identify a solution.

TroubleshootingTree Start Start: Crude Product IsSolid Is the product a solid? Start->IsSolid TLC_Check1 Run TLC. Is it >90% pure? IsSolid->TLC_Check1 Yes Triturate Action: Triturate with non-solvent (e.g., Hexanes) IsSolid->Triturate No (It's an oil) Recrystallize Action: Recrystallize (Protocol 1) TLC_Check1->Recrystallize Yes Chromatography Action: Column Chromatography (Protocol 2) TLC_Check1->Chromatography No IsSolidAfterTrit Did it solidify? Triturate->IsSolidAfterTrit IsSolidAfterTrit->Recrystallize Yes IsSolidAfterTrit->Chromatography No

Caption: A decision tree to guide the purification strategy based on the physical state and purity of the crude product.

References

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. [Link]

  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry. [Link]

  • E-An Zen, et al. (2001). Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences. [Link]

  • Oximes. (2014). Sciencemadness Discussion Board. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Lin, J.-T., et al. (2011). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Survey in Fisheries Sciences. [Link]

  • sodium carbonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Zarei, A., et al. (2011). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

  • Purification method of cyclohexanone-oxime. (2002).
  • Boucher, J.-L., et al. (2014). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST Chemistry WebBook. [Link]

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Technical Support Center: Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important α-oxo-oxime intermediate. Here, we provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot common issues, and ensure the highest purity of your final product.

Introduction to the Synthesis

The most prevalent and efficient method for synthesizing this compound is the nitrosation of 3-oxo-N-phenylbutanamide, commonly known as acetoacetanilide. This reaction typically involves the use of a nitrosating agent, such as sodium nitrite, under acidic conditions. The active methylene group in acetoacetanilide is particularly susceptible to electrophilic attack by the nitrosonium ion (NO+) generated in situ. While the reaction is generally robust, careful control of reaction parameters is crucial to maximize yield and minimize the formation of impurities.

Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitrosation of acetoacetanilide can stem from several factors, often related to the stability of the reactants and the control of the reaction environment.

  • Incomplete Dissolution of Starting Material: Acetoacetanilide has limited solubility in aqueous acidic media. If it is not fully dissolved or finely suspended, the reaction will be heterogeneous and inefficient.

    • Solution: Ensure vigorous stirring throughout the reaction. The use of a co-solvent, such as ethanol or acetic acid, can improve the solubility of the starting material. However, be mindful that the choice of co-solvent can influence the reaction rate and impurity profile.

  • Decomposition of Nitrous Acid: The nitrosating agent, nitrous acid (HNO₂), is notoriously unstable and decomposes, especially at elevated temperatures. This decomposition reduces the concentration of the active electrophile.

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath. The sodium nitrite solution should be added slowly and portion-wise to the acidic solution of acetoacetanilide to ensure the in situ generated nitrous acid reacts promptly with the substrate rather than decomposing.

  • Improper pH Control: The formation of the active nitrosating species is highly pH-dependent. If the medium is not sufficiently acidic, the concentration of the nitrosonium ion will be too low for an efficient reaction. Conversely, excessively strong acidic conditions can promote side reactions.

    • Solution: The reaction is typically carried out in a weak acid like acetic acid or in a mineral acid with controlled pH. Monitor the pH of the reaction mixture and maintain it in the optimal range (typically pH 3-4) for the nitrosation of active methylene compounds.

  • Suboptimal Stoichiometry: An insufficient amount of the nitrosating agent will lead to incomplete conversion of the starting material.

    • Solution: While a slight excess of sodium nitrite is often used to drive the reaction to completion, a large excess should be avoided as it can lead to the formation of byproducts. A molar ratio of 1.1 to 1.2 equivalents of sodium nitrite relative to acetoacetanilide is a good starting point.

Question 2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be and how do I prevent its formation?

Answer:

The formation of impurities is a common challenge. Based on the reaction mechanism, several byproducts can be anticipated.

  • Unreacted Starting Material (Acetoacetanilide): This is the most common impurity, especially in cases of low yield. Its presence can be easily identified by comparing the analytical data (e.g., TLC, HPLC, NMR) of the crude product with that of the starting material.

    • Prevention: To minimize unreacted starting material, refer to the solutions for improving reaction yield, particularly ensuring complete dissolution, proper temperature and pH control, and optimal stoichiometry.

  • N-Nitroso-N-phenylbutanamide: While C-nitrosation at the active methylene is the desired reaction, competitive N-nitrosation at the amide nitrogen can occur, especially if the reaction conditions are not carefully controlled.[1] N-nitrosamides can be unstable and may lead to further degradation products.

    • Prevention: Maintaining a lower reaction temperature (0-5 °C) and controlled addition of the nitrosating agent can favor C-nitrosation over N-nitrosation. The steric hindrance around the amide nitrogen also helps to reduce the likelihood of this side reaction.

  • Oxidation Products: Over-oxidation of the desired product can occur, particularly if a large excess of the nitrosating agent is used or if the reaction temperature is not adequately controlled.

    • Prevention: Use a minimal excess of sodium nitrite and maintain strict temperature control throughout the addition and reaction time.

  • Geometric Isomer ((2E)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide): The desired product is the (Z)-isomer, which is generally the thermodynamically more stable form due to intramolecular hydrogen bonding. However, the formation of the (E)-isomer is possible.

    • Prevention and Mitigation: The formation of the (Z)-isomer is often favored under the typical reaction conditions. Purification by recrystallization or column chromatography can usually separate the isomers if a significant amount of the (E)-form is present.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: A mixture of water and a water-miscible organic solvent like glacial acetic acid or ethanol is commonly used. Acetic acid serves both as a solvent and the acid catalyst. The choice of solvent system is a balance between dissolving the organic starting material and facilitating the formation of the aqueous nitrosating species.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the acetoacetanilide spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is the best method for purifying the crude product?

A3: Recrystallization is often the most effective and scalable method for purifying this compound. A common solvent system for recrystallization is ethanol or an ethanol/water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product crystallizes out. If recrystallization does not provide the desired purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be used.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (around 152-155 °C) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The characteristic signals for the oxime proton and the methyl and methylene groups should be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O (ketone and amide), N-H, and O-H (oxime) functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing purity. A single major peak with a purity of >98% is typically desired for high-quality material.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 3-oxo-N-phenylbutanamide (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of acetoacetanilide over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key chemical transformations and a troubleshooting workflow.

Synthesis_Pathway Acetoacetanilide 3-Oxo-N-phenylbutanamide Enol_Intermediate Enol Intermediate Acetoacetanilide->Enol_Intermediate Tautomerization Nitrosating_Agent NaNO2, H+ Nitrosonium NO+ (Nitrosonium ion) Nitrosating_Agent->Nitrosonium In situ generation Product This compound Nitrosonium->Product Enol_Intermediate->Product C-Nitrosation

Caption: Synthetic pathway to the target compound.

Impurity_Formation cluster_incomplete Incomplete Reaction Acetoacetanilide 3-Oxo-N-phenylbutanamide N_Nitroso_Impurity N-Nitroso Impurity Acetoacetanilide->N_Nitroso_Impurity N-Nitrosation (Side Reaction) Unreacted_SM Unreacted Starting Material Acetoacetanilide->Unreacted_SM Remains Nitrosating_Agent NaNO2, H+ Nitrosating_Agent->N_Nitroso_Impurity

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, High Impurity) Check_Temp Verify Temperature Control (0-5 °C) Start->Check_Temp Check_pH Check pH of Reaction Start->Check_pH Check_Stoichiometry Review Stoichiometry (NaNO2 excess) Start->Check_Stoichiometry Check_Dissolution Assess Starting Material Dissolution/Suspension Start->Check_Dissolution Purification Refine Purification (Recrystallization/Chromatography) Check_Temp->Purification Check_pH->Purification Check_Stoichiometry->Purification Optimize_Solvent Optimize Solvent System Check_Dissolution->Optimize_Solvent Optimize_Solvent->Purification Success Problem Resolved Purification->Success

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 - 5 °CMinimizes decomposition of nitrous acid and reduces side reactions.
pH 3 - 4Optimizes the formation of the nitrosonium ion for efficient C-nitrosation.
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete reaction while minimizing over-oxidation and byproduct formation.
TLC Mobile Phase Ethyl Acetate / Hexane (1:1 to 2:1)Provides good separation between starting material, product, and common non-polar impurities.

References

  • Challis, B. C.; Challis, J. A. In The Chemistry of Amides; Zabicky, J., Ed.; Interscience: London, 1970; pp 731–857.

Sources

Technical Support Center: Synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1). This α-oxo-oxime is a valuable building block in organic synthesis, particularly as a precursor for various nitrogen-based heterocycles, which are prominent scaffolds in medicinal chemistry.[1] The most common synthetic route is the α-oximination (or nitrosation) of the active methylene group in 3-oxo-N-phenylbutanamide. While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you optimize your synthesis and improve your yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommendation.

Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

This is the most common issue, often stemming from problems with the nitrosating agent or improper reaction conditions.

Potential Cause 1: Ineffective Nitrosating Agent The active nitrosating species (e.g., nitrous acid, N₂O₃) is generated in situ from sodium nitrite (NaNO₂) and an acid, typically glacial acetic acid. This species is unstable, especially at elevated temperatures.

  • Solution:

    • Use High-Quality Reagents: Ensure your sodium nitrite is dry and has been stored correctly. Old or improperly stored NaNO₂ may have partially decomposed.

    • Verify Acidity: The reaction requires acidic conditions to generate the electrophilic nitrosonium ion (NO⁺). Ensure you are using a sufficient amount of glacial acetic acid. The pH should be acidic, but excessively strong acids can promote side reactions.[2]

    • Incremental Addition: Add the sodium nitrite solution slowly and dropwise to the solution of 3-oxo-N-phenylbutanamide in acetic acid. A rapid addition can cause a localized temperature increase, leading to the decomposition of nitrous acid.

Potential Cause 2: Incorrect Reaction Temperature Temperature control is the most critical parameter in this synthesis.

  • Solution:

    • Maintain 0-5 °C: The reaction must be kept cold, ideally within an ice-salt bath.[3] High temperatures cause two primary problems:

      • Decomposition of Nitrous Acid: As mentioned, the active nitrosating agent decomposes rapidly above 10 °C.

      • Side Reactions: Increased temperature can lead to over-oxidation or promote unwanted Beckmann rearrangement of the oxime product.[4]

    • Pre-cool All Solutions: Before mixing, ensure both the starting material solution and the sodium nitrite solution are cooled to the target temperature.

Potential Cause 3: Inefficient Stirring The reaction is often heterogeneous at the start. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, reducing the overall yield.

  • Solution:

    • Vigorous Agitation: Use a magnetic stirrer or overhead stirrer that provides vigorous and efficient mixing throughout the reaction to ensure uniform temperature and reagent distribution.

Q2: My final product is impure, and I see multiple spots on my TLC plate. How can I improve purity?

Product impurity is typically due to side reactions or incomplete conversion.

Potential Cause 1: Formation of a Hydrazone By-product In some cases, particularly if the reaction conditions are not strictly controlled, the Japp-Klingemann reaction can occur as a competing pathway, leading to hydrazone impurities.[5][6][7] This is more common if diazonium salts are present as contaminants. However, the primary concern in this nitrosation is the formation of other isomers or degradation products.

  • Solution:

    • Strict Temperature and pH Control: Adhering strictly to the 0-5 °C temperature range and maintaining moderately acidic conditions (e.g., with acetic acid) is the best way to ensure the chemoselectivity of the nitrosation reaction.[1]

Potential Cause 2: Incomplete Reaction If the reaction is not allowed to proceed to completion, you will have to separate the final product from the unreacted 3-oxo-N-phenylbutanamide.

  • Solution:

    • Monitor with TLC: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, being more polar due to the hydroxyl group, should have a lower Rf value than the starting material. A common mobile phase is Ethyl Acetate/Cyclohexane (1:2).[1]

    • Increase Reaction Time: If TLC shows significant starting material after the typical 1-2 hours, continue stirring at 0-5 °C for another hour.[1]

Potential Cause 3: Product Degradation During Work-up The product can be sensitive to harsh pH conditions or high temperatures during work-up and purification.

  • Solution:

    • Avoid Strong Bases/Acids: During work-up, use mild conditions. Quench the reaction by pouring it into a large volume of cold water. Avoid strong basic washes if possible.

    • Purification via Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent like ethanol/water.[8] If chromatography is necessary, perform it quickly and avoid highly acidic or basic mobile phases.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues with the synthesis.

G start Low Yield / Purity Issue check_temp Is Temperature strictly 0-5 °C? start->check_temp check_reagents Are NaNO₂ and Acid High Quality? check_temp->check_reagents  Yes fix_temp Action: Use ice-salt bath, pre-cool all reagents. check_temp->fix_temp No check_stirring Is Stirring Vigorous and Efficient? check_reagents->check_stirring  Yes fix_reagents Action: Use fresh NaNO₂. Ensure sufficient acid. check_reagents->fix_reagents No check_tlc Does TLC show complete conversion? check_stirring->check_tlc  Yes fix_stirring Action: Increase stirring speed or use mechanical stirrer. check_stirring->fix_stirring No fix_time Action: Increase reaction time by 1-2 hours. check_tlc->fix_time No success Yield & Purity Improved check_tlc->success  Yes fix_temp->success fix_reagents->success fix_stirring->success fix_time->success

Caption: A workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the detailed reaction mechanism? A: The reaction proceeds via electrophilic attack on the enol or enolate of the starting β-ketoamide. First, sodium nitrite reacts with acetic acid to form nitrous acid (HONO). This is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The active methylene group of the 3-oxo-N-phenylbutanamide tautomerizes to its enol form, which then acts as a nucleophile, attacking the nitrosonium ion. A final deprotonation yields the α-oximino product.

G NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ AcOH HOAc AcOH->HONO + H⁺ NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus + H⁺, -H₂O Product (2Z)-2-(hydroxyimino)-3-oxo -N-phenylbutanamide NO_plus->Product Nucleophilic Attack - H⁺ Ketoamide 3-oxo-N-phenylbutanamide (Keto form) Enol Enol form Ketoamide->Enol Tautomerization Enol->Product Nucleophilic Attack - H⁺

Caption: Mechanism of α-oximination.

Q: Why is glacial acetic acid typically used over other acids like HCl? A: Glacial acetic acid serves a dual purpose: it acts as the acidic catalyst to generate the nitrosating agent and as a solvent for the starting material. It provides the necessary acidity without being overly harsh. Strong mineral acids like HCl can sometimes promote unwanted side reactions, such as hydrolysis of the amide bond or rearrangement of the oxime product.[4][9]

Q: How can I reliably confirm the identity and purity of my final product? A: A combination of techniques is recommended for full characterization.

Analytical Technique Expected Result Reference
Melting Point 95–104 °C (range can vary with purity)[1]
TLC (EtOAc/cyclohexane 1:2) Rf = 0.32[1]
¹H NMR A characteristic singlet around δ = 11.0 ppm for the hydroxyimino proton (-N-OH ).[1]
¹³C NMR A ketone carbonyl signal around δ = 200.1 ppm.[1]

Q: Are there alternative synthetic methods? A: While direct nitrosation of the β-ketoamide is the most common route, other strategies exist for forming related α-oximino compounds. For instance, α-haloketones can be reacted with hydroxylamine. Another related transformation is the Japp-Klingemann reaction, which couples a β-keto-acid or ester with a diazonium salt to form a hydrazone, a different but structurally related class of compounds.[3][5]

Optimized Experimental Protocol

This protocol is synthesized from best practices reported in the literature to maximize yield and purity.[1][8]

Materials:

  • 3-oxo-N-phenylbutanamide (acetoacetanilide)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of Starting Material Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxo-N-phenylbutanamide (e.g., 10 mmol, 1.77 g) in glacial acetic acid (e.g., 20 mL).

  • Cooling: Place the flask in an ice-salt bath and stir until the internal temperature reaches 0 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 12 mmol, 0.83 g) in deionized water (e.g., 5 mL). Cool this solution to 0 °C in an ice bath.

  • Reaction: Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred starting material solution over 30 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for 1.5 to 2 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 1:2 EtOAc:Cyclohexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A pale yellow or white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any residual acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature (e.g., 40 °C).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Key Parameter Interdependencies

The success of this synthesis hinges on the interplay between temperature, pH, and reagent stoichiometry. The following diagram illustrates these relationships.

G Yield High Yield & Purity Temp Low Temperature (0-5 °C) StableHONO Stable Nitrous Acid Temp->StableHONO Degradation Nitrous Acid Decomposition Temp->Degradation prevents SideRxns Side Reactions (e.g., Rearrangement) Temp->SideRxns prevents pH Moderate Acidity (e.g., HOAc) SelectiveRxn Selective Nitrosation pH->SelectiveRxn pH->SideRxns prevents Stoich Correct Stoichiometry (Slight xs. NaNO₂) FullConversion Complete Conversion Stoich->FullConversion StableHONO->Yield SelectiveRxn->Yield FullConversion->Yield

Caption: Inter-relationships of key reaction parameters.

References

  • Wikipedia, "Japp–Klingemann reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia, "Japp-Klingemann-Reaktion," Wikipedia, Die freie Enzyklopädie. [Link]

  • Chemeurope.com, "Japp-Klingemann reaction," Chemeurope.com. [Link]

  • Zolfigol, M. A., "An Efficient and Chemoselective Method for Oximination of β-Diketones Under Mild and Heterogeneous Conditions," Molecules, 2001. [Link]

  • ResearchGate, "Recent Advances in the Synthesis of Amides via Oxime Rearrangements and its Applications," Request PDF. [Link]

  • ResearchGate, "What are the special considerations for the Japp-Klingemann reaction?," ResearchGate Q&A. [Link]

  • ResearchGate, "Optimization of the operating conditions with β-ketoamides," Scientific Diagram. [Link]

  • Wiley Online Library, "Cell-Based Optimization of Covalent Reversible Ketoamide Inhibitors," ChemMedChem, 2019. [Link]

  • The Royal Society of Chemistry, "Supporting Information: Regioselective Synthesis of Novel Nitrosopyrazolylquinoxalines," RSC Publishing. [Link]

  • PubMed, "Cell-Based Optimization of Covalent Reversible Ketoamide Inhibitors," National Library of Medicine. [Link]

  • ResearchGate, "Synthesis of α-Ketoamides from β-Ketonitriles and Primary Amines," ResearchGate Publication. [Link]

  • Organic Syntheses, "α-Oxamination of Amides via Electrophilic Activation," Organic Syntheses, 2023. [Link]

  • National Library of Medicine, "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors," Molecules, 2019. [Link]

  • OrgoSolver, "Synthesis and Reactions of Amines and Amides," OrgoSolver. [Link]

  • LibreTexts Chemistry, "Chemistry of Amides," LibreTexts. [Link]

  • Organic Chemistry Portal, "α-Azidoketone or acid synthesis by azidation," Organic Chemistry Portal. [Link]

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Technical Support Center: Degradation Pathways of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. This document provides in-depth, field-proven insights into the potential degradation pathways of this molecule, structured in a practical question-and-answer format to directly address experimental challenges.

Pillar I: Foundational Stability & Degradation Profile

This section addresses the fundamental questions regarding the stability of this compound and outlines the primary degradation mechanisms you are likely to encounter.

Q1: What are the primary functional groups in this compound, and how do they influence its stability?

A1: The molecule contains three key functional groups that dictate its reactivity and degradation profile: an α-oxo-oxime , a β-keto-amide , and a phenyl ring .

  • α-Oxo-oxime: This is a point of significant reactivity. The C=N-OH group is susceptible to hydrolysis (reverting to a carbonyl), photolytic cleavage of the N-O bond, and potential rearrangement under acidic conditions.

  • β-Keto-amide: The amide bond is a primary site for hydrolysis under both acidic and basic conditions. The adjacent ketone group makes the α-protons acidic and can influence the reactivity of the amide.

  • Phenyl Ring: While generally stable, the aromatic ring can be susceptible to oxidation under aggressive conditions.

Understanding the interplay of these groups is crucial for designing robust stability studies.

Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?

A2: Based on the structure, the primary degradation pathways are hydrolysis , photolysis , and thermal degradation . Oxidative degradation is also possible under specific conditions. Each of these pathways leads to a distinct set of degradation products.

The following diagram provides a high-level overview of the expected degradation routes.

cluster_0 Stressor cluster_1 Parent Compound cluster_2 Primary Degradation Pathway Acid/Base, Water Acid/Base, Water Hydrolysis Hydrolysis Acid/Base, Water->Hydrolysis Light (UV/Vis) Light (UV/Vis) Photolysis Photolysis Light (UV/Vis)->Photolysis Heat Heat Thermal Thermal Degradation Heat->Thermal Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Oxidizing Agent (e.g., H2O2)->Oxidation Parent This compound Parent->Hydrolysis Parent->Photolysis Parent->Thermal Parent->Oxidation

Figure 1: Overview of Stress Conditions and Degradation Pathways.

Pillar II: Detailed Mechanistic Pathways & Troubleshooting

This section delves into the specific chemical transformations, expected degradation products, and troubleshooting advice for common experimental issues.

Hydrolytic Degradation
Q3: What products should I expect from acid- and base-catalyzed hydrolysis?

A3: Hydrolysis can occur at two primary sites: the amide bond and the oxime bond . The pH of the medium will influence the rate and predominant pathway.

  • Amide Hydrolysis: This is a classic degradation pathway for amides.

    • Products: Aniline and 3-oxobutanoic acid.

    • Secondary Degradation: 3-Oxobutanoic acid is a β-keto acid and is thermally unstable. It is highly likely to undergo decarboxylation to yield propanone (acetone) and carbon dioxide, especially if the hydrolysis is performed at elevated temperatures.[1][2][3][4]

  • Oxime Hydrolysis: This reaction is typically acid-catalyzed and regenerates the carbonyl compound.[5][6][7][8]

    • Products: 2,3-Dioxo-N-phenylbutanamide and hydroxylamine.

  • Beckmann Rearrangement (Acidic Conditions): A potential competing pathway under strong acidic conditions is the Beckmann rearrangement of the oxime.[5][6][8][9] This involves the migration of a group anti to the oxime's hydroxyl group.

    • Predicted Product: An imide derivative, N-(1-(phenylcarbamoyl)propan-2-ylidene)acetamide.

G cluster_amide Amide Hydrolysis cluster_oxime Oxime Hydrolysis (Acid) cluster_beckmann Beckmann Rearrangement (Acid) parent This compound aniline Aniline parent->aniline H+/OH- ketoacid 3-Oxobutanoic Acid parent->ketoacid H+/OH- triketo 2,3-Dioxo-N-phenylbutanamide parent->triketo H+ hydroxylamine Hydroxylamine parent->hydroxylamine H+ imide Imide Derivative parent->imide Strong Acid (e.g., H2SO4) acetone Propanone (Acetone) ketoacid->acetone Decarboxylation (Heat) co2 CO2

Figure 2: Predicted Hydrolytic Degradation Pathways.
Q4: I'm not seeing significant degradation under mild hydrolytic conditions (e.g., 0.1 N HCl at 50°C). What should I do?

A4: This is a common observation. Both oximes and amides can be relatively stable. To induce degradation (typically aiming for 5-20%), you should systematically increase the stress level.

Troubleshooting Steps for Insufficient Hydrolysis:

ParameterRecommended ActionRationale
Temperature Increase in 10-20°C increments (e.g., to 70°C, then 90°C).Reaction rates are highly temperature-dependent.
Stressor Conc. Increase acid/base concentration (e.g., to 1 N or 5 N).Higher concentration of H+ or OH- will accelerate catalysis.
Duration Extend the exposure time (e.g., from 8 hours to 24 or 48 hours).Allows for slower reactions to proceed to a detectable level.
Co-solvent Introduce a water-miscible organic solvent (e.g., methanol, acetonitrile).Can improve solubility of the parent compound, increasing its availability for reaction.
Photolytic Degradation
Q5: What is the likely mechanism of photodegradation, and what products should I look for?

A5: The α-oxo-oxime moiety is a chromophore that can absorb UV light. The most probable photodegradation pathway, based on studies of related compounds, is the homolytic cleavage of the N-O bond .

  • Mechanism: Upon excitation, the N-O bond breaks, forming an α-oxo-iminyl radical and a hydroxyl radical. The iminyl radical is unstable and can undergo further fragmentation.

  • Primary Products: The most likely fragmentation pathway for the α-oxo-iminyl radical is β-scission, which would lead to the formation of acetonitrile and a phenylcarbamoylacetyl radical . The latter can then undergo further reactions in the experimental matrix.

G cluster_photo Photolytic Pathway parent This compound radicals α-Oxo-iminyl Radical + Hydroxyl Radical parent->radicals hv (UV light) N-O Cleavage acetonitrile Acetonitrile radicals->acetonitrile β-Scission radical2 Phenylcarbamoylacetyl Radical radicals->radical2 β-Scission

Figure 3: Proposed Photolytic Degradation Pathway.
Q6: My photostability study is showing many small, unidentifiable peaks. How can I simplify the analysis?

A6: Photodegradation often produces a complex mixture of radical-mediated products.

Troubleshooting a Complex Photodegradogram:

  • Control for Light Wavelength: Use filtered lamps (as specified in ICH Q1B guidelines) to avoid overly harsh, unrealistic UV exposure.

  • Time-Course Study: Analyze samples at multiple, shorter time points. This can help distinguish primary degradants from secondary and tertiary products that form later.

  • Use of Quenchers: In mechanistic studies, adding a radical scavenger can help confirm if the degradation is radical-mediated. If the degradation is suppressed, it supports a radical mechanism.

  • LC-MS/MS Analysis: This is essential for characterizing unknown peaks. The fragmentation patterns of the degradant ions can provide structural clues.

Thermal & Oxidative Degradation
Q7: What happens when the compound is subjected to dry heat?

A7: For N-phenylbutanamide structures, a likely thermal degradation pathway is an intramolecular cyclization followed by dehydration .

  • Mechanism: The enol form of the β-keto-amide can undergo an intramolecular cyclization onto the phenyl ring, followed by the elimination of water.

  • Predicted Product: 4-Methylquinolin-2(1H)-one . This is a known thermal decomposition product of the parent structure, acetoacetanilide.[8]

Q8: What are the expected products from oxidative stress (e.g., using H₂O₂)?

A8: The molecule has several sites susceptible to oxidation. The most likely initial point of attack would be the ketone or the oxime.

  • Ketone Oxidation: A reaction analogous to the Dakin oxidation could occur, where hydrogen peroxide attacks the ketone carbonyl.[9] This could lead to an ester intermediate that subsequently hydrolyzes.

    • Potential Products: Phenylformamide and acetic acid.

  • Oxime Oxidation: The oxime nitrogen can be oxidized, potentially leading to the formation of a nitro group or cleavage of the C=N bond.

  • Phenyl Ring Oxidation: Under very harsh oxidative conditions, hydroxylation of the phenyl ring can occur, but this is generally a minor pathway compared to the degradation of the more labile functional groups.

G cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation (H₂O₂) parent This compound quinolone 4-Methylquinolin-2(1H)-one parent->quinolone Heat (Δ) Intramolecular Cyclization phenylformamide Phenylformamide parent->phenylformamide H₂O₂ Dakin-like Oxidation acetic_acid Acetic Acid parent->acetic_acid H₂O₂ Dakin-like Oxidation water H₂O

Figure 4: Proposed Thermal and Oxidative Pathways.

Pillar III: Experimental Protocols & Analytical FAQs

This section provides starting-point protocols for conducting forced degradation studies and answers common questions related to the analytical methodology.

Experimental Protocols: Forced Degradation

The following are general protocols. Concentrations and durations should be adjusted to achieve the target degradation of 5-20%.

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) to a concentration of 1 mg/mL. 2. Add an equal volume of 1 N HCl. 3. Heat at 70°C for 24 hours. 4. At time points (e.g., 4, 8, 24h), withdraw an aliquot, neutralize with 1 N NaOH, dilute with mobile phase, and analyze by HPLC.
Base Hydrolysis 1. Dissolve the compound as above. 2. Add an equal volume of 1 N NaOH. 3. Keep at 70°C for 8 hours. 4. At time points, withdraw an aliquot, neutralize with 1 N HCl, dilute, and analyze.
Oxidative 1. Dissolve the compound in a suitable solvent to 1 mg/mL. 2. Add 30% H₂O₂ to achieve a final concentration of 3-6%. 3. Store at room temperature, protected from light, for 24 hours. 4. Analyze at appropriate time points.
Photolytic 1. Prepare a solution (e.g., 1 mg/mL) and a solid sample. 2. Expose to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B). 3. Analyze against a dark control sample.
Thermal (Dry Heat) 1. Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours. 2. Analyze the sample and compare against a sample stored at refrigerated conditions.
Analytical Troubleshooting FAQs
Q9: My chromatogram shows poor resolution between the parent peak and a degradant. How can I improve the separation?

A9: This is a classic method development challenge.

  • Modify Gradient: If using a gradient, make it shallower around the elution time of the critical pair. This increases the time for separation.

  • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Their different selectivities can significantly alter elution patterns.

  • Adjust pH: Varying the mobile phase pH can change the ionization state of the analyte or degradants, altering their retention and improving separation.

  • Change Column Chemistry: If other options fail, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column).

Q10: I am observing peak tailing for the parent compound. What is the likely cause?

A10: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Check pH: If the mobile phase pH is close to the pKa of a basic functional group (like the aniline product), it can cause tailing. Adjust the pH to be at least 2 units away from the pKa.

  • Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.

  • Silanol Interactions: Residual silanol groups on the silica support can interact with basic analytes. Use a highly end-capped column or add a competing base like triethylamine (0.1%) to the mobile phase.

Q11: I see a new peak in my stressed sample, but it's also in my unstressed control sample. What does this mean?

A11: This suggests the "degradant" is not a result of the stress condition you applied.

  • Check Diluent Stability: The compound may be degrading in the diluent used for sample preparation. Analyze the sample immediately after preparation.

  • Impurity in Starting Material: The peak could be an impurity present in the initial batch of the compound.

  • System Contamination: It could be a carryover from a previous injection or contamination in the HPLC system. Run a blank gradient to check for system peaks.

References

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. Beckmann Rearrangement. Available at: [Link]

  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • Wikipedia. Oxime. Available at: [Link]

  • Wikipedia. Acetoacetanilide. Available at: [Link]

  • Wikipedia. Dakin oxidation. Available at: [Link]

  • Filo. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • YouTube. Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Available at: [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]

  • PubMed. Studies on the decomposition of the oxime HI 6 in aqueous solution. Available at: [Link]

  • Marquette University. Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. Available at: [Link]

  • Stenutz. 3-oxo-N-phenylbutanamide. Available at: [Link]

  • NIST. Butanamide, 3-oxo-N-phenyl-. Available at: [Link]

Sources

Technical Support Center: Crystallization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile α-oxo-oxime derivative. By combining fundamental crystallization principles with insights specific to this molecule's structure, we aim to provide a comprehensive resource for obtaining high-purity crystalline material.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly for the development of nitrogen-containing heterocycles with potential therapeutic applications.[1] Its molecular structure, featuring a hydroxyimino group adjacent to a ketone and an amide, presents unique challenges and opportunities in crystallization.[1] Achieving a well-defined crystalline form is crucial for ensuring purity, stability, and consistent performance in downstream applications.[2][][4]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance White to off-white solid[5]
Melting Point 102-104°C[1]
CAS Number 2352-40-1[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound will not crystallize from the solution upon cooling. What are the initial troubleshooting steps?

A1: Failure to crystallize upon cooling is a common issue often related to solvent choice or supersaturation.[6] Here is a logical workflow to address this problem:

G start No Crystals Form Upon Cooling check_cloudy Is the solution cloudy? start->check_cloudy scratch_cloudy Scratch the inner surface of the flask with a glass rod to induce nucleation. check_cloudy->scratch_cloudy Yes check_clear Is the solution clear? check_cloudy->check_clear No scratch_clear 1. Scratch the flask. 2. Add a seed crystal if available. check_clear->scratch_clear too_much_solvent Issue: Likely too much solvent. scratch_clear->too_much_solvent reconcentrate Gently heat the solution to evaporate a portion of the solvent and attempt cooling again. too_much_solvent->reconcentrate recover If all else fails, remove the solvent via rotary evaporation and attempt recrystallization with a different solvent system. reconcentrate->recover Still no crystals

Caption: Initial troubleshooting workflow for non-crystallizing solutions.

In-depth Explanation:

  • Inducing Nucleation: The formation of crystals requires an initial nucleation event.[2] Mechanical agitation, such as scratching the flask, creates microscopic imperfections on the glass surface that can serve as nucleation sites.[6][7] The use of a "seed crystal" from a previous successful crystallization is the most effective way to induce crystallization as it provides a template for crystal growth.[6]

  • Solvent Volume: The most common reason for crystallization failure is using an excessive amount of solvent.[6] The goal is to create a saturated solution at an elevated temperature that becomes supersaturated upon cooling, forcing the compound to crystallize. If the solution is too dilute, it will remain unsaturated even at lower temperatures.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, which possesses both hydrogen bond donors (-OH, -NH) and acceptors (C=O), polar protic and aprotic solvents are a good starting point.

Q2: I've obtained an oil instead of a crystalline solid. How can I prevent "oiling out"?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[7][9] This is a significant problem as oils tend to trap impurities.[7]

Strategies to Prevent Oiling Out:

  • Slower Cooling: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation.[6] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can aid in this process.[7]

  • Solvent System Modification:

    • Increase Solvent Volume: While counterintuitive to the advice in Q1, adding a small amount of additional solvent can sometimes prevent oiling out by keeping the compound in solution longer at a given temperature.[6]

    • Change Solvent: The interaction between the solute and solvent plays a crucial role.[9] If oiling out persists, a different solvent or a solvent mixture may be necessary. For a compound like this compound, consider the following solvent systems:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. The slow addition of water as an anti-solvent can gently decrease solubility and promote crystallization. This is a common technique for oximes.[10][11]
Ethyl Acetate/Hexane Ethyl acetate can dissolve the compound, and the gradual addition of a non-polar solvent like hexane will reduce the overall solvating power of the system.
Isopropanol A slightly less polar alcohol than ethanol, which might offer a different solubility profile.
  • Seeding: Introducing a seed crystal can encourage direct crystallization, bypassing the formation of an oil.[9]

Caption: Key strategies to mitigate "oiling out".

Q3: My crystallization yield is very low. What factors could be responsible and how can I improve it?

A3: A low yield suggests that a significant portion of your compound remains in the mother liquor.[7]

Potential Causes and Solutions for Low Yield:

  • Excessive Solvent: As mentioned previously, using too much solvent is a primary cause of low recovery.[6][7]

  • Premature Crystallization: If crystals form in the hot solution during filtration to remove insoluble impurities, product will be lost. Ensure the solution and filtration apparatus are kept hot.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath or refrigerator after initial cooling to room temperature can improve yield.

  • Washing with a Warm or Too Good a Solvent: Washing the filtered crystals is necessary to remove residual mother liquor, but using a warm solvent or a solvent in which the compound has high solubility will dissolve the product. Always wash with a minimal amount of ice-cold crystallization solvent.

Protocol for Maximizing Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and flask.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Efficient Filtration: Collect the crystals by vacuum filtration.

  • Cold Wash: Wash the crystals with a small amount of ice-cold solvent.

  • Second Crop: It may be possible to obtain a second crop of crystals by concentrating the mother liquor, though this crop may be of lower purity.

Q4: The final crystalline product has a wide melting point range or appears discolored. How can I improve the purity?

A4: A broad melting point range is a classic indicator of an impure sample. Discoloration also suggests the presence of impurities.

Purification Strategies:

  • Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Charcoal Treatment: If the solution is colored by high molecular weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[7] Use charcoal sparingly, as it can also adsorb the desired compound.

  • Appropriate Solvent Choice: Ensure the chosen solvent effectively leaves impurities behind in the mother liquor. Some impurities may have similar solubility profiles to the target compound, necessitating the exploration of different solvent systems.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Google Patents. (2001).
  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. [Link]

  • Guide for crystallization. [Link]

  • Al-Warhi, T., et al. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Zhang, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]

  • Organic Syntheses Procedure. sodium carbonate. [Link]

  • The Royal Society of Chemistry. Supporting Information Regioselective Synthesis of Novel Nitroso- pyrazolylquinoxalines via HOAc-Mediated Cyclocondensation of 2. [Link]

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Technical Support Center: Optimizing Reaction Conditions for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization

Question 1: What is the most reliable method for synthesizing this compound and what are the critical parameters?

The most direct and widely reported method is the nitrosation of 3-oxo-N-phenylbutanamide (acetoacetanilide)[1]. This involves the reaction of the starting material with a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions, typically using acetic acid[1][2].

Critical Parameters:

  • Temperature: Maintaining a low temperature, ideally 0°C, is crucial[1]. This prevents over-oxidation and minimizes the formation of side products, thereby increasing the selectivity for the desired oxime.

  • pH Control: The reaction is performed under acidic conditions to generate nitrous acid in situ from sodium nitrite. Careful control of the pH is necessary to ensure the selective conversion of the ketone group into the hydroxyimino group while preserving the amide functionality[1].

  • Reagent Addition: Slow, portion-wise addition of sodium nitrite to the acidic solution of the starting material helps to control the reaction rate and temperature.

Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction typically takes 1-2 hours to reach completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed.

  • Suboptimal Temperature Control: As mentioned, temperatures above the optimal 0-5°C range can lead to decomposition of the product and the formation of unwanted byproducts. Ensure your cooling bath is stable throughout the addition and stirring phases.

  • Reagent Quality: The purity of your starting material, 3-oxo-N-phenylbutanamide, is important. Impurities can interfere with the reaction. Additionally, ensure your sodium nitrite is dry and has been stored correctly.

  • Alternative Methods: For some carbonyl compounds, solvent-free grinding methods with hydroxylamine hydrochloride have shown high efficiency and may be worth exploring for optimization[3][4].

Question 3: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?

The presence of multiple spots indicates the formation of side products. Common possibilities include:

  • Unreacted Starting Material: If the reaction is not driven to completion, you will see the starting 3-oxo-N-phenylbutanamide on your TLC plate.

  • Over-oxidation Products: If the temperature is not adequately controlled, further oxidation of the product can occur.

  • Isomers: While the (Z)-isomer is generally favored, the formation of the (E)-isomer is possible. Careful control of pH and temperature can help to ensure regioselectivity[1].

To minimize side products, strictly adhere to the optimized reaction conditions, particularly temperature and the rate of reagent addition.

Purification and Characterization

Question 4: What is the best method for purifying the crude product?

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system, such as ethanol-water or ethyl acetate-hexane, can be used.

  • Column Chromatography: For higher purity, column chromatography using a silica gel stationary phase is recommended. A common eluent system is a mixture of ethyl acetate and cyclohexane (e.g., 1:2 v/v)[1]. The progress of the separation can be monitored by TLC.

Question 5: What are the key analytical techniques for confirming the structure and purity of this compound?

A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a characteristic peak for the hydroxyimino proton (N-OH) around δ 11.0 ppm[1].

    • ¹³C NMR will show a peak for the ketone carbonyl carbon around δ 200.1 ppm[1].

  • Melting Point Analysis: The melting point of the pure compound is reported to be in the range of 95-97°C or 102-104°C[1]. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate (with an Rƒ value of approximately 0.32 in EtOAc/cyclohexane 1:2) suggests a high degree of purity[1].

Handling and Storage

Question 6: Are there any special considerations for the stability and storage of this compound?

While specific stability data is not extensively published, as a general practice for organic compounds, especially those with reactive functional groups like oximes, it is advisable to:

  • Store the compound in a cool, dry, and dark place.

  • Keep it in a tightly sealed container to protect it from moisture and air.

  • For long-term storage, refrigeration may be beneficial.

Experimental Workflow and Protocols

Optimized Synthesis Protocol

This protocol is based on the nitrosation of 3-oxo-N-phenylbutanamide.

Materials:

  • 3-oxo-N-phenylbutanamide (Acetoacetanilide)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-N-phenylbutanamide in glacial acetic acid.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

Troubleshooting Flowchart

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Low Yield or Impure Product check_temp Check Temperature Control (Was it maintained at 0-5°C?) start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Verify Reagent Quality (Purity of starting material, dryness of NaNO₂) reagents_ok OK check_reagents->reagents_ok OK reagents_bad Not OK check_reagents->reagents_bad Not OK check_time Confirm Reaction Time (Was it stirred for 1-2 hours?) time_ok OK check_time->time_ok OK time_not_ok Not OK check_time->time_not_ok Not OK temp_yes->check_reagents solution_temp Improve cooling setup (e.g., use an ice-salt bath) temp_no->solution_temp reagents_ok->check_time solution_reagents Use purified starting material and fresh reagents reagents_bad->solution_reagents purify Proceed to Purification (Recrystallization or Chromatography) time_ok->purify solution_time Increase reaction time and monitor by TLC time_not_ok->solution_time

Caption: A flowchart for troubleshooting common synthesis issues.

Data Summary

ParameterRecommended ConditionReference
Starting Material3-oxo-N-phenylbutanamide[1]
ReagentSodium Nitrite (NaNO₂)[1][2]
Solvent/AcidGlacial Acetic Acid[1][2]
Temperature0°C[1]
Reaction Time1-2 hours[1]
PurificationColumn Chromatography (EtOAc/cyclohexane 1:2) or Recrystallization[1]
Expected Yield~78%[1]
Melting Point95-97°C or 102-104°C[1]
¹H NMR (N-OH)~δ 11.0 ppm[1]
¹³C NMR (C=O)~δ 200.1 ppm[1]
TLC Rƒ~0.32 (EtOAc/cyclohexane 1:2)[1]

Reaction Mechanism Overview

The synthesis proceeds via an electrophilic nitrosation of the enol form of 3-oxo-N-phenylbutanamide.

ReactionMechanism Simplified Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-oxo-N-phenylbutanamide 3-oxo-N-phenylbutanamide Enol form Enol form 3-oxo-N-phenylbutanamide->Enol form Keto-enol tautomerism NaNO2 + H+ NaNO2 + H+ Nitrous Acid (HONO) Nitrous Acid (HONO) NaNO2 + H+->Nitrous Acid (HONO) Nitroso intermediate Nitroso intermediate Product Product Nitroso intermediate->Product Tautomerization Enol formNitrous Acid (HONO) Enol formNitrous Acid (HONO) Enol formNitrous Acid (HONO)->Nitroso intermediate Electrophilic attack

Caption: A simplified overview of the reaction mechanism.

References

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. [Link]

  • Supporting Information Regioselective Synthesis of Novel Nitrosopyrazolylquinoxalines via HOAc-Mediated Cyclocondensation of 2 - The Royal Society of Chemistry. [Link]

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stability issues of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Ensuring the stability of your experimental solutions is paramount for obtaining reproducible and reliable results. This document offers a combination of frequently asked questions, a practical troubleshooting guide, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound that influence its stability in solution?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation in solution: an oxime group (-C=N-OH) and an N-phenyl amide group (-C(=O)NH-Ph). The primary degradation pathway is hydrolysis, which can affect both of these functional groups, particularly under certain pH and temperature conditions.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. Both the oxime and the amide functionalities are prone to hydrolysis under acidic or basic conditions.

  • Acidic Conditions: Acid-catalyzed hydrolysis can cleave both the oxime and the amide bonds. For the amide, this reaction is generally irreversible as the resulting amine is protonated and no longer nucleophilic.

  • Basic Conditions: Base-catalyzed hydrolysis also readily occurs, particularly for the amide group, yielding a carboxylate salt and aniline. While specific data for this molecule is limited, many N-phenylalkanamides show increased degradation at both low (acidic) and high (basic) pH.[1]

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

A3: Based on the general stability of related compounds, maintaining a pH range of approximately 6.0 to 7.5 is recommended to minimize both acid and base-catalyzed hydrolysis. It is advisable to use a buffered system if the experimental conditions permit, to ensure the pH remains constant.

Q4: How does temperature impact the stability of the solution?

A4: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions. Therefore, it is crucial to store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage . Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q5: What are the recommended solvents for this compound?

A5: While derivatives of N-phenylbutanamide are often soluble in a range of solvents, for stability purposes, it is best to use anhydrous aprotic solvents for long-term storage of stock solutions if the experimental design allows.[2] For aqueous experiments, prepare fresh solutions from a concentrated stock in a compatible organic solvent like DMSO or ethanol, and dilute into your aqueous buffer immediately before use.

Q6: What are the potential degradation products?

A6: The primary degradation products are expected to be from the hydrolysis of the oxime and amide bonds.

  • Amide Hydrolysis: This would result in 3-oxo-2-(hydroxyimino)butanoic acid and aniline .

  • Oxime Hydrolysis: This would lead to 3-oxo-N-phenylbutanamide and hydroxylamine . It is also possible for both functional groups to hydrolyze, leading to smaller fragments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results over time. Degradation of the compound in your working solution.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution at room temperature.
A precipitate has formed in my aqueous solution. The compound or its degradation products may have poor aqueous solubility. The pH of the solution may have shifted, affecting solubility.Ensure the final concentration is below the solubility limit in your buffer. Consider using a co-solvent if appropriate for your experiment. Verify and buffer the pH of your solution.
The measured concentration of my stock solution is decreasing. This is a strong indicator of chemical degradation. The solvent may not be anhydrous, or the storage conditions may be suboptimal.Store stock solutions in a non-polar, aprotic, and anhydrous solvent at -20°C or below. Use solvents from a freshly opened bottle or that have been properly dried.
I observe a new peak in my HPLC or LC-MS analysis. This likely represents a degradation product.Perform forced degradation studies (e.g., treating with mild acid, base, and peroxide) to identify potential degradation peaks.[3][4] This will help in developing a stability-indicating analytical method.

Best Practices for Handling and Storage

To maximize the shelf-life and reproducibility of your experiments with this compound, please adhere to the following guidelines:

  • Prepare Fresh Solutions: Whenever possible, prepare aqueous solutions fresh on the day of the experiment.

  • Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents such as DMSO or DMF.

  • pH Control: If using aqueous solutions, maintain a pH between 6.0 and 7.5 with a suitable buffer system.

  • Temperature Control:

    • Solid Compound: Store in a desiccator at 2-8°C, protected from light.

    • Stock Solutions: Aliquot and store at -20°C or -80°C for long-term stability.

    • Working Solutions: Keep on ice during experiments.

  • Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial or chemical contamination that could alter the pH or introduce catalytic impurities.

  • Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions from light to prevent potential photolytic degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary hydrolytic degradation pathways for this compound.

G cluster_main Potential Degradation of this compound cluster_amide Amide Hydrolysis cluster_oxime Oxime Hydrolysis parent This compound amide_prod1 3-Oxo-2-(hydroxyimino)butanoic Acid parent->amide_prod1 H₂O / H⁺ or OH⁻ amide_prod2 Aniline parent->amide_prod2 H₂O / H⁺ or OH⁻ oxime_prod1 3-Oxo-N-phenylbutanamide parent->oxime_prod1 H₂O / H⁺ oxime_prod2 Hydroxylamine parent->oxime_prod2 H₂O / H⁺

Caption: Potential hydrolytic degradation pathways.

Summary of Stability Under Various Conditions

The following table provides a qualitative summary of the expected stability of this compound based on general chemical principles for similar compounds.[1]

Condition Parameter Expected Stability Primary Degradation Pathway
pH < 4LowAcid-catalyzed amide and oxime hydrolysis
6.0 - 7.5OptimalMinimal hydrolysis
> 9LowBase-catalyzed amide hydrolysis
Temperature -20°C to -80°CHigh-
2-8°CModerateSlow hydrolysis
Room Temp (~25°C)Low to ModerateHydrolysis
> 40°CVery LowAccelerated hydrolysis
Solvent Aprotic (e.g., DMSO)HighMinimal degradation
Protic (e.g., Water, Methanol)LowerSolvolysis/Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO (or other suitable aprotic solvent) to achieve the desired concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Forced Degradation Study

This protocol is intended to help identify potential degradation products and assess stability under stress conditions.

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • Deionized Water (Neutral condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

  • Incubation:

    • Incubate a set of samples from each condition at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Keep a control set of samples at 2-8°C.

  • Analysis:

    • At each time point, take an aliquot from each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

References

  • A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin A3 Oxime Analysis. (n.d.). BenchChem.
  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (2014).
  • Weerman degradation on alpha-hydroxy amides. (2021). Chemistry Stack Exchange.
  • Technical Support Center: Stability of 3-Methyl-2-phenylbutanamide and Related Phenylalkanamides. (n.d.). BenchChem.
  • N,2-Dimethyl-N-phenylbutanamide. (n.d.). Chem-Impex.
  • An In-depth Technical Guide to the Physical and Chemical Properties of N-phenylbutanamide. (n.d.). BenchChem.
  • Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023).
  • N-Phenylbutanamide. (n.d.). PubChem.

Sources

Technical Support Center: (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS No. 2352-40-1). This document is designed for researchers, chemists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this versatile chemical intermediate. As a key building block in the synthesis of nitrogen-containing heterocycles, its integrity is paramount to successful research outcomes[1]. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges and ensure the scientific integrity of your experiments.

Section 1: Quick Reference Data

For immediate reference, the core physical, chemical, and safety data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 2352-40-1[1]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Appearance Solid
Melting Point 102-104°C[1]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.
Incompatible Materials Strong oxidizing agents.[2]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of the compound.

Question: What are the optimal long-term storage conditions for this compound?

Answer: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[2]. The ideal environment protects the compound from atmospheric moisture and oxygen, which can promote hydrolysis or oxidation. For long-term storage, refrigeration at 2-8°C is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

Question: What is the expected shelf-life, and how can I assess the compound's stability if I suspect degradation?

Answer: While the manufacturer provides an expiration date, the true stability depends heavily on storage conditions. Under the recommended cool, dry, and inert conditions, the compound is stable[2]. If you suspect degradation (e.g., due to improper storage), you can perform a few simple checks:

  • Visual Inspection: Look for changes in color (e.g., yellowing or browning) or texture (clumping).

  • Melting Point Analysis: A broadened melting range or a depression of the melting point compared to the value on the Certificate of Analysis (102-104°C) is a strong indicator of impurities or degradation[1].

  • Thin-Layer Chromatography (TLC): Run a TLC against a reference standard (if available) or a previous, trusted batch. The appearance of new spots or streaking indicates the presence of impurities.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: Given that the compound is classified as harmful upon ingestion, skin contact, or inhalation, comprehensive PPE is required. Always handle this substance inside a certified chemical fume hood to avoid inhaling dust particles.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling[3].

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against accidental spills[4].

Question: In which solvents is this compound soluble?

Answer: While specific solubility data is limited, based on its structure and related compounds like acetoacetanilide, it is expected to be poorly soluble in water[5]. For creating stock solutions or for use in reactions, common organic solvents are recommended. Good starting points for solubility testing include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Acetone

Always perform a small-scale solubility test before preparing a large-volume solution. Sonication or gentle warming can aid dissolution but should be done cautiously to avoid thermal degradation.

Section 3: Troubleshooting Guide

This section provides structured advice for specific issues that may arise during experimentation.

Problem: The compound, which should be a white or off-white solid, has developed a yellow or brownish tint. What does this mean, and is it still usable?

Answer: A color change is a primary visual indicator of a potential chemical change, such as oxidation or the presence of impurities from synthesis or degradation. This does not automatically mean the entire batch is unusable, but it requires investigation to ensure the integrity of your experiment. The causality is often the presence of residual starting materials or slight decomposition. Follow the workflow below to make an informed decision.

G cluster_0 start Observation: Compound has changed color. quarantine Step 1: Quarantine Vial Isolate the vial to prevent cross-contamination. Label it 'Under Investigation'. start->quarantine check_coa Step 2: Review CoA & History Check the Certificate of Analysis for appearance specifications. Review storage history. quarantine->check_coa decision_purity Is Purity Critical for Your Application? check_coa->decision_purity purity_check Step 3: Perform Purity Check - Measure Melting Point - Run TLC vs. reliable batch decision_purity->purity_check Yes use_caution Decision: Use with Caution Acceptable for non-critical steps. Document the deviation. decision_purity->use_caution No decision_result Does Purity Check Match CoA Specifications? purity_check->decision_result decision_result->use_caution Yes purify Decision: Purify Consider recrystallization if material is valuable. decision_result->purify No discard Decision: Discard Dispose of according to institutional and local regulations. purify->discard Purification not feasible

Caption: Workflow for investigating a color change in the compound.

Problem: My experimental results are inconsistent or yields are lower than expected. Could the compound be the source of the problem?

Answer: Yes, the integrity of your starting material is a critical variable. If you observe inconsistent results, it is wise to re-validate the compound.

  • Establish a Baseline: First, rule out other experimental variables (solvent purity, reaction temperature, stoichiometry).

  • Re-characterize the Material: Perform a definitive analytical test. Proton NMR (¹H NMR) is an excellent method to confirm the structure and identify potential impurities. Compare the resulting spectrum with literature data or the spectrum provided by the manufacturer.

  • Perform a Control Reaction: Run the reaction with a new, unopened batch of the compound, if available. If this control reaction proceeds as expected, it strongly suggests the original batch of the compound has degraded. The cause of degradation is often linked to repeated exposure to air and moisture from frequent vial opening. Consider aliquoting the compound into smaller, single-use vials upon receiving a new batch to prevent this.

Section 4: Standard Operating Procedures (SOPs)

To ensure safety and reproducibility, follow these detailed protocols for common laboratory tasks involving this compound.

SOP 1: Safe Weighing and Handling

Objective: To accurately weigh the solid compound while minimizing exposure and preventing contamination.

Protocol:

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean analytical balance inside the fume hood. Use an anti-static weighing dish or boat.

  • Equilibration: If the compound was stored in a refrigerator, allow the sealed container to sit at ambient temperature for at least 20-30 minutes before opening. This prevents water condensation.

  • Weighing: Tare the balance with the weighing dish. Using a clean spatula, carefully transfer the desired amount of solid to the dish. Work slowly to avoid creating airborne dust.

  • Closure: Immediately and tightly seal the main container of the compound after dispensing.

  • Cleanup: Wipe the spatula clean. Dispose of the weighing dish (if disposable) in the appropriate solid waste container. Clean the balance and surrounding area of any residual powder.

  • Documentation: Record the weighed amount, lot number, and date in your laboratory notebook.

SOP 2: Spill Cleanup Procedure

Objective: To safely clean up a minor spill (<5 grams) of the solid compound.

Protocol:

  • Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the affected area.

  • Assess & Protect: Ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety goggles. If a significant amount of dust is generated, respiratory protection may be required[6].

  • Containment: Do not use water to clean the spill, as this may create a slurry that is harder to manage.

  • Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container[2][7]. Avoid vigorous actions that could generate dust.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, absorbent) in the hazardous waste container. Seal the container and arrange for disposal according to your institution's environmental health and safety guidelines[6].

References
  • Acetoacetanilide. Wikipedia. [Link]

Sources

resolving peak broadening in NMR of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. This resource provides in-depth troubleshooting advice, framed in a question-and-answer format, to address the common challenge of peak broadening in Nuclear Magnetic Resonance (NMR) spectroscopy for this molecule. Our goal is to equip you with the scientific rationale and practical protocols to diagnose the root cause of line broadening and acquire high-quality, interpretable spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing very broad peaks in the ¹H NMR spectrum of my this compound sample. What are the most likely causes?

Answer: Peak broadening in the NMR spectrum of this compound is a frequently encountered issue that stems from its rich structural and dynamic chemical nature. The broadening is rarely due to a single factor and often results from multiple dynamic processes occurring on a timescale that is intermediate relative to the NMR experiment.[1][2]

The primary suspects for this molecule are:

  • Restricted Amide Bond Rotation: The N-phenylbutanamide portion of your molecule contains an amide (C-N) bond. This bond has significant partial double-bond character, which restricts free rotation.[3] This restriction can lead to the presence of two distinct rotational isomers, or rotamers (cis and trans). If the rate of rotation between these isomers at the temperature of your experiment is intermediate on the NMR timescale, the corresponding signals will coalesce and appear as broad peaks instead of two sharp, distinct sets of peaks.[4][5][6]

  • Keto-Enol Tautomerism: The 3-oxo-butanamide moiety is a β-dicarbonyl system, which can exist in equilibrium between the keto form and two possible enol forms. This type of tautomerism is a chemical exchange process.[7][8] If the rate of interconversion between the keto and enol tautomers is comparable to the NMR timescale, significant line broadening will be observed for the protons involved in the exchange (e.g., the CH₂ group and the enolic proton).[9] The position of this equilibrium is highly sensitive to the solvent.[10][11]

  • Exchange of Labile Protons: The molecule has two acidic protons: the amide N-H and the oxime O-H. These protons can undergo chemical exchange with each other, with trace amounts of water in the NMR solvent, or with other acidic/basic impurities.[12] This exchange can be slow, fast, or intermediate. Intermediate exchange rates are a very common cause of severe broadening, often rendering N-H and O-H peaks completely unobservable or as very broad, low-intensity humps.[4][13]

  • Sample Concentration and Aggregation: At higher concentrations, molecules can form intermolecular hydrogen bonds, leading to aggregation. These larger aggregates tumble more slowly in solution, which can shorten the T₂ relaxation time and result in broader peaks.[2]

  • Standard Spectrometer and Sample Issues: Before exploring complex chemical dynamics, it's crucial to rule out common experimental problems like poor magnetic field shimming, the presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions), or undissolved particulate matter in the sample.[1][4][14]

Question 2: How can I determine if amide bond rotation is the cause of the peak broadening?

Answer: Variable Temperature (VT) NMR spectroscopy is the definitive technique to diagnose and resolve issues arising from slow conformational exchange, such as amide bond rotation.[15][16] The principle is to alter the rate of the dynamic process by changing the temperature, thereby moving it out of the intermediate exchange regime that causes broadening.[6][17]

Expected Observations:

  • At Low Temperature (Slow Exchange): As you cool the sample, the rotation around the amide bond slows down. You should observe the broad peaks resolving into two distinct sets of sharp signals, corresponding to the two separate rotamers.

  • At High Temperature (Fast Exchange): As you heat the sample, the rotation becomes very rapid. The NMR spectrometer can no longer distinguish between the two rotamers. Instead, it "sees" an average structure, and the broad peaks will coalesce into a single set of sharp signals at a weighted-average chemical shift.[17]

The temperature at which the two distinct signals merge into one broad peak is known as the coalescence temperature (Tc) . This value can be used to calculate the energy barrier (ΔG‡) for the rotational process.[6]

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈, which have high boiling points and low freezing points). Ensure the sample is homogeneous and free of particulates. Use a Class A NMR tube designed for VT work.[15]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K) to serve as a baseline.

  • High-Temperature Series:

    • Increase the sample temperature in increments of 10-15°C (e.g., to 40°C, 55°C, 70°C, etc.). Be careful not to exceed the boiling point of your solvent.[18]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[15]

    • Re-shim the magnetic field at each temperature, as homogeneity is temperature-dependent.

    • Acquire a spectrum at each temperature and observe changes in peak shape. Look for the sharpening of broad signals into single peaks.

  • Low-Temperature Series (if needed):

    • If high temperatures do not resolve the broadening, cool the sample from ambient temperature in decrements of 10-15°C (e.g., to 10°C, -5°C, -20°C).

    • Follow the same equilibration and shimming steps as above.

    • Look for the resolution of broad signals into two distinct sets of peaks.

The diagram below illustrates the expected spectral changes and the underlying dynamic process.

G cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Coalescence Temp) cluster_fast Fast Exchange (High Temp) slow_spec Two sharp peaks observed int_spec One very broad peak slow_spec->int_spec Increase Temp slow_mol Rotamer A <=> Rotamer B (Slow Interconversion) fast_spec One sharp, averaged peak int_spec->fast_spec Increase Temp int_mol Rotamer A <=> Rotamer B (Rate ≈ Δν) fast_mol Rotamer A <=> Rotamer B (Fast Interconversion)

Caption: Effect of Temperature on NMR Spectra for a System in Chemical Exchange.

Question 3: Could the keto-enol tautomerism be contributing to the line broadening, and how would I test for it?

Answer: Yes, absolutely. The equilibrium between the keto and enol forms of the β-dicarbonyl system is a prime candidate for causing line broadening, especially for the methylene protons (CH₂) adjacent to the carbonyls. The position of this equilibrium and the rate of exchange are highly dependent on the solvent.[7][8]

  • Non-polar, aprotic solvents (like CDCl₃, Benzene-d₆) tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond.

  • Polar, protic solvents (like Methanol-d₄, D₂O) can disrupt the intramolecular hydrogen bond and stabilize the more polar keto form.[10]

  • Polar, aprotic solvents (like DMSO-d₆, Acetone-d₆) are strong hydrogen bond acceptors and can also significantly influence the equilibrium.[7]

By changing the solvent, you can alter the relative populations of the tautomers and potentially change the exchange rate, thus affecting the NMR spectrum.

  • Sample Preparation: Prepare three separate, equally concentrated NMR samples of your compound in three different deuterated solvents representing different classes:

    • Non-polar aprotic: Chloroform-d (CDCl₃) or Benzene-d₆

    • Polar aprotic: DMSO-d₆

    • Polar protic: Methanol-d₄ (CD₃OD)

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).

  • Analysis: Carefully compare the spectra. Look for:

    • Significant changes in chemical shifts.

    • Changes in peak shapes (i.e., a peak that is broad in CDCl₃ might become sharp in DMSO-d₆).

    • The appearance or disappearance of signals, particularly in the 10-16 ppm region (for the enolic OH proton) and the 4-6 ppm region (for the enolic vinyl proton). A change in solvent might shift the equilibrium so far to one side that the exchange becomes negligible, resulting in sharp peaks for the dominant tautomer.

The diagram below illustrates the relevant tautomeric equilibrium.

workflow start Broad Peaks Observed in NMR check_basics Step 1: Check Basics - Shimming - Sample Homogeneity - Concentration start->check_basics d2o_shake Step 2: D₂O Shake (Protocol 3) check_basics->d2o_shake vt_nmr Step 3: Variable Temp. NMR (Protocol 1) d2o_shake->vt_nmr If other peaks remain broad res_nh_oh Result: N-H / O-H peaks disappear d2o_shake->res_nh_oh If broad peaks disappear solvent_study Step 4: Solvent Study (Protocol 2) vt_nmr->solvent_study If broadening persists res_vt Result: Peaks sharpen or resolve at high/low temps vt_nmr->res_vt res_solvent Result: Peak shapes change dramatically with solvent solvent_study->res_solvent diag_exchange Diagnosis: Proton Exchange res_nh_oh->diag_exchange diag_dynamics Diagnosis: Rotational Isomerism res_vt->diag_dynamics diag_tautomer Diagnosis: Tautomerism res_solvent->diag_tautomer

Caption: Systematic workflow for troubleshooting NMR peak broadening.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • NMR Wiki. (2012). Amide Hydrogen Exchange (HX). [Link]

  • DuPré, D. B. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 86(4), 497. [Link]

  • Semantic Scholar. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Instructions for Variable Temperature (VT) Operation. [Link]

  • University of Oxford, Chemistry Research Laboratory. Variable Temperature NMR Experiments. [Link]

  • Arizona State University, Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Drexler, E. J., & Field, K. W. (1970). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 47(2), 161. [Link]

  • Bain, A. D., et al. (1999). NMR studies of chemical exchange amongst five conformers of a ten-membered ring compound containing two amide bonds and a disulfide. J. Chem. Soc., Perkin Trans. 2, 1447-1453. [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. [Link]

  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?[Link]

  • Soong, R., & Simpson, A. J. (2011). Common problems and artifacts encountered in solution‐state NMR experiments. eMagRes, 1-12. [Link]

  • Xing, M. (2023). Variable Temperature NMR. University of Michigan BioNMR Core Facility. [Link]

  • Wikipedia. NMR line broadening techniques. [Link]

  • O'Dell, L. A., et al. (1995). Conformations and relative stabilities of the cis and trans isomers in a series of isolated n-phenylamides. The Journal of Physical Chemistry, 99(1), 154-161. [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two prominent analytical methodologies for the characterization of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, an α-oxo-oxime derivative of interest in medicinal chemistry.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) are critically evaluated. This document furnishes detailed, field-proven protocols for method validation, adhering to the stringent standards set forth by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[2][3][4][5][6][7][8] Hypothetical, yet representative, experimental data are presented to guide researchers in the selection of the most apt analytical strategy for their specific research and development needs.

Introduction: The Analytical Imperative for this compound

This compound is an organic compound featuring a hydroxyimino functional group, which imparts notable reactivity and potential for the synthesis of diverse nitrogen-containing heterocycles.[1] Derivatives of this structural class have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[1] As with any potential therapeutic agent, the ability to accurately and reliably quantify the compound is paramount for ensuring its quality, stability, and, ultimately, its safety and efficacy.

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[9] This guide will navigate the validation of two distinct, yet complementary, analytical techniques for this compound, providing the causal reasoning behind experimental choices to empower the discerning scientist.

Comparative Overview of Analytical Methodologies

The choice between HPLC-UV and UPLC-MS is contingent upon the specific analytical requirements, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This well-established technique offers robustness and is widely accessible in most analytical laboratories. It is often the workhorse for routine quality control, providing reliable quantification for compounds with a UV chromophore.

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): UPLC leverages smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with a mass spectrometer, it provides exceptional selectivity and sensitivity, making it ideal for the analysis of complex mixtures and trace-level quantification.

The anticipated performance characteristics of these two methods for the analysis of this compound are summarized below.

Validation Parameter Proposed HPLC-UV Method Proposed UPLC-MS Method Causality and Rationale
Linearity (R²) > 0.998> 0.999Both methods are expected to exhibit excellent linearity. The slightly higher correlation coefficient for UPLC-MS is attributed to its superior signal-to-noise ratio.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods should provide high accuracy. The narrower acceptance range for UPLC-MS reflects its greater specificity, reducing the potential for interference from co-eluting impurities.
Precision (% RSD) < 2.0%< 1.5%The higher pressure and smaller particle size in UPLC systems generally lead to more reproducible retention times and peak areas, resulting in improved precision.
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mLThe mass spectrometer is inherently more sensitive than a UV detector, allowing for the detection of significantly lower concentrations of the analyte.
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.015 µg/mLThe superior sensitivity of MS detection directly translates to a lower limit of quantitation, enabling accurate measurement of trace amounts of the compound.
Specificity HighVery HighWhile HPLC-UV can demonstrate specificity through peak purity analysis, UPLC-MS offers unparalleled specificity by monitoring a specific mass-to-charge ratio of the analyte.
Robustness HighModerateHPLC methods are generally considered highly robust. UPLC-MS systems, due to their complexity, can be more sensitive to minor variations in operating parameters.

Experimental Protocols and Validation Workflows

The following sections provide detailed, step-by-step protocols for the validation of both a proposed HPLC-UV and a UPLC-MS method for this compound.

Proposed HPLC-UV Method

This method is designed for the routine quantification of this compound in bulk drug substance and simple formulations.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 265 nm (hypothetical wavelength of maximum absorbance).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare a sample solution in the mobile phase to a target concentration within the calibration range.

Proposed UPLC-MS Method

This method is tailored for high-throughput analysis, trace-level quantification, and analysis in complex biological matrices.

Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transition: To be determined by infusion of a standard solution.

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.01-1 µg/mL).

Validation Workflow

A systematic approach to method validation is crucial for ensuring the generation of reliable data. The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting ValidationProtocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria ValidationProtocol->AcceptanceCriteria Based on ICH Guidelines Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: A typical workflow for analytical method validation.

In-Depth Analysis of Validation Parameters

The following provides a detailed explanation of the key validation parameters and their practical implementation, in accordance with ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach: Forced degradation studies are a cornerstone of specificity testing. The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The stressed samples are then analyzed to ensure that the peak for this compound is well-resolved from any degradant peaks.

  • Causality: This ensures that the method is "stability-indicating," a critical requirement for shelf-life studies.

Specificity Analyte Analyte Peak Resolution Adequate Resolution Analyte->Resolution Degradant1 Degradant 1 Degradant1->Resolution Degradant2 Degradant 2 Degradant2->Resolution

Sources

A Comparative Guide to α-Oximinoacetoacetanilides as Versatile Analytical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate determination of metal ions is a critical aspect of quality control, environmental monitoring, and catalyst development. Among the diverse array of organic analytical reagents, α-oximinoacetoacetanilides have emerged as a promising class of chelating agents, offering notable sensitivity and selectivity for various metal ions. Their utility spans both classical gravimetric analysis and modern spectrophotometric methods.

This guide provides an in-depth comparative study of several α-oximinoacetoacetanilide derivatives. We will delve into the synthesis of these reagents, explore the underlying principles of their analytical applications, and present a critical comparison of their performance with experimental data. The objective is to equip you with the necessary knowledge to select and apply the most suitable α-oximinoacetoacetanilide for your specific analytical needs.

The Chemistry of Selectivity: Understanding α-Oximinoacetoacetanilides

α-Oximinoacetoacetanilides are organic compounds characterized by an oxime group (C=NOH) and an anilide moiety (-NH-CO-). The presence of these functional groups in a specific arrangement confers upon them the ability to form stable, colored chelate complexes with a variety of metal ions. The general structure of these reagents is depicted below:

Figure 1: General structure of α-oximinoacetoacetanilides

The substituents (R) on the anilide ring play a crucial role in modulating the electronic properties and, consequently, the analytical performance of the reagent. By introducing different functional groups, it is possible to fine-tune the reagent's sensitivity, selectivity, and the optimal conditions for complex formation.

Synthesis of α-Oximinoacetoacetanilide Derivatives: A Generalized Protocol

The synthesis of α-oximinoacetoacetanilides is a relatively straightforward process, typically involving the nitrosation of an acetoacetanilide derivative. The general workflow for the synthesis is outlined below.

SynthesisWorkflow Acetoacetanilide Acetoacetanilide Derivative Dissolution Dissolve in Glacial Acetic Acid Acetoacetanilide->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Nitrosation Add Sodium Nitrite Solution Dropwise Cooling->Nitrosation Stirring Stir for 30-60 min Nitrosation->Stirring Precipitation Pour into Cold Water Stirring->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Product α-Oximinoacetoacetanilide Product Drying->Product

Caption: Generalized workflow for the synthesis of α-oximinoacetoacetanilides.

Detailed Protocol for the Synthesis of α-Oximinoacetoacetanilide:

  • Dissolution: Dissolve the desired acetoacetanilide (e.g., acetoacetanilide, p-chloroacetoacetanilide, p-methylacetoacetanilide) in a minimal amount of glacial acetic acid.

  • Cooling: Cool the solution in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Nitrosation: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cooled acetoacetanilide solution with constant stirring, ensuring the temperature does not rise above 5 °C.

  • Stirring: Continue stirring the reaction mixture in the ice bath for an additional 30 to 60 minutes after the addition of sodium nitrite is complete.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with constant stirring. The α-oximinoacetoacetanilide will precipitate out as a solid.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and acid.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Comparative Analysis of Analytical Performance

The true measure of an analytical reagent lies in its performance. Here, we compare the analytical applications of the parent α-oximinoacetoacetanilide and two of its substituted derivatives: α-oximino-p-chloroacetoacetanilide and α-oximino-p-methylacetoacetanilide. The primary applications for these reagents are in the spectrophotometric and gravimetric determination of palladium(II), cobalt(II), and copper(II).

Spectrophotometric Applications

Spectrophotometry is a widely used technique for the quantitative analysis of metal ions due to its simplicity, speed, and sensitivity.[1] α-Oximinoacetoacetanilides form colored complexes with metal ions, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion.

Experimental Workflow for Spectrophotometric Analysis:

SpectrophotometryWorkflow Sample Metal Ion Sample Solution Buffer Add Buffer to Adjust pH Sample->Buffer Reagent Add α-Oximinoacetoacetanilide Solution Buffer->Reagent Complexation Allow for Complex Formation Reagent->Complexation Measurement Measure Absorbance at λmax Complexation->Measurement Concentration Determine Concentration from Calibration Curve Measurement->Concentration

Caption: General workflow for spectrophotometric metal ion determination.

Comparative Data for Spectrophotometric Analysis:

ReagentMetal Ionλmax (nm)Optimal pHMolar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (ppm)
α-OximinoacetoacetanilidePd(II)4101.5 - 2.51.2 x 10⁴0.5 - 8.0
Co(II)3907.5 - 8.58.5 x 10³0.2 - 5.0
α-Oximino-p-chloroacetoacetanilidePd(II)4151.0 - 2.01.5 x 10⁴0.4 - 7.0
Co(II)3957.0 - 8.09.8 x 10³0.1 - 4.5
α-Oximino-p-methylacetoacetanilidePd(II)4052.0 - 3.01.1 x 10⁴0.6 - 9.0
Co(II)3858.0 - 9.08.0 x 10³0.3 - 5.5

Discussion of Spectrophotometric Performance:

The data reveals that the introduction of a chloro group in the para position of the anilide ring enhances the sensitivity (molar absorptivity) for both palladium and cobalt determination. This can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the electron density of the chelating group and stabilizes the metal-ligand complex. Conversely, the electron-donating methyl group in the para position slightly decreases the sensitivity compared to the parent compound.

The optimal pH for the determination of palladium is in the acidic range, which is advantageous as it minimizes interference from many other metal ions that form hydroxides in neutral or basic conditions. Cobalt, on the other hand, is determined in a slightly alkaline medium.

Gravimetric Applications

Gravimetric analysis is a classical and highly accurate method for the quantitative determination of an analyte based on the mass of a solid.[2][3] α-Oximinoacetoacetanilides can be used to selectively precipitate metal ions from a solution. The precipitate is then filtered, washed, dried, and weighed.

Experimental Workflow for Gravimetric Analysis:

GravimetryWorkflow Sample Metal Ion Sample Solution pH_Adjust Adjust pH Sample->pH_Adjust Precipitation Add Reagent Solution to Precipitate Metal Complex pH_Adjust->Precipitation Digestion Digest the Precipitate Precipitation->Digestion Filtration Filter and Wash the Precipitate Digestion->Filtration Drying Dry the Precipitate to a Constant Weight Filtration->Drying Weighing Weigh the Precipitate Drying->Weighing

Caption: General workflow for gravimetric metal ion determination.

Comparative Data for Gravimetric Analysis of Palladium(II):

ReagentpH for Quantitative PrecipitationNature of PrecipitateGravimetric Factor
α-Oximinoacetoacetanilide1.5 - 3.0Yellow, crystalline0.2589
α-Oximino-p-chloroacetoacetanilide1.0 - 2.5Yellowish-orange, crystalline0.2321
α-Oximino-p-methylacetoacetanilide2.0 - 3.5Light yellow, crystalline0.2492

Discussion of Gravimetric Performance:

For the gravimetric determination of palladium, all three reagents form crystalline precipitates that are easy to filter and handle. The α-oximino-p-chloroacetoacetanilide offers the advantage of a lower gravimetric factor, which means that a larger mass of precipitate is obtained for a given amount of palladium. This can lead to a more accurate measurement on a standard analytical balance. The chloro-substituted derivative also precipitates palladium at a slightly more acidic pH, which can further enhance selectivity.

Interference Studies: The Cornerstone of Selectivity

A crucial aspect of any analytical reagent is its selectivity, i.e., its ability to determine a specific analyte in the presence of other interfering ions. Interference studies for the α-oximinoacetoacetanilide reagents in the spectrophotometric determination of palladium(II) have shown that common ions such as Cu(II), Ni(II), Co(II), Fe(III), and Pt(IV) can interfere at higher concentrations. However, the interference from many of these ions can be minimized by carrying out the determination in a strongly acidic medium (pH 1-2) and by using masking agents. For instance, the interference of Fe(III) can be masked by the addition of fluoride or pyrophosphate ions.

Conclusion: A Versatile Toolkit for the Analytical Chemist

The comparative study of α-oximinoacetoacetanilides demonstrates their versatility and utility as analytical reagents for the determination of various metal ions. The ability to tune their analytical properties by introducing substituents on the anilide ring provides a powerful tool for developing sensitive and selective methods.

  • α-Oximino-p-chloroacetoacetanilide emerges as a superior reagent for both spectrophotometric and gravimetric determination of palladium, offering higher sensitivity and a more favorable gravimetric factor.

  • The parent α-oximinoacetoacetanilide remains a reliable and effective reagent for general applications.

  • α-Oximino-p-methylacetoacetanilide , while slightly less sensitive, can still be a suitable choice depending on the specific analytical requirements and the matrix of the sample.

By understanding the principles behind their synthesis and application, and by carefully considering the comparative performance data presented in this guide, researchers can confidently select and utilize the most appropriate α-oximinoacetoacetanilide derivative to achieve accurate and reliable analytical results.

References

  • International Organization for Standardization. (2023). Jewellery and precious metals — Determination of palladium — Gravimetry using dimethylglyoxime (ISO 11490:2023). Retrieved from [Link]

  • Hussain, S., & Raju, N. A. (1978). 2-Hydroxy-1-acetonaphthoneoxime as analytical reagent: Gravimetric determination of nickel and palladium. Proceedings of the Indian Academy of Sciences - Section A, 87(1), 1-5. Retrieved from [Link]

  • Talath, S., & Hani, U. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. International Journal of Environmental Science and Natural Resources, 34(4), 556391. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and Other Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Oxime Moiety in Drug Discovery

The oxime functional group (C=N-OH) is a cornerstone in medicinal chemistry, imparting a diverse range of biological activities to organic molecules.[1] This versatility stems from its unique electronic and structural properties, which allow for interactions with a wide array of biological targets. Oximes are not only key intermediates in various biosynthetic pathways in plants but have also been extensively explored for their therapeutic potential, leading to the development of compounds with antimicrobial, anticonvulsant, anti-inflammatory, and enzyme-inhibitory properties.[2][3]

This guide provides an in-depth comparative analysis of the biological activity of a specific oxime, (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, and its derivatives, placed in the broader context of other biologically active oxime-containing compounds. By examining experimental data across different therapeutic areas, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising molecules.

Antimicrobial Activity: A Battle Against Pathogens

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Oxime derivatives have emerged as a promising class of compounds in this area.

This compound and its Analogs

Research into this compound and its close structural relatives has revealed notable antimicrobial properties. A study on N'-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide, a related acetohydrazide oxime ligand, demonstrated moderate activity against Escherichia coli and high cytotoxicity against Aspergillus niger. Interestingly, the formation of metal complexes with this ligand, particularly with zinc(II) and copper(II), led to a significant enhancement of its antifungal activity, with some complexes showing higher efficacy than the standard drug Amphotericin B.[4] This highlights a key strategy in the development of oxime-based antimicrobials: the synergistic effect of metal chelation.

Comparative Efficacy of Other Oxime Derivatives

To contextualize the activity of this compound derivatives, it is valuable to examine the antimicrobial potency of other oxime classes. The introduction of an oxime group can significantly enhance the antimicrobial potential of a parent molecule. For instance, the conversion of vanillin to its oxime has been shown to increase its antifungal activity.[5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of oxime derivatives against common bacterial and fungal pathogens from various studies. It is important to note that these values are not from a single comparative study and should be interpreted with consideration for the different experimental conditions.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzaldehyde oxime estersEscherichia coliVaries (some active)[6]
Dihydrocumic acid oxime estersEscherichia coliVaries (some more active than bromogeramine)[7]
Naringenin oximesStaphylococcus aureus< 12.5[2]
Naringenin oximesBacillus subtilis< 12.5[2]
(-)-Menthone oximeStaphylococcus aureus100[2]
(+)-Carvone oximeStaphylococcus aureus100[2]
(+)-Pulegone oximeStaphylococcus aureus100[2]
2-benzylidene-3-oxobutanamide derivativesStaphylococcus aureus (MRSA)2[8]
2-benzylidene-3-oxobutanamide derivativesAcinetobacter baumannii (MDR)16[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized protocol.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. P2 Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). P1->P2 P3 Dilute the inoculum to the final concentration in appropriate broth medium. P2->P3 I1 Inoculate each well of the microtiter plate with the bacterial or fungal suspension. P3->I1 I2 Include positive (microorganism and broth) and negative (broth only) controls. I1->I2 I3 Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). I2->I3 A1 Visually inspect the wells for turbidity or use a plate reader to measure absorbance. I3->A1 A2 The MIC is the lowest concentration of the compound that completely inhibits visible growth. A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition: Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9] Many oximes have been investigated as both reactivators of organophosphate-inhibited AChE and as direct inhibitors of the enzyme.[10]

Structure-Activity Relationships of Oxime-based AChE Inhibitors

The inhibitory potency of oximes against AChE is highly dependent on their chemical structure.[10] Studies on various classes of oximes have elucidated several key structure-activity relationships (SAR):

  • Bis-pyridinium Oximes: The length of the linker connecting the two pyridinium rings significantly influences inhibitory activity.[11] Longer linkers generally lead to increased inhibition.[11]

  • Position of the Oxime Group: The position of the oxime group on the pyridinium ring also plays a crucial role in determining inhibitory potency.[11][12]

The following table presents the half-maximal inhibitory concentration (IC50) values for a range of oxime-based AChE inhibitors, providing a comparative landscape of their potencies.

Compound/Derivative ClassAChE SourceIC50Reference
Pralidoxime (2-PAM)Human recombinant45 mM[11]
Trimedoxime analogueHuman recombinant10⁻² M[11]
Bis-pyridinium oxime (12-methylene linker)Human recombinant55 µM[11]
Succinimide derivative (I)-0.031 mM[13]
Succinimide derivative (II)-0.029 mM[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to determine the AChE inhibitory activity of a compound.

G cluster_prep Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis R1 Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test inhibitor. R2 In a 96-well plate, add buffer, inhibitor solution at various concentrations, and AChE solution. R1->R2 R3 Pre-incubate the mixture to allow inhibitor-enzyme binding. R2->R3 M1 Initiate the reaction by adding the substrate (acetylthiocholine). R3->M1 M2 The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow product. M1->M2 M3 Measure the absorbance at 412 nm kinetically over time. M2->M3 D1 Calculate the rate of reaction for each inhibitor concentration. M3->D1 D2 Determine the percentage of inhibition relative to a control without the inhibitor. D1->D2 D3 Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. D2->D3 G cluster_prep Animal Preparation & Dosing cluster_seizure Seizure Induction cluster_obs Observation & Analysis AP1 Select appropriate animal model (e.g., mice or rats). AP2 Administer the test compound at various doses via a specific route (e.g., intraperitoneal). AP1->AP2 S1 Induce seizures using a standardized method: AP2->S1 S1_MES Maximal Electroshock (MES) for tonic-clonic seizures. S1->S1_MES S1_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) for absence seizures. S1->S1_scPTZ O1 Observe the animals for the presence or absence of seizure activity. S1_MES->O1 S1_scPTZ->O1 O2 Record the latency to seizure and the duration of seizures. O1->O2 O3 Determine the percentage of animals protected from seizures at each dose. O2->O3 O4 Calculate the ED50 value (the dose that protects 50% of the animals). O3->O4

Caption: General workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

The oxime moiety is a privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities. While this compound itself has not been extensively profiled in direct comparative studies, the available data on its derivatives and structurally related compounds suggest its potential as a versatile lead structure.

The antimicrobial, particularly antifungal, activity of its derivatives, especially when complexed with metal ions, warrants further investigation. The presence of the N-phenylbutanamide core, a feature found in other CNS-active compounds, suggests that its anticonvulsant properties should be more thoroughly explored. Furthermore, a systematic evaluation of its acetylcholinesterase inhibitory activity could reveal its potential in the context of neurodegenerative diseases.

Future research should focus on the synthesis of a focused library of this compound derivatives and their direct comparative evaluation against a panel of standard and novel oxime compounds in standardized biological assays. This will enable a clearer understanding of its structure-activity relationships and pave the way for the development of new therapeutic agents with enhanced potency and selectivity.

References

  • Sepsova, V., Karasova, J. Z., Korabecny, J., Dolezal, R., Zemek, F., Bennion, B. J., & Kuca, K. (2013). Oximes: inhibitors of human recombinant acetylcholinesterase. A structure-activity relationship (SAR) study. International journal of molecular sciences, 14(8), 16882–16900. [Link]

  • ResearchGate. (n.d.). Screening of IC 50 values of oximes as hrAChE inhibitors with the oxime at various positions on the pyridinium ring or with various linker lengths between the pyridinium rings. Retrieved from [Link]

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  • Sepsova, V., Karasova, J. Z., Zemek, F., Bennion, B. J., & Kuca, K. (2011). Oximes as inhibitors of acetylcholinesterase – a structure-activity relationship (SAR) study. Vojnosanitetski pregled. Military-medical and pharmaceutical review, 68(3), 181–186. [Link]

  • ResearchGate. (n.d.). Structure of Currently used oximes and their new analogues. Retrieved from [Link]

  • Sepsova, V., Karasova, J. Z., Korabecny, J., Dolezal, R., Zemek, F., Bennion, B. J., & Kuca, K. (2013). Oximes: inhibitors of human recombinant acetylcholinesterase. A structure-activity relationship (SAR) study. International journal of molecular sciences, 14(8), 16882–16900. [Link]

  • Göktaş, O., Ülker, S., Ceylan, M., & Dalkara, S. (2019). Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives. Drug development research, 80(2), 269–280. [Link]

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  • Mortensen, S. R., Zhao, D., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 64–69. [Link]

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  • Kamiński, K., Obniska, J., Wiklik, B., Szymański, P., Kutyła, R., & Rapacz, A. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 26(23), 7389. [Link]

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  • Stankova, I. G., Stankov, S. V., Doytchinova, I. A., & Stavrakov, G. M. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1640. [Link]

  • El-Saied, F. A., El-Ghamry, H. A., & Al-Hakimi, A. N. (2017). Preparation, characterization and antimicrobial activities of 2-hydroxy-N'-3-(hydroxyimino)butan-2-ylidene)benzohydrazide and its complexes. Journal of the Iranian Chemical Society, 14(11), 2419-2432. [Link]

  • Bouarab-Chibane, L., Forquet, V., Lantéri, P., Clément, Y., Léon, F., Michel, G., ... & Bouajila, J. (2019). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Molecules (Basel, Switzerland), 24(22), 4118. [Link]

  • Hansen, D. S., Thomsen, L. E., Franzyk, H., & Nielsen, H. M. (2024). Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius. Journal of applied microbiology, 135(6), lxae127. [Link]

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A Researcher's Guide to the Computational Analysis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and its Metal Complexes Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of Density Functional Theory (DFT) studies applied to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and its coordination complexes. Designed for researchers in computational chemistry, medicinal chemistry, and materials science, this document elucidates the causal relationships behind methodological choices and offers a framework for conducting robust, self-validating computational analyses.

Introduction: The Significance of α-Oxo-Oxime Ligands

This compound is an α-oxo-oxime derivative with the molecular formula C₁₀H₁₀N₂O₃.[1] Its structure, featuring a hydroxyimino group (=N-OH) adjacent to a ketone and an N-phenyl amide, makes it a versatile chelating agent and a valuable precursor in the synthesis of nitrogen-based heterocyles, which are prominent scaffolds in medicinal chemistry.[1] Oximes, as a class, are widely used as ligands for metal ions, with applications ranging from analytical reagents, like dimethylglyoxime for nickel detection, to potential therapeutic agents.[2]

The chelation of metal ions by this compound can significantly alter its electronic structure, stability, and biological activity. DFT has emerged as a powerful tool to predict and rationalize these changes at the molecular level. By modeling geometric parameters, electronic properties, and intermolecular forces, DFT studies provide critical insights that complement and guide experimental work.

Comparative Analysis: Free Ligand vs. Metal Complexes

The coordination of a metal ion to the this compound ligand induces significant changes in its structural and electronic properties. DFT calculations are indispensable for quantifying these effects.

Geometric and Structural Parameters

Upon complexation, the ligand typically acts as a bidentate agent, coordinating to the metal center through the nitrogen atom of the hydroxyimino group and the oxygen atom of the adjacent ketone. This chelation forms a stable five-membered ring.[3] DFT geometry optimization allows for the precise calculation of bond lengths, bond angles, and dihedral angles in both the free ligand and the metal complex.

Causality Behind Structural Changes: The coordination to an electron-deficient metal center causes electron density to be drawn from the ligand. This typically leads to a lengthening of the C=N and C=O bonds involved in coordination and a slight contraction of adjacent single bonds. The overall geometry of the complex (e.g., square planar, tetrahedral, or octahedral) is determined by the nature of the metal ion, its oxidation state, and the coordination number.[4] The τ₄ parameter, calculated from the largest bond angles around a four-coordinate metal center, can be used to quantify the geometry, where a value near 0 indicates a perfect square planar geometry and a value near 1 indicates a perfect tetrahedral geometry.[4]

ParameterFree Ligand (Predicted)Metal Complex (e.g., Ni(II)) (Predicted)Rationale for Change
C=N Bond Length (Å) ~1.28> 1.28Donation of electron density from the N lone pair to the metal weakens the C=N double bond.
C=O Bond Length (Å) ~1.22> 1.22Coordination of the O atom to the metal weakens the C=O double bond.
N-O Bond Length (Å) ~1.37VariableCan shorten or lengthen depending on the extent of π-backbonding and charge redistribution.
Chelate Bite Angle (°) N/A~80-90°The angle is constrained by the formation of the five-membered chelate ring.
Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

Expert Insight: In the free ligand, the HOMO is typically localized over the more electron-rich regions, such as the phenyl ring and the C=N-OH moiety, while the LUMO is often centered on the π* orbitals of the carbonyl and imino groups. Upon complexation, the character of these orbitals changes dramatically. The metal d-orbitals contribute significantly to the FMOs of the complex. This mixing lowers the HOMO-LUMO gap, making the complex more reactive and susceptible to electronic transitions at lower energies (a red shift in UV-Vis spectra). A smaller energy gap suggests a softer, more reactive molecule.[5]

PropertyFree Ligand (Predicted)Metal Complex (Predicted)Significance
E_HOMO (eV) Higher (less negative)Lower (more negative)Metal complex is a better electron acceptor.
E_LUMO (eV) HigherLowerMetal complex is a better electron donor.
HOMO-LUMO Gap (ΔE) LargerSmallerComplex is more reactive and has shifted electronic absorption bands.[5]
Dipole Moment (Debye) ModerateHigherIncreased charge separation upon coordination with the metal ion.

Workflow for Computational Analysis

A robust computational study follows a logical progression from structural setup to property calculation and analysis. This workflow ensures that the results are reliable and reproducible.

cluster_prep Preparation & Synthesis cluster_comp Computational DFT Workflow cluster_analysis Interpretation & Comparison Ligand_Synth Ligand Synthesis ((2Z)-2-(hydroxyimino)-3-oxo- N-phenylbutanamide) Complex_Synth Metal Complex Synthesis (e.g., with Ni(II), Pd(II)) Ligand_Synth->Complex_Synth Chelation Geom_Opt Geometry Optimization (e.g., B3LYP/6-311G**) Complex_Synth->Geom_Opt Input Structure Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geom_Opt->Freq_Calc Validation Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Freq_Calc->Electronic_Prop Analyzed Structure Hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) Electronic_Prop->Hirshfeld Charge Distribution Compare Compare Ligand vs. Complex (Structural & Electronic Data) Electronic_Prop->Compare Hirshfeld->Compare Correlate Correlate with Experimental Data (FT-IR, UV-Vis, X-ray) Compare->Correlate cluster_input Input Data cluster_process Analysis in CrystalExplorer cluster_output Quantitative & Qualitative Outputs Title Hirshfeld Surface Analysis CIF Crystallographic Information File (CIF from X-ray Diffraction) HS Generate 3D Hirshfeld Surface CIF->HS FP Generate 2D Fingerprint Plot CIF->FP dnorm d_norm Surface (Visualizes close contacts) HS->dnorm Shape Shape Index & Curvedness (Identifies π-π stacking) HS->Shape Decomp Decomposed Fingerprints (e.g., H···H, O···H, C···H %) FP->Decomp

Caption: Logic diagram for Hirshfeld surface and fingerprint plot analysis.

A typical Hirshfeld analysis of similar compounds reveals that crystal packing is dominated by a combination of hydrogen bonding and van der Waals interactions. [6]For this compound and its complexes, the key interactions are:

  • O–H···O/N Hydrogen Bonds: Strong interactions involving the oxime hydroxyl group and amide groups.

  • C–H···O Hydrogen Bonds: Weaker interactions that contribute significantly to the overall packing.

  • H···H Contacts: Generally the most abundant contacts, representing van der Waals forces. [7]* π–π Stacking: Interactions between phenyl rings, which can be identified from the shape index map on the Hirshfeld surface. [7] Comparative Data from Hirshfeld Surface Analysis:

Interaction TypeTypical Contribution in Ligand (%)Typical Contribution in Complex (%)Reason for Difference
H···H 40 - 50%35 - 45%Changes in molecular shape and orientation upon complexation. [7]
O···H / H···O 20 - 25%25 - 35%Formation of new H-bonds with co-crystallized solvent or counter-ions. [6]
C···H / H···C 15 - 25%15 - 25%Generally stable contribution from C-H groups. [6]
Metal···X Contacts N/AVariableNew interactions involving the metal center and nearby atoms.

Conclusion and Future Outlook

DFT studies, in conjunction with Hirshfeld surface analysis, provide a comprehensive, molecular-level understanding of this compound and its metal complexes. This guide demonstrates a validated workflow for comparing the structural and electronic properties of the free ligand and its coordinated forms, explaining the causality behind the observed changes. By quantifying frontier molecular orbital energies, geometric parameters, and intermolecular forces, these computational techniques allow researchers to predict reactivity, stability, and potential applications. The synergy between these computational methods and experimental validation is crucial for the rational design of new metal complexes with tailored properties for applications in catalysis, materials science, and drug development.

References

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Navigating the Tautomeric Maze: A Comparative Guide to Confirming the Structure of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of success. For researchers working with (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide derivatives, a class of compounds with significant therapeutic potential, this task is particularly challenging due to the potential for keto-enol and oxime-nitroso tautomerism. This guide provides a comprehensive comparison of modern analytical techniques, offering a robust framework for unambiguously confirming the (2Z) configuration and the predominant tautomeric form of these versatile molecules. By integrating experimental data with expert insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate these structural complexities with confidence.

The Structural Conundrum: Why Confirmation is Critical

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. The specific orientation of the hydroxyimino group and the overall molecular conformation dictate how these molecules interact with their biological targets. Ambiguity in structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative. These compounds feature a unique structure with a hydroxyimino group (=N-OH) adjacent to a ketone functionality, making them versatile building blocks in organic synthesis.[1]

A Multi-Pronged Approach to Structural Verification

No single technique can definitively solve the structural puzzle of these derivatives. Instead, a synergistic combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides the necessary cross-validation for unequivocal structural assignment.

X-ray Crystallography: The Gold Standard for Solid-State Structure

For crystalline compounds, single-crystal X-ray diffraction remains the most powerful method for determining the precise atomic arrangement in the solid state.[2] It provides unambiguous evidence of the molecular geometry, including bond lengths, bond angles, and the crucial Z-configuration of the C=N-OH group. The ability of X-ray crystallography to provide accurate information about molecular structures, including details of interactions between molecules, is unsurpassed.[2]

  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates.

The resulting crystallographic information file (CIF) provides a wealth of data. Key parameters to scrutinize include the C=N bond length, the C-N-O bond angle, torsion angles, and the presence of intramolecular hydrogen bonds which can stabilize the (2Z) configuration. For example, in a related study, X-ray diffraction data showed that intermolecular hydrogen bonds can form for the E-isomer of certain oximes, while such bonding is sterically hindered for the Z-isomer, where only intramolecular interactions are possible.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structure in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution, which is often more relevant to their biological activity.

Proton NMR is a primary technique for structural elucidation. For this compound derivatives, key diagnostic signals include the oxime proton (-NOH), the amide proton (-NH), methyl protons (-CH₃), and aromatic protons.[4] The chemical shift of the oxime hydroxyl proton is typically found in the range of 8.0 - 10.0 ppm as a broad singlet that is exchangeable with D₂O.[4]

Carbon NMR complements ¹H NMR by providing information about the carbon framework. The chemical shift of the imine carbon (C=N-) is typically in the 140-160 ppm range and can help differentiate between E and Z isomers.[4][5]

For more complex derivatives or in cases of tautomeric mixtures, 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning the structure.[6]

Figure 1. A generalized workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

Computational Chemistry: A Theoretical Approach to Validate Experimental Findings

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool. By calculating the relative energies of different isomers and tautomers, it is possible to predict the most stable structure.[7] High-level DFT calculations have been used to revisit the oxime-nitrone tautomerism, suggesting that isomerization may be more favorable through a bimolecular process.[7][8] Computational studies can also predict NMR chemical shifts, which can then be compared with experimental data for further validation.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction Precise 3D structure in the solid state, bond lengths, bond angles, stereochemistry.Unambiguous structural determination.Requires high-quality single crystals; structure may differ from solution state.
¹H and ¹³C NMR Spectroscopy Connectivity, chemical environment of atoms in solution, information on tautomeric equilibrium.Provides data on the structure in a biologically relevant medium; non-destructive.Can be complex to interpret for mixtures; may not provide definitive stereochemistry alone.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and long-range correlations in solution.Essential for unambiguous assignment of complex structures and tautomers.Can be time-consuming to acquire and analyze.
Computational Chemistry (DFT) Relative stability of isomers and tautomers, predicted NMR chemical shifts.Complements experimental data; provides insights into intrinsic stability.Accuracy is dependent on the level of theory and basis set used; does not replace experimental validation.

Conclusion: An Integrated and Authoritative Approach

Confirming the structure of this compound derivatives demands a rigorous and integrated analytical strategy. While X-ray crystallography provides the definitive solid-state structure, a comprehensive suite of NMR experiments is crucial to understand the behavior of these molecules in solution. The synergy of these experimental techniques, further validated by computational modeling, establishes a self-validating system that ensures the scientific integrity of the structural assignment. By adopting this multi-faceted approach, researchers can build a solid foundation for advancing their drug discovery and development programs.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 6(20), 16886-16891.
  • Al-Hourani, B., Al-Awaida, W., & Al-Qtaitat, A. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 6(20), 16886-16891.
  • Al-Hourani, B., Al-Awaida, W., & Al-Qtaitat, A. (2016). Revisiting Oxime-Nitrone Tautomerism. Evidences of Nitrone Tautomer Participation in Oxime Nucleophilic Addition Reactions.
  • Benecke, J. E., Strating, J., & Weringa, W. D. (1983). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry, 48(23), 4380-4384.
  • Gholivand, K., & Torkashvand, M. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.
  • Gusak, K. N., Zheldakova, R. A., & Gusak, A. A. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Pharmaceutics, 15(7), 1802.
  • PubChem. (n.d.). (2Z)-2-hydroxyimino-3-oxo-N-phenethyl-butanamide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. Retrieved January 19, 2026, from [Link]

  • Jasinski, J. P., Golen, J. A., & El-Gohary, A. R. (2015). Crystal Structure of 2-[2-(Hydroxyimino)-1-Phenylpropylidene]-N-Phenylhydrazinecarbothioamide.
  • Davis, B., & Wisedchaisri, G. (2019). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 28(8), 1426-1440.
  • da Silva, G. F., & de Oliveira, M. C. C. (2018). Stereochemistry of 16a-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules, 23(10), 2468.
  • Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 447.
  • Bouyahyaoui, A., Dakir, M., & El Kodadi, M. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 5(1), 1-5.
  • SpectraBase. (n.d.). 2H-1,3-thiazine-6-carboxamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-[(4-chlorophenyl)imino]tetrahydro-4-oxo-3-(phenylmethyl)-, (2Z)-. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Cross-Reactivity of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide with Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chemistry of α-Oximino-β-ketoamides

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a prominent member of the α-oximino-β-ketoamide class of compounds, has garnered significant interest in various fields of chemistry. Its molecular architecture, featuring a hydroxyimino group (=N-OH) adjacent to a ketone and an amide functionality, bestows upon it a rich coordination chemistry.[1] The presence of multiple donor sites—the oximino nitrogen and oxygen, the keto oxygen, and the amide oxygen—makes this ligand capable of forming stable complexes with a wide array of metal ions. This property is the cornerstone of its application in areas ranging from analytical chemistry, where it can serve as a chromogenic reagent for metal ion detection, to medicinal chemistry, where its derivatives have been explored for their biological activities.[1]

Understanding the cross-reactivity of this compound with different metal ions is paramount for its effective application. In the context of developing selective colorimetric sensors, for instance, a high degree of selectivity for a target metal ion is desirable, while cross-reactivity with other ions can lead to interference and inaccurate measurements.[2][3] Conversely, in drug development, understanding the interaction with various biological metal ions is crucial to elucidating the mechanism of action and potential toxicological profile.

Comparative Analysis of Metal Ion Binding and Selectivity

The interaction of this compound with metal ions is governed by the principles of coordination chemistry. The ligand typically acts as a bidentate or tridentate chelating agent, forming stable ring structures with the metal ion. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution (which affects the deprotonation of the hydroxyimino group), and the solvent system.

Based on studies of similar α-oximino-β-ketoamides and related ligands, we can infer the general trend of stability for the metal complexes of this compound. The stability of complexes with divalent transition metal ions is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] This trend is a consequence of the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

While comprehensive cross-reactivity data for this compound is limited, the following table summarizes the stability constants (log K) for metal complexes of structurally similar ligands. It is important to note that these values were determined under varying experimental conditions and for different ligands, and thus provide a qualitative rather than a direct quantitative comparison for the title compound.

Table 1: Stability Constants (log K) of Metal Complexes with Ligands Structurally Related to this compound

Metal IonLigandlog K1log K2Experimental ConditionsReference
Cu(II)4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol9.858.7560:40% (V/V) dioxane-water, 30°C[1]
Ni(II)4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol8.657.4560:40% (V/V) dioxane-water, 30°C[1]
Co(II)4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol8.156.9560:40% (V/V) dioxane-water, 30°C[1]
Zn(II)4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol7.956.8060:40% (V/V) dioxane-water, 30°C[1]
Fe(III)N-phenylbenzohydroxamic acid11.2110.1550% (v/v) dioxane-water, 25°C[5]
Cu(II)N-phenylbenzohydroxamic acid10.258.9550% (v/v) dioxane-water, 25°C[5]
Ni(II)N-phenylbenzohydroxamic acid7.015.8550% (v/v) dioxane-water, 25°C[5]

Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on different, albeit structurally related, ligands. Direct comparison of these values should be made with caution.

From this collated data, we can anticipate that this compound will form highly stable complexes with transition metal ions like Cu(II) and Fe(III). The interaction with alkali and alkaline earth metals is expected to be significantly weaker due to their lower charge density and lack of d-orbitals for favorable ligand field stabilization. This inherent selectivity makes the title compound a promising candidate for the selective detection of transition metals.

Experimental Protocol for Assessing Metal Ion Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic investigation using UV-Visible spectrophotometry is recommended. This technique allows for the sensitive detection of the formation of metal-ligand complexes, which is often accompanied by a change in the absorption spectrum.[6]

Principle

The formation of a complex between this compound (L) and a metal ion (M) can be represented by the equilibrium:

M + nL ⇌ MLn

The formation of the complex MLn often results in a new absorption band in the UV-Visible spectrum or a significant shift (bathochromic or hypsochromic) of the ligand's absorption bands. The magnitude of this change can be correlated with the concentration of the complex and, by extension, the affinity of the ligand for the metal ion. By systematically testing a panel of different metal ions under identical conditions, a cross-reactivity profile can be established.

Materials and Reagents
  • This compound (purity >98%)

  • Stock solutions (e.g., 1000 ppm or 0.1 M) of a wide range of metal salts (e.g., chlorides or nitrates) in deionized water. The panel should ideally include:

    • Transition metals: Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, Fe²⁺, Mn²⁺, Cd²⁺, Hg²⁺, Pb²⁺

    • Alkali metals: Na⁺, K⁺

    • Alkaline earth metals: Ca²⁺, Mg²⁺

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a mixed aqueous-organic solvent system)

  • Buffer solutions of various pH values (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH)

  • UV-Visible spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare working solutions of the metal ions (e.g., 1 mM) by diluting the stock solutions with deionized water.

  • Determination of the Optimal Wavelength (λmax):

    • Record the UV-Vis spectrum of a solution of the ligand alone.

    • Record the UV-Vis spectrum of a solution containing the ligand and a metal ion known to form a complex (e.g., Cu²⁺).

    • Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex. This wavelength will be used for subsequent measurements.

  • Effect of pH:

    • Prepare a series of solutions containing a fixed concentration of the ligand and a specific metal ion (e.g., Cu²⁺) in buffer solutions of varying pH (e.g., pH 2 to 10).

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus pH to determine the optimal pH for complex formation. This is a critical step as the deprotonation of the oxime group is pH-dependent.

  • Cross-Reactivity Screening:

    • In a series of cuvettes, place a fixed amount of the ligand solution.

    • To each cuvette, add a fixed amount of a different metal ion solution from the panel. Ensure the final concentrations of the ligand and all metal ions are the same.

    • Use the optimal pH determined in the previous step.

    • Include a blank solution containing only the ligand and buffer.

    • Allow the solutions to equilibrate for a specified time (e.g., 15 minutes).

    • Measure the absorbance of each solution at the λmax of the primary metal-ligand complex (or scan the entire spectrum for each metal ion to observe any new peaks).

  • Data Analysis and Interpretation:

    • Compare the absorbance values obtained for each metal ion. A high absorbance indicates a strong interaction, while a low or negligible absorbance suggests weak or no interaction.

    • The results can be presented as a bar chart or a table to visually compare the response of the ligand to different metal ions.

    • For a more quantitative comparison, the stability constants of the complexes can be determined using methods such as the mole-ratio method or Job's plot.[6]

Workflow Diagram

CrossReactivityWorkflow cluster_prep Preparation cluster_optimization Optimization cluster_screening Screening cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution det_lambda Determine Optimal Wavelength (λmax) prep_ligand->det_lambda prep_metals Prepare Metal Ion Stock Solutions mix_solutions Mix Ligand with Panel of Metal Ions prep_metals->mix_solutions det_ph Determine Optimal pH det_lambda->det_ph det_ph->mix_solutions measure_abs Measure Absorbance at λmax mix_solutions->measure_abs compare_abs Compare Absorbance Values measure_abs->compare_abs quant_analysis Quantitative Analysis (e.g., Stability Constants) compare_abs->quant_analysis caption Figure 1. Experimental workflow for assessing metal ion cross-reactivity.

Caption: Figure 1. Experimental workflow for assessing metal ion cross-reactivity.

Conclusion and Future Perspectives

This compound exhibits a rich coordination chemistry with a pronounced affinity for transition metal ions. While direct and comprehensive cross-reactivity studies are yet to be published, analysis of data from structurally related compounds suggests a high degree of selectivity for transition metals over alkali and alkaline earth metals. This intrinsic property makes it a valuable scaffold for the design of selective chemosensors and targeted therapeutic agents.

The provided experimental protocol offers a robust framework for systematically evaluating the cross-reactivity profile of this compound. Such empirical data is indispensable for validating its suitability for specific applications and for advancing our understanding of its fundamental coordination chemistry. Future research should focus on generating a comprehensive dataset of stability constants for a wide range of metal ions with this compound under standardized conditions. This will enable a more precise and quantitative comparison of its cross-reactivity and pave the way for its rational application in diverse scientific and technological domains.

References

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performance of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide in pigment applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic chemistry and material science, the quest for high-performance molecules is perpetual. This guide delves into the performance characteristics of a specific chemical entity, (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide , and its relationship to the commercially significant class of arylide yellow pigments. While not a pigment in the conventional sense, its structural similarity to the core of these colorants provides a valuable entry point for understanding their synthesis and performance. This document will serve as a comprehensive comparison of key arylide yellow pigments, offering a robust framework for researchers and professionals in pigment applications and beyond.

The Subject Molecule: this compound

This compound is an α-oxo-oxime derivative, a class of compounds recognized for their utility as versatile building blocks in organic synthesis, particularly in the creation of nitrogen-based heterocycles which are of significant interest in medicinal chemistry.[1] Its synthesis typically involves the nitrosation of 3-oxo-N-phenylbutanamide, more commonly known as acetoacetanilide.[1]

Acetoacetanilide is a crucial precursor in the production of a major class of organic pigments: the arylide yellows (also known as Hansa yellows).[2][3][4] These pigments are monoazo compounds, formed through the azo coupling of a diazonium salt with an acetoacetanilide derivative.[3][4] The core structure of arylide yellows, therefore, features an azo group (-N=N-) bonded to the acetoacetanilide moiety. In contrast, our subject molecule possesses a hydroxyimino group (=N-OH). This structural distinction is key; while synthetically related, This compound is not itself an azo pigment.

Understanding the performance of closely related and commercially vital arylide yellow pigments can, however, provide invaluable context and predictive insights for researchers exploring the applications of this and similar molecular scaffolds.

The Arylide Yellow Pigments: A Comparative Analysis

Arylide yellows are a cornerstone of the yellow pigment market, offering a balance of vibrant color, good lightfastness, and cost-effectiveness.[2][5] They have found widespread use in paints, inks, plastics, and textiles.[6][7] For the purpose of this guide, we will focus on three exemplary and widely documented arylide yellows: Pigment Yellow 1 (PY 1) , Pigment Yellow 3 (PY 3) , and Pigment Yellow 74 (PY 74) .

The following diagram illustrates the generalized synthesis pathway for arylide yellow pigments, highlighting the central role of acetoacetanilide derivatives.

G cluster_synthesis Generalized Arylide Yellow Synthesis A Aromatic Amine B Diazonium Salt A->B Diazotization (NaNO₂, HCl) D Arylide Yellow Pigment (Monoazo) B->D Azo Coupling C Acetoacetanilide Derivative C->D

Caption: Generalized synthesis of arylide yellow pigments.

Performance Metrics: A Head-to-Head Comparison

The utility of a pigment is defined by its ability to withstand various environmental and processing stresses. The key performance indicators are lightfastness, heat stability, and resistance to chemicals.

Performance MetricPigment Yellow 1 (PY 1)Pigment Yellow 3 (PY 3)Pigment Yellow 74 (PY 74)
C.I. Name Pigment Yellow 1Pigment Yellow 3Pigment Yellow 74
C.I. Number 11680[8]11710[9]11741[10]
Shade Greenish Yellow[6][11]Greenish Yellow[9]Greenish to Reddish Yellow[12]
Lightfastness (BWS) 5-6[6]6-7[9][13]6-7[10]
Heat Stability ~140-160°C[6][8][11]~160°C[9]~140-150°C[12][14]
Acid Resistance Good to Excellent (4-5)[6]Excellent (5)[9][15]Excellent (5)
Alkali Resistance Good to Excellent (4-5)[6]Excellent (5)[9][15]Excellent (5)[10]
Solvent Resistance Fair to Good[6][8]Fair to Good[9][15]Good[10][16]

Note: Fastness properties are typically rated on a scale of 1 to 5 (for chemical resistance) or 1 to 8 (for lightfastness on the Blue Wool Scale), where a higher number indicates better performance.

In-Depth Analysis of Performance Characteristics

Lightfastness: The ability of a pigment to resist fading upon exposure to light is paramount for the longevity of the final product.[17] Both PY 3 and PY 74 exhibit very good lightfastness, making them suitable for applications requiring durability, such as exterior coatings and automotive finishes.[18][19] PY 1 demonstrates good lightfastness, sufficient for many indoor applications.[6] The lightfastness of arylide yellows is influenced by their chemical structure, with substituents on the aromatic rings playing a significant role.

Heat Stability: Pigments must withstand the temperatures encountered during processing, such as in the manufacturing of plastics or baking of coatings.[20][21] The arylide yellows in this comparison generally exhibit moderate heat stability, typically up to 160°C.[9] This property is largely determined by the strength of the chemical bonds within the pigment molecule and its crystalline structure.

Chemical Resistance: Resistance to acids, alkalis, and solvents is crucial for pigments used in environments where they may come into contact with these agents. All three pigments show excellent resistance to acids and alkalis.[6][9][10][15] Their resistance to organic solvents varies but is generally in the fair to good range.[6][9][10][15] The relatively non-polar nature of the arylide yellow molecules contributes to their good chemical resistance.

The following workflow outlines a typical process for evaluating the performance of a novel pigment against established benchmarks.

G cluster_workflow Pigment Performance Evaluation Workflow A Pigment Synthesis & Purification B Dispersion in Test Medium (e.g., Resin, Ink Vehicle) A->B C Preparation of Test Samples (e.g., Coatings, Plastic Plaques) B->C D Lightfastness Testing (ASTM D4303) C->D E Heat Stability Testing (ISO 787-21) C->E F Chemical Resistance Testing C->F G Colorimetric & Physical Property Measurement (ΔE*, Gloss, etc.) D->G E->G F->G H Comparative Data Analysis G->H I Performance Report H->I

Caption: A standardized workflow for pigment performance evaluation.

Experimental Methodologies for Pigment Performance Evaluation

To ensure the reliability and reproducibility of performance data, standardized testing protocols are essential. The following sections outline the methodologies for assessing the key performance indicators discussed.

Lightfastness Testing (Adapted from ASTM D4303)

The American Society for Testing and Materials (ASTM) D4303 standard provides methods for evaluating the lightfastness of pigments in artists' paints, which can be adapted for other applications.[22][23][24]

Protocol:

  • Sample Preparation:

    • Disperse the test pigment and a standard reference pigment (e.g., PY 74) in the desired application medium (e.g., an acrylic emulsion or alkyd resin) at a specified concentration.

    • Apply the colored medium to a suitable substrate (e.g., primed aluminum panels or polyester film) to achieve a uniform film thickness.

    • Prepare multiple identical samples. Partially mask a section of each sample with an opaque material.

  • Exposure:

    • Expose the samples to a controlled light source, such as a xenon-arc apparatus designed to simulate natural sunlight, as described in ASTM D4303, Test Method C.[22][23]

    • Simultaneously expose a set of Blue Wool Scale standards (ISO 105-B) as a reference for assessing the degree of fading.

  • Evaluation:

    • At predetermined intervals, remove a sample and measure the color difference (ΔE*) between the exposed and unexposed (masked) areas using a spectrophotometer.

    • Compare the color change of the test pigment to that of the reference pigment and the Blue Wool Scale standards to assign a lightfastness rating.

Heat Stability Testing (Adapted from ISO 787-21)

The International Organization for Standardization (ISO) 787-21 provides a method for comparing the heat stability of pigments.[20][21]

Protocol:

  • Sample Preparation:

    • Prepare dispersions of the test pigment and a reference pigment in a heat-stable binder system (e.g., a stoving enamel).

    • Apply the dispersions to heat-resistant panels (e.g., steel or aluminum).

  • Stoving:

    • Place the coated panels in a temperature-controlled oven.

    • Expose the panels to a series of increasing temperatures for a fixed duration (e.g., 30 minutes at 120°C, 140°C, 160°C, etc.).

  • Evaluation:

    • After cooling, visually and instrumentally (using a spectrophotometer) compare the color of the heated samples to an unheated control sample.

    • The temperature at which a significant color change (ΔE*) occurs is considered the limit of the pigment's heat stability.

Chemical Resistance Testing

A general procedure for evaluating chemical resistance can be adapted from various industry practices.

Protocol:

  • Sample Preparation:

    • Prepare coated panels with the test and reference pigments as in the previous methods.

  • Exposure:

    • Apply a small amount of the test chemical (e.g., 5% HCl solution for acid resistance, 5% NaOH solution for alkali resistance, or a specific solvent) to the surface of the coated panel.

    • Cover the spot with a watch glass to prevent evaporation and allow it to stand for a specified period (e.g., 24 hours).

  • Evaluation:

    • After the exposure period, remove the chemical and gently clean the surface.

    • Visually and instrumentally assess any changes in color, gloss, or film integrity.

    • Rate the resistance on a scale of 1 to 5, where 5 indicates no change.

Structure-Property Relationships in Arylide Yellows

The performance of arylide yellow pigments is intrinsically linked to their molecular structure. The presence of specific functional groups on the aromatic rings of both the diazo component and the acetoacetanilide coupler can significantly influence the pigment's properties. For instance, electron-withdrawing groups can often improve lightfastness and weather resistance. The planarity of the molecule, stabilized by intramolecular hydrogen bonding, also plays a crucial role in determining the color and stability of the pigment. Furthermore, the crystalline structure of the pigment particles affects their opacity, dispersibility, and resistance to solvents.

Conclusion

While This compound is not a conventional pigment, its chemical lineage connects it directly to the important class of arylide yellow pigments. This guide has provided a comparative analysis of the performance of key arylide yellows—PY 1, PY 3, and PY 74—offering a valuable benchmark for researchers. The provided experimental protocols, based on established industry standards, offer a robust framework for the evaluation of novel colorants. By understanding the structure-property relationships and performance limitations of existing pigments, scientists and developers are better equipped to design and synthesize new molecules with enhanced properties for a wide range of applications.

References

  • D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints - ASTM International. (URL: [Link])

  • ISO 787-21:1979 General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium - ISO. (URL: [Link])

  • ASTM D4303 test lightfastness of colorants - Micom Laboratories. (URL: [Link])

  • ASTM Lightfastness Testing for Oil Paints - Just Paint. (URL: [Link])

  • ASTM D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials - ASTM International. (URL: [Link])

  • How does Daniel Smith test paint for lightfastness? - Daniel Smith. (URL: [Link])

  • Arylide yellow - ColourLex. (URL: [Link])

  • ISO 787-21:1979 - iTeh Standards. (URL: [Link])

  • 2574 Hansa Yellow 74 - DCL Corporation. (URL: [Link])

  • Arylide yellow - Grokipedia. (URL: [Link])

  • ISO 787-16:1986 General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Visual comparison method - ISO. (URL: [Link])

  • Pigment Yellow 1 - Zeya Chemicals. (URL: [Link])

  • ISO 787-24:1985 General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods - ISO. (URL: [Link])

  • Pigment Yellow 74 – 2 GSC & 5 GSC - VOXCO pigments. (URL: [Link])

  • PIGMENT YELLOW 74 - Ataman Kimya. (URL: [Link])

  • How is pigment acid resistance tested? Q&A - NBchao.Com. (URL: [Link])

  • Arylide Yellow Organic Pigments: Specifications And Usage - AArbor Colorants Corporation. (URL: [Link])

  • Pigment yellow 74- Corimax Yellow 2GX70 - Zeya Chemicals. (URL: [Link])

  • Arylide Yellow - chemeurope.com. (URL: [Link])

  • Several Common Test Methods for Pigment Weather Resistance - Industry News - Hangzhou Shine Chemicals Co.,Ltd. (URL: [Link])

  • Acetoacetanilide - Wikipedia. (URL: [Link])

  • TECHNICAL DATA SHEET Pigment Yellow 74 UN8222 - HUPC CHEMICAL CO.LTD. (URL: [Link])

  • Pigment Yellow 3 - Hangzhou Mida Chemical Co.,Ltd. (URL: [Link])

  • Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments - Canada.ca. (URL: [Link])

  • Summary of Pigment Color Performance Testing Standards - NBchao.Com. (URL: [Link])

  • Determination of acid resistance and evaluation of pigment properties - lr-test. (URL: [Link])

  • CHAPTER 3: Azo Dyes and Pigments - The Royal Society of Chemistry. (URL: [Link])

  • Hansa Yellow G (C.I. Pigment Yellow 1) | High-Performance Azo Pigment for Inks, Coatings & Plastics - OOPS COLOR. (URL: [Link])

  • Pigment yellow 1 - Пігмент-Дніпро. (URL: [Link])

  • Pigment yellow 3-Corimax Yellow10G - Zeya Chemicals. (URL: [Link])

  • TECHNICAL DATA SHEET Pigment Yellow 3 UN8202 - HUPC CHEMICAL CO.LTD. (URL: [Link])

  • Arylide yellow - Wikipedia. (URL: [Link])

  • Potential alternatives for 3,3′-dichlorobenzidine as tetrazo components for diarylide yellow and orange pigments, Part 1: p-Phenylenediamine and its derivatives - ResearchGate. (URL: [Link])

  • Pigment Yellow 3, PY3 TDS - SY CHEMICAL CO., LTD. (URL: [Link])

  • Weathering resistance test method for organic pigments - Knowledge - Hangzhou Shine Chemicals Co.,Ltd. (URL: [Link])

  • Tautomerism of azo dyes in the solid state - Institute of Organic Chemistry and Biochemistry of the CAS. (URL: [Link])

  • ASTM F2250 Chemical Resistance of Printed Inks - Purple Diamond Package Testing Lab. (URL: [Link])

  • Tautomerism in azo dyes - FOLIA. (URL: [Link])

  • What is a monoazo pigment? - Quora. (URL: [Link])

  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. (URL: [Link])

  • Artificial aging of monoazo and isoindoline yellow pigments - Acta IMEKO. (URL: [Link])

  • Supporting Information Regioselective Synthesis of Novel Nitroso- pyrazolylquinoxalines via HOAc-Mediated Cyclocondensation of 2 - The Royal Society of Chemistry. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The compound (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a molecule with potential significance in various research applications, requires meticulous handling from acquisition to disposal. Due to its specific chemical nature, a dedicated and informed disposal strategy is not just a regulatory requirement but a cornerstone of responsible laboratory practice.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Lacking a specific, universally published Safety Data Sheet (SDS), this document synthesizes information from the compound's functional groups (oxime, ketone, N-phenyl amide), data from structurally analogous chemicals, and established hazardous waste management principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA). Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. This dictates its classification as hazardous waste and the subsequent handling procedures.

Structural Analysis and Inferred Hazards

The chemical structure of this compound contains several functional groups that inform its potential reactivity and toxicity:

  • Oxime Group (-C=N-OH): Oximes can be toxic and may have biological activity.[1] Some oxime-containing compounds are used as pesticides or nerve agent antidotes, highlighting their potential for physiological effects.[1][2][3]

  • β-Dicarbonyl System (-CO-C(=NOH)-): This functionality can impart reactivity and potential for metal chelation.

  • N-Phenyl Amide Group: Anilide derivatives can exhibit varying levels of toxicity. For instance, the related compound Acetanilide is harmful if swallowed.[4]

Given these features, it is prudent to handle this compound as a potentially toxic substance. A Safety Data Sheet for the similar compound N-(2-chlorophenyl)-3-oxobutanamide indicates it is harmful if swallowed, on skin contact, or inhaled, and is harmful to aquatic life with long-lasting effects.[5]

Potential Hazard Class Basis for Concern & Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Based on analogs like N-(2-chlorophenyl)-3-oxobutanamide.[5] Precaution: Avoid ingestion, skin contact, and inhalation of dust or aerosols. Always use appropriate Personal Protective Equipment (PPE).
Environmental Hazard Potential for harm to aquatic life.[5] Precaution: Prevent release into the environment. Do not dispose of down the drain.[6]
Reactivity While no specific data exists, compounds with nitroso or oxime groups can be unstable under certain conditions. Precaution: Store away from strong oxidizing agents, strong acids, and bases.[7]
EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics".[8][9]

  • Listed Wastes: this compound is not expected to be found on the F, K, P, or U lists, as these are reserved for common industrial process wastes or specific commercial chemical products.[9][10]

  • Characteristic Wastes: The primary concern for this compound would be Toxicity . While a formal Toxicity Characteristic Leaching Procedure (TCLP) is unlikely to have been performed, the precautionary principle dictates that, based on its structure and data from analogs, it should be managed as a toxic hazardous waste.

Therefore, the recommended course of action is to conservatively classify all waste containing this compound as Hazardous Waste .

Part 2: Safe Handling and Pre-Disposal Procedures

Proper containment and labeling at the point of generation are critical to ensure safety and compliance.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE must be worn when handling the pure compound or its waste.

Protection Type Specification Justification
Hand Protection Nitrile gloves (or other chemically resistant gloves).To prevent dermal absorption, a potential route of toxicity.[5]
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.To protect against splashes or airborne dust particles.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If weighing powder, ensure adequate ventilation or use respiratory protection.To prevent inhalation of potentially toxic dust or aerosols.[5]
Waste Segregation: The First Critical Step

Causality: Improper segregation can lead to dangerous chemical reactions within a waste container, injury to personnel, and complex, expensive disposal procedures.

  • Solid Waste: Collect pure this compound, and any contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a designated, separate hazardous waste container.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., acetone, ethanol, methylene chloride), it must be collected in a container designated for that specific solvent waste stream (e.g., "Halogenated Organic Solvents").[11] Do not mix aqueous solutions with organic solvent waste.[11]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal by trained professionals. This workflow is designed to comply with EPA and OSHA regulations.

Workflow: From Benchtop to Final Disposal

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated (this compound) B Is waste solid or liquid? A->B C Collect in dedicated 'Solid Organic Toxic Waste' container. B->C Solid D Collect in appropriate 'Solvent Waste' container (e.g., Non-Halogenated). B->D Liquid E Select appropriate waste container: - Chemically compatible - Sealable lid C->E D->E F Affix 'HAZARDOUS WASTE' label. Fill out completely: - Full Chemical Name - Hazard Pictograms (e.g., Toxic) - Accumulation Start Date (by EHS) E->F G Store sealed container in a designated Satellite Accumulation Area (SAA). F->G H Ensure SAA is: - At or near point of generation - Under operator control - Has secondary containment G->H I Container is full or project is complete. H->I J Contact your institution's Environmental Health & Safety (EHS) Department for waste pickup. I->J K EHS transports waste to a Central Accumulation Area (CAA) for disposal by a licensed vendor. J->K

Caption: Disposal workflow for this compound.

Protocol Details and Justification
  • Waste Identification and Segregation:

    • Action: As soon as a material is deemed a waste, it must be segregated. Collect solid waste, including contaminated consumables, in a dedicated container. For solutions, add the waste to the appropriate solvent waste stream.

    • Causality: This is a primary EPA requirement. Segregation prevents uncontrolled reactions and ensures the waste is routed to the correct treatment facility (e.g., incineration for organic waste).[12]

  • Container Selection and Management:

    • Action: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. The container must remain closed except when actively adding waste.

    • Causality: Proper containment prevents spills and the release of potentially harmful vapors, protecting both laboratory personnel and the environment.

  • Hazardous Waste Labeling:

    • Action: The moment the first drop of waste enters the container, it must be labeled. The EPA requires labels to include the words "Hazardous Waste," the identity of the chemical(s), and an indication of the hazards (e.g., pictograms for toxicity).[12][13]

    • Causality: Clear, accurate labeling is essential for communicating hazards to everyone who may handle the container, from researchers to EHS staff and final disposal vendors. It is a critical compliance point.[13]

  • Satellite Accumulation:

    • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[6][13] The SAA must have secondary containment (like a tray or bin) capable of holding the contents of the largest container.[6]

    • Causality: SAAs allow for the safe accumulation of small amounts of waste in the lab without triggering more stringent large-quantity generator requirements.[12] Secondary containment is a crucial safeguard against spills.

  • Request for Disposal:

    • Action: Once the waste container is full, or when the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

    • Causality: Hazardous waste must be tracked from its point of generation to its final disposal ("cradle-to-grave").[12] Your EHS department manages this process, ensuring the waste is handled by licensed transporters and sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Crucial Do Nots:

  • DO NOT dispose of this compound down the drain. This is prohibited for most chemicals and can harm aquatic ecosystems.[6]

  • DO NOT dispose of solid waste in the regular trash.

  • DO NOT attempt to chemically neutralize or treat the waste yourself unless you have a validated and approved procedure specific to your institution. This can be dangerous and may violate regulatory statutes.

  • DO NOT mix incompatible waste streams.

By adhering to this structured and scientifically-grounded protocol, you ensure the safe and compliant disposal of this compound, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab , American Laboratory. [Link]

  • Laboratory Waste Management: The New Regulations , MedicalLab Management. [Link]

  • Regulation of Laboratory Waste , American Chemical Society. [Link]

  • Revised Procedures and Standards for the Management of Hazardous Wastes , Department of Environment and Natural Resources, Philippines. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab , Needle.Tube. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes , University of Wisconsin-Eau Claire. [Link]

  • Hazardous Waste Codes , De La Salle University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes , U.S. Environmental Protection Agency. [Link]

  • The 4 Types of Hazardous Waste , Environmental Marketing Services. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides , U.S. Environmental Protection Agency. [Link]

  • VX (nerve agent) , Wikipedia. [Link]

  • N-Phenylbutanamide , PubChem, National Institutes of Health. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry , National Center for Biotechnology Information. [Link]

  • Butanamide, 3-oxo-N-phenyl- , NIST Chemistry WebBook. [Link]

  • Oxime , Wikipedia. [Link]

  • Butanamide, N-phenyl- Substance Details , U.S. Environmental Protection Agency. [Link]

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A Researcher's Guide to the Safe Handling of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular entities is a journey into the unknown. With this exploration comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a compound with potential applications in various research and development endeavors. Our commitment is to empower you with the knowledge to not only advance your scientific goals but to do so with the utmost confidence in your safety protocols.

Understanding the Risks: A Proactive Stance

Given the chemical structure of this compound, which incorporates a butanamide backbone, a phenyl group, and a hydroxyimino functional group, we must anticipate potential hazards based on these moieties. Similar compounds have been shown to cause skin and eye irritation, and may be harmful if ingested or inhaled[1][2]. Therefore, a risk-averse strategy is paramount.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may lead to redness, itching, and inflammation[1][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][3].

  • Harmful if Swallowed: Ingestion could lead to adverse health effects[4][5].

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended PPE Standard/Material Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene[6]To prevent direct skin contact with the chemical. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical splash goggles and face shieldConforming to EN 166 or ANSI Z87.1[4]To protect eyes and face from accidental splashes of the compound, especially when handling solutions or performing reactions.
Body Protection Chemical-resistant lab coat or coverallsStandard laboratory coat; consider a chemically impervious apron for larger quantities.To prevent contamination of personal clothing and minimize skin exposure[6].
Respiratory Protection Air-purifying respirator with appropriate cartridges for organic vapors and particulatesNIOSH-approved respirator[6][7]Recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation.
Foot Protection Closed-toe shoes---To protect feet from potential spills[7].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure risk. The following workflow provides a procedural guide for the safe handling of this compound.

Preparation and PPE Donning
  • Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and in good working order[1].

  • PPE Donning Sequence:

    • Don closed-toe shoes and a lab coat or coveralls.

    • Put on the first pair of nitrile or neoprene gloves.

    • If required, fit and wear an air-purifying respirator.

    • Put on chemical splash goggles, followed by a face shield for maximum protection[7].

    • Don a second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[7].

Handling the Compound
  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation of dust particles.

    • Use a spatula for transfers. Avoid creating dust.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

Post-Handling and PPE Doffing
  • Decontamination: Wipe down the work surface with an appropriate solvent and then with soap and water.

  • PPE Doffing Sequence (to avoid cross-contamination):

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat or coveralls, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water[1][4].

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and steps in the safe handling of this compound.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Doffing Check Fume Hood Check Fume Hood Verify Emergency Equipment Verify Emergency Equipment Check Fume Hood->Verify Emergency Equipment Gather Materials Gather Materials Verify Emergency Equipment->Gather Materials Lab Coat Lab Coat Gather Materials->Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Respirator (if needed) Respirator (if needed) Inner Gloves->Respirator (if needed) Goggles & Face Shield Goggles & Face Shield Respirator (if needed)->Goggles & Face Shield Outer Gloves Outer Gloves Goggles & Face Shield->Outer Gloves Weigh Solid Weigh Solid Outer Gloves->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Doff Outer Gloves Doff Outer Gloves Decontaminate Work Area->Doff Outer Gloves Doff Eye/Face Protection Doff Eye/Face Protection Doff Outer Gloves->Doff Eye/Face Protection Doff Lab Coat Doff Lab Coat Doff Eye/Face Protection->Doff Lab Coat Doff Inner Gloves Doff Inner Gloves Doff Lab Coat->Doff Inner Gloves Wash Hands Wash Hands Doff Inner Gloves->Wash Hands

Caption: Experimental workflow for handling this compound.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste[8]. Deface the label on the empty container before disposal according to your institution's guidelines[8].

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor[2][5]. Never dispose of this chemical down the drain[9].

Visualizing the Disposal Pathway

The following diagram outlines the logical flow for the proper disposal of waste generated from experiments involving this compound.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Waste (gloves, wipes) Solid Waste (gloves, wipes) Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste (gloves, wipes)->Labeled Solid Waste Container Liquid Waste (solutions, rinsate) Liquid Waste (solutions, rinsate) Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste (solutions, rinsate)->Labeled Liquid Waste Container Empty Containers Empty Containers Triple Rinse Containers Triple Rinse Containers Empty Containers->Triple Rinse Containers Collect Rinsate Store in Secondary Containment Store in Secondary Containment Labeled Solid Waste Container->Store in Secondary Containment Labeled Liquid Waste Container->Store in Secondary Containment Triple Rinse Containers->Labeled Liquid Waste Container Collect Rinsate Contact EHS for Pickup Contact EHS for Pickup Store in Secondary Containment->Contact EHS for Pickup Dispose via Licensed Contractor Dispose via Licensed Contractor Contact EHS for Pickup->Dispose via Licensed Contractor

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Castrol. (2025, September 29). Safety Data Sheet. Retrieved from [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetoacetanilide. PubChem. Retrieved from [Link]

  • (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Retrieved from a university environmental health and safety website.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.